molecular formula C9H12N2S B001311 Prothionamide CAS No. 14222-60-7

Prothionamide

カタログ番号: B001311
CAS番号: 14222-60-7
分子量: 180.27 g/mol
InChIキー: VRDIULHPQTYCLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Protionamide (also known as prothionamide) is a second-line thioamide antibiotic with significant research applications in studying and combating mycobacterial infections, particularly multidrug-resistant tuberculosis (MDR-TB) and leprosy. As a prodrug requiring enzymatic activation by the bacterial monooxygenase EthA, its primary mechanism of action involves the formation of an active adduct that potently inhibits InhA (enoyl-acyl carrier protein reductase), a key enzyme in the mycolic acid biosynthesis pathway essential for bacterial cell wall integrity. This targeted inhibition disrupts cell wall synthesis, leading to bactericidal effects against Mycobacterium tuberculosis and other mycobacterial species. Protionamide is structurally analogous to ethionamide and demonstrates a high degree of cross-resistance with it, making it a valuable tool for investigating drug resistance mechanisms. Research applications include studies on MDR-TB treatment strategies, mechanisms of antibiotic resistance (particularly mutations in ethA , inhA , and related genes), bacterial cell wall biosynthesis, and combination therapy efficacy. Its role is critical in developing new therapeutic approaches for drug-resistant bacterial infections. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-propylpyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDIULHPQTYCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045940
Record name Prothionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14222-60-7
Record name Prothionamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14222-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protionamide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014222607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protionamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12667
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Protionamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Prothionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76YOO33643
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Prothionamide Activation by EthA: A Technical Guide to Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide (PTH) is a critical second-line anti-tubercular drug, particularly in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. The primary activating enzyme is EthA, a flavin-dependent monooxygenase. Understanding the kinetics of this activation process is paramount for optimizing drug efficacy, overcoming resistance, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the enzyme kinetics of this compound activation by EthA, including detailed experimental protocols and a summary of key quantitative data.

The Activation Pathway of this compound

This compound itself is inactive. Upon entering the mycobacterial cell, it is oxidized by the EthA enzyme in an NADPH-dependent reaction. This initial oxidation is believed to form a reactive intermediate, which then reacts with NAD+ to form a covalent this compound-NAD adduct (PTH-NAD).[1][2] This PTH-NAD adduct is the ultimate active form of the drug. It acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.[1] The inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.

Prothionamide_Activation_Pathway This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Oxidation (NADPH-dependent) ReactiveIntermediate Reactive Intermediate EthA->ReactiveIntermediate PTH_NAD PTH-NAD Adduct (Active Drug) ReactiveIntermediate->PTH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) PTH_NAD->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellDeath Bacterial Cell Death MycolicAcid->CellDeath Disruption leads to

Caption: this compound activation pathway.

Quantitative Data: Enzyme Kinetics and Inhibition

Direct in vitro kinetic analysis of EthA with this compound has proven challenging due to the enzyme's low catalytic activity and tendency to oligomerize when purified.[3] However, data from its close structural analog, ethionamide (ETH), and studies on the inhibitory activity of the PTH-NAD adduct provide valuable insights.

ParameterValueSubstrate/InhibitorEnzymeOrganismNotesReference
kcat (Turnover Number)0.00045 s⁻¹EthionamideEthAMycobacterium tuberculosisThis value for ethionamide is often used as an estimate for this compound due to structural similarity.[3]
Ki (Inhibition Constant)11 ± 6 nMPTH-NAD AdductInhAMycobacterium lepraeDemonstrates the potent inhibition of the InhA enzyme by the activated form of this compound.
Overall Ki (INH-NAD Adduct)0.75 ± 0.08 nMIsoniazid-NAD AdductInhAMycobacterium tuberculosisFor comparison, highlighting the tight binding of a similar NAD adduct to the target enzyme.[4][5]

Experimental Protocols

Recombinant Expression and Purification of EthA and InhA

Objective: To produce purified EthA and InhA enzymes for use in kinetic and inhibition assays.

Methodology:

  • Gene Cloning: The ethA and inhA genes from Mycobacterium tuberculosis are cloned into suitable E. coli expression vectors (e.g., pET series vectors with a His-tag for affinity purification).

  • Transformation: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction:

    • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

  • Protein Characterization: Confirm the purity and identity of the purified proteins by SDS-PAGE and Western blotting. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protein_Purification_Workflow cluster_cloning Gene Cloning & Transformation cluster_expression Protein Expression cluster_purification Protein Purification cluster_characterization Characterization Cloning Clone ethA/inhA into pET vector Transformation Transform into E. coli BL21(DE3) Cloning->Transformation Culture Grow E. coli culture Transformation->Culture Induction Induce with IPTG Culture->Induction Lysis Cell Lysis Induction->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity SEC Size-Exclusion Chromatography (Optional) Affinity->SEC SDS_PAGE SDS-PAGE & Western Blot SEC->SDS_PAGE Concentration Concentration Determination SDS_PAGE->Concentration

Caption: Recombinant protein expression and purification workflow.
Cell-Based Assay for this compound Activation and InhA Inhibition

Objective: To determine the inhibitory effect of activated this compound on InhA within a cellular context, mimicking the in vivo activation process.

Methodology:

  • Co-expression of EthA and InhA:

    • Construct a plasmid for the co-expression of both M. tuberculosis EthA and InhA in E. coli.

    • Transform the co-expression plasmid into an appropriate E. coli strain.

  • Cell Culture and Treatment:

    • Grow the co-expressing E. coli strain in a suitable medium.

    • Induce the expression of EthA and InhA.

    • Treat the culture with varying concentrations of this compound.

  • Preparation of Cell Lysate:

    • After a defined incubation period, harvest the cells by centrifugation.

    • Lyse the cells to release the intracellular contents, including InhA that has been exposed to the in-situ activated this compound.

  • InhA Activity Assay:

    • Measure the residual activity of InhA in the cell lysates. This is typically done spectrophotometrically by monitoring the oxidation of NADH at 340 nm in the presence of a suitable InhA substrate, such as 2-trans-dodecenoyl-CoA.

    • The reaction mixture should contain the cell lysate, NADH, and the substrate in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • The decrease in absorbance at 340 nm over time is proportional to the InhA activity.

  • Data Analysis:

    • Calculate the percentage of InhA inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Cell_Based_Assay_Workflow Coexpression Co-express EthA and InhA in E. coli Treatment Treat cells with this compound Coexpression->Treatment Lysis Cell Lysis Treatment->Lysis ActivityAssay Measure residual InhA activity (NADH oxidation at 340 nm) Lysis->ActivityAssay DataAnalysis Calculate % Inhibition and IC50 ActivityAssay->DataAnalysis

Caption: Cell-based assay for InhA inhibition.
In Vitro Determination of EthA Kinetic Parameters (Adapted for this compound)

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of EthA with this compound.

Methodology:

Note: Due to the low in vitro activity of purified EthA, this assay may require optimization and sensitive detection methods.

  • Reaction Setup:

    • Prepare a reaction mixture containing a fixed concentration of purified EthA enzyme, a saturating concentration of NADPH, and varying concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Monitoring the Reaction:

    • The reaction can be monitored by following the consumption of this compound or the formation of a product over time using High-Performance Liquid Chromatography (HPLC).

    • At different time points, aliquots of the reaction mixture are taken and the reaction is quenched (e.g., by adding a strong acid or organic solvent).

    • The samples are then analyzed by HPLC to quantify the amount of remaining this compound.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each this compound concentration.

    • Plot the initial velocity against the this compound concentration.

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

    • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to estimate Km and Vmax.

InVitro_Kinetics_Workflow Reaction Set up reaction with purified EthA, NADPH, and varying [this compound] Quench Quench reaction at different time points Reaction->Quench HPLC Analyze samples by HPLC Quench->HPLC DataAnalysis Calculate initial velocities and determine Km and Vmax HPLC->DataAnalysis

Caption: In vitro EthA kinetics workflow.

Conclusion

The activation of this compound by the EthA enzyme is a complex process that is fundamental to its anti-tubercular activity. While direct kinetic characterization of this interaction remains a challenge, a combination of studies on analogous compounds and innovative cell-based assays has provided significant insights into the mechanism and efficiency of this crucial bioactivation step. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the kinetics of this compound activation, paving the way for the development of more effective treatments for tuberculosis.

References

Prothionamide-InhA Inhibitor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interactions between the anti-tubercular pro-drug prothionamide, upon its activation, and its molecular target, the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA). This document outlines the mechanism of action, summarizes key quantitative binding data, presents detailed experimental protocols for studying this interaction, and provides visual representations of the critical pathways and experimental workflows.

Mechanism of Action

This compound (PTH) is a second-line anti-tuberculosis drug that requires bioactivation to exert its therapeutic effect.[1] It is a prodrug that is converted to its active form within the mycobacterial cell.[2][3] This activation is carried out by the flavin monooxygenase enzyme, EthA.[2][3] The activation process involves the oxidation of the thioamide sulfur of this compound.

The activated form of this compound then covalently binds with the nicotinamide adenine dinucleotide (NAD+) cofactor to form a this compound-NAD adduct (PTH-NAD).[4] This PTH-NAD adduct is the active inhibitor that targets InhA.[4] InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][5]

The PTH-NAD adduct acts as a slow, tight-binding inhibitor of InhA.[4] By binding to InhA, the adduct blocks the enzyme's normal function, which is the reduction of long-chain enoyl-ACP substrates. This inhibition of InhA disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.[2] Resistance to this compound can arise from mutations in the ethA gene, preventing the activation of the prodrug, or in the inhA gene, which can alter the drug's binding site.[6][7]

Quantitative Binding Data

The following table summarizes the key quantitative data for the binding of the activated this compound (as the PTH-NAD adduct) and related thioamides to InhA. The data for the ethionamide-NAD (ETH-NAD) adduct is included as it is structurally and functionally very similar to the PTH-NAD adduct, with studies indicating they have comparable inhibitory potency.[4]

InhibitorTarget EnzymeBinding ParameterValueAssay ConditionsReference
PTH-NAD Adduct M. tuberculosis InhAKiNanomolarThe purified PTH-NAD adduct showed nanomolar Ki against M. tuberculosis InhA. Specific numerical value from the primary literature is pending, but potency is stated to be equivalent to the ETH-NAD adduct.[4]
ETH-NAD Adduct M. tuberculosis InhAKi7 ± 5 nMThe purified ETH-NAD adduct demonstrated potent inhibition of native InhA in vitro. The assay monitored the oxidation of NADH at 340 nm. Reactions were initiated by adding the substrate dodecenoyl-CoA to a mixture containing InhA and the inhibitor.[8]
ETH-NAD Adduct M. leprae InhAKiNanomolarThe purified ETH-NAD adduct showed nanomolar Kis against M. leprae InhA.[4]

Structural Basis of Inhibition

The molecular details of the this compound-InhA interaction have been elucidated through X-ray crystallography. The crystal structure of the Mycobacterium tuberculosis InhA in complex with the PTH-NAD adduct has been solved and is available in the Protein Data Bank (PDB).

PDB IDDescriptionResolutionOrganismReference
2NTJMycobacterium tuberculosis InhA bound with PTH-NAD adduct.2.50 ÅMycobacterium tuberculosis

The structural data from PDB entry 2NTJ reveals that the PTH-NAD adduct binds in the active site of InhA, physically blocking the binding of the enoyl-ACP substrate. The this compound moiety of the adduct is positioned in the substrate-binding pocket, forming key interactions with the surrounding amino acid residues. This structural information is invaluable for the rational design of new and more potent InhA inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-InhA binding.

InhA Enzymatic Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against InhA by monitoring the oxidation of NADH.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • This compound (for in situ activation studies) or pre-formed PTH-NAD adduct

  • EthA enzyme (for in situ activation)

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the PTH-NAD adduct or this compound in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of NADH and DD-CoA in the assay buffer.

    • Dilute the purified InhA and EthA (if applicable) to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the test inhibitor (PTH-NAD adduct or this compound) in the assay buffer. Ensure the final solvent concentration is consistent across all wells (typically ≤1% DMSO).

    • Include control wells:

      • No inhibitor control (enzyme, substrates, and solvent)

      • No enzyme control (substrates and inhibitor)

      • No substrate control (enzyme and inhibitor)

  • In Situ Activation (if using this compound):

    • To the wells containing this compound, add EthA enzyme and incubate for a predetermined time to allow for the activation and formation of the PTH-NAD adduct.

  • Enzymatic Reaction:

    • Add NADH to each well to a final concentration of 100-250 µM.

    • Add the InhA enzyme to each well to a final concentration of 10-100 nM.

    • Initiate the reaction by adding the substrate, DD-CoA, to each well to a final concentration of 25-50 µM.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay at varying concentrations of both the substrate (DD-CoA) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

X-ray Crystallography of the InhA-PTH-NAD Complex

The following provides a general overview of the steps involved in determining the crystal structure of the InhA-PTH-NAD complex, based on the information available for PDB entry 2NTJ.

1. Protein Expression and Purification:

  • The inhA gene from M. tuberculosis is cloned into an appropriate expression vector (e.g., pET vector series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • The protein is overexpressed by induction (e.g., with IPTG) and the cells are harvested.

  • The cells are lysed, and the soluble InhA protein is purified using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography.

2. Formation of the InhA-PTH-NAD Complex:

  • The purified, concentrated InhA protein is incubated with a molar excess of the pre-formed PTH-NAD adduct.

3. Crystallization:

  • The InhA-PTH-NAD complex is subjected to crystallization screening using various techniques, such as hanging-drop or sitting-drop vapor diffusion.

  • For PDB entry 2NTJ, the specific crystallization conditions would have been determined through screening. This typically involves mixing the protein-ligand complex solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts.

4. Data Collection and Structure Determination:

  • The obtained crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The structure is solved by molecular replacement using a known structure of InhA as a search model.

  • The model is refined, and the PTH-NAD adduct is built into the electron density map.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Prothionamide_Activation_and_Inhibition cluster_activation Mycobacterial Cell cluster_inhibition Mycolic Acid Synthesis This compound This compound (Prodrug) EthA EthA (Flavin Monooxygenase) This compound->EthA Enzymatic Activation Activated_PTH Activated this compound EthA->Activated_PTH PTH_NAD PTH-NAD Adduct (Active Inhibitor) Activated_PTH->PTH_NAD NAD NAD+ NAD->PTH_NAD InhA InhA (Enoyl-ACP Reductase) PTH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: this compound activation and its inhibitory effect on the InhA pathway.

InhA_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (InhA, PTH-NAD, NADH, DD-CoA) start->prep_reagents serial_dilution Perform Serial Dilution of PTH-NAD prep_reagents->serial_dilution add_reagents Add NADH and InhA to Plate serial_dilution->add_reagents initiate_reaction Initiate Reaction with DD-CoA add_reagents->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calculate_velocity Calculate Initial Reaction Velocities monitor_absorbance->calculate_velocity plot_data Plot % Inhibition vs. [Inhibitor] calculate_velocity->plot_data determine_ic50 Determine IC50/Ki plot_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the InhA enzymatic inhibition assay.

References

The Synthesis of Prothionamide Derivatives and Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prothionamide, a second-line anti-tuberculosis drug, plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a thioamide drug, it is closely related to ethionamide and functions as a prodrug, requiring activation within Mycobacterium tuberculosis. This guide provides an in-depth overview of the synthesis of this compound derivatives and analogues, focusing on methodologies, experimental protocols, and the underlying mechanism of action.

Core Concepts: The Thioamide Moiety and Mechanism of Action

This compound, chemically 2-propyl-4-pyridinecarbothioamide, and its parent drug ethionamide, are vital in combating tuberculosis.[1] Their efficacy lies in their ability to disrupt the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] This action is not direct; this compound is a prodrug that undergoes bio-activation by the mycobacterial enzyme EthA, a flavin monooxygenase.[2][3][4] This activation leads to the formation of a covalent adduct with nicotinamide adenine dinucleotide (NAD), which then potently inhibits the enoyl-acyl carrier protein reductase InhA.[2][5] The inhibition of InhA disrupts mycolic acid biosynthesis, ultimately compromising the integrity of the bacterial cell wall and leading to a bacteriostatic or bactericidal effect.[2]

Synthesis of this compound and its Analogues

The synthesis of this compound and its derivatives often involves the introduction of a thioamide functional group. Several general methods for thioamide synthesis are applicable and can be adapted for this compound analogues.

General Synthetic Strategies for Thioamides
  • Thionation of Amides: The most common method involves the conversion of an amide to a thioamide using a thionating agent. Phosphorus pentasulfide (P₂S₅) and Lawesson's reagent are the most frequently used reagents for this transformation.[6]

  • Willgerodt-Kindler Reaction: This reaction allows for the synthesis of arylalkyl thioamides from an arylalkyl ketone, elemental sulfur, and an amine.[7]

  • From Nitriles: Nitriles can be converted to thioamides through their reaction with hydrogen sulfide.[6]

  • Multi-component Reactions: Recent methodologies include three-component reactions of aldehydes, amines, and elemental sulfur, offering an efficient and direct route to thioamides.[8]

Synthesis of this compound

A common route for the synthesis of this compound starts from 4-cyanopyridine, which undergoes alkylation to introduce the propyl group at the 2-position, forming 2-propyl-4-cyanopyridine. This intermediate is then subjected to thionation to yield this compound.

Featured Syntheses of this compound Derivatives

The development of novel this compound derivatives is a key strategy to overcome drug resistance and improve therapeutic outcomes. Below are examples of synthetic approaches to different classes of this compound analogues.

Coumarinyl-Thiazole Derivatives of this compound

A series of this compound-based coumarinyl-thiazole derivatives have been synthesized and evaluated for their antitubercular activity.[9] The synthesis involves the reaction of this compound with various coumarin intermediates.

Experimental Protocol: Synthesis of 3-(2-(2-Propylpyridin-4-yl)thiazol-4-yl)-2H-chromen-2-one Derivatives [9]

  • Preparation of Coumarin Intermediates (3a-3e): (Detailed synthesis of these specific intermediates is not provided in the source, but would typically involve standard methods for coumarin synthesis).

  • Reaction of this compound with Coumarin Intermediates: Equimolar amounts of the respective coumarin intermediate and this compound are refluxed in absolute ethanol for 2 hours.

  • Isolation: The solid precipitate that forms during reflux is filtered without cooling to yield the target compound.

Table 1: Antitubercular Activity of this compound-Coumarinyl-Thiazole Derivatives against M. tuberculosis H37Rv [9]

CompoundRMIC (μg/mL)
4f H3.125
4g 6-Cl3.125
4h 6-Br1.562
4i 6,8-diBr1.562
4j 8-OCH₃1.562
This compound (PTH) -6.25
Isoniazid (INH) -3.125
Pyrazinamide (PYZ) -3.125

MIC: Minimum Inhibitory Concentration

Synthesis of this compound Process-Related Impurities

The synthesis and characterization of process-related impurities are crucial for drug quality control. A study has detailed the synthesis of several this compound impurities.

Experimental Protocol: Thionation of 3-propyl-4-cyanopyridine (4c)

  • To a solution of 3-propyl-4-cyanopyridine (10 g, 68 mmol) in a suitable solvent, add sodium sulfide (Na₂S, 18 g, 75 mmol) and elemental sulfur (0.66 g, 20 mmol).

  • The reaction mixture is stirred under appropriate conditions (temperature and time not specified in the abstract).

  • Work-up and purification steps (e.g., extraction, crystallization) are performed to isolate the product.

Table 2: Yields and Characterization of Synthesized this compound Impurities

CompoundNameYield (%)Melting Point (°C)
4c 3-propylpyridine-4-carbothioamide48.7142-144
7 This compound sulfoxide74112-115

Visualizing the Core Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

G General Workflow for Thioamide Synthesis cluster_start Starting Materials cluster_reagents Key Reagents Amide Amide Thionating_Agent P₂S₅ or Lawesson's Reagent Amide->Thionating_Agent Thionation Ketone Arylalkyl Ketone SK_Reagents S₈ + Amine Ketone->SK_Reagents Willgerodt-Kindler Nitrile Nitrile H2S H₂S Nitrile->H2S Sulfurization Aldehyde Aldehyde Three_Comp_Reagents S₈ + Amine Aldehyde->Three_Comp_Reagents 3-Component Reaction Thioamide Thioamide Derivative Thionating_Agent->Thioamide SK_Reagents->Thioamide H2S->Thioamide Three_Comp_Reagents->Thioamide

Caption: General synthetic routes to thioamide derivatives.

G This compound's Mechanism of Action This compound This compound (Prodrug) EthA EthA Enzyme (M. tuberculosis) This compound->EthA Activation Activated_this compound Activated this compound-NAD Adduct InhA InhA Enzyme Activated_this compound->InhA Inhibition EthA->Activated_this compound Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Maintains Bactericidal_Effect Bacteriostatic/Bactericidal Effect Cell_Wall->Bactericidal_Effect Disruption leads to

Caption: Signaling pathway of this compound activation and action.

Conclusion

The synthesis of this compound derivatives and analogues remains a critical area of research in the quest for more effective treatments for tuberculosis. By understanding the core synthetic methodologies and the mechanism of action, researchers can design and develop novel compounds with improved efficacy, better pharmacokinetic profiles, and the ability to overcome existing resistance mechanisms. The data and protocols presented herein serve as a foundational guide for professionals in the field of drug discovery and development.

References

The Structure-Activity Relationship of Prothionamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles Guiding the Antitubercular Activity of Prothionamide and Its Analogs

This compound, a second-line antitubercular agent, plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a structural analog of ethionamide and isoniazid, its mechanism of action and the relationship between its chemical structure and biological activity are of significant interest to researchers and drug developers. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.

Core Structure and Mechanism of Action

This compound, chemically known as 2-propylpyridine-4-carbothioamide, is a prodrug that requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1] The core structure consists of a pyridine ring substituted with a propyl group at the 2-position and a carbothioamide group at the 4-position.

The primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2] This process is initiated by the activation of this compound by the mycobacterial enzyme EthA, a flavin monooxygenase.[1][3] The activated form of the drug then forms a covalent adduct with nicotinamide adenine dinucleotide (NAD+), which in turn inhibits the enoyl-acyl carrier protein reductase, InhA.[4] Disruption of the InhA enzyme function halts the elongation of fatty acids, leading to the depletion of mycolic acids and ultimately compromising the integrity of the bacterial cell wall.[1][2]

Quantitative Structure-Activity Relationship (SAR) Data

The exploration of this compound's SAR has been a subject of interest to enhance its potency, reduce toxicity, and overcome resistance. The following tables summarize the available quantitative data from various studies on this compound analogs.

Table 1: SAR of this compound-Coumarinyl-Thiazole Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of this compound and ethionamide-based coumarinyl-thiazole derivatives against Mycobacterium tuberculosis H37Rv. The study highlights the significant improvement in antitubercular activity upon modification of the core thioamide structure.[5]

Compound IDParent ThioamideR Group on CoumarinMIC (μg/mL)[5]
This compound (PTH) --6.25
Ethionamide (ETH) --6.25
Isoniazid (INH) --3.125
Pyrazinamide (PYZ) --3.125
4aETHH3.125
4bETH6-CH33.125
4cETH6-Cl1.562
4dETH6-Br1.562
4eETH8-OCH31.562
4fPTHH3.125
4gPTH6-CH33.125
4hPTH6-Cl1.562
4iPTH6-Br1.562
4jPTH8-OCH31.562

Table 2: Antitubercular Activity of 2,6-Disubstituted Pyridine Thiosemicarbazone Derivatives

This table showcases the MIC values of various pyridine thiosemicarbazone derivatives against both a standard and a resistant strain of M. tuberculosis. This data provides insights into modifications of the pyridine ring and their effect on overcoming drug resistance.[6]

Compound IDR1R2MIC (μg/mL) vs. H37Rv[6]MIC (μg/mL) vs. Resistant Strain[6]
Isoniazid (INH) --0.1258
4Morpholine2-Phenoxy164
5PyrrolidinePyrrolidine21
6MorpholinePyrrolidine82
7PiperidinePyrrolidine20.5
8Morpholine2-Phenoxy164
9Pyrrolidine2-Phenoxy82

Experimental Protocols

The determination of the antimycobacterial activity of this compound and its analogs is primarily conducted using the Microplate Alamar Blue Assay (MABA).

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[7][8]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Test compounds (dissolved in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well flat-bottom plates

  • Sterile distilled water

  • Incubator at 37°C

Procedure:

  • Preparation of Bacterial Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to achieve a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.[8]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compounds in DMSO. Perform serial two-fold dilutions in a 96-well plate to achieve the desired concentration range.

  • Assay Setup:

    • Add 100 µL of sterile Middlebrook 7H9 broth to all experimental wells of a 96-well plate.

    • Transfer 100 µL of the appropriate drug dilutions to the corresponding wells.

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.

    • Include "no drug" control wells (inoculum only) and "no bacteria" control wells (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.[8]

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.[8]

  • Final Reading: Re-incubate the plates at 37°C for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[7]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound's structure-activity relationship.

This compound Bioactivation and Mechanism of Action

prothionamide_pathway cluster_bacterium Mycobacterium tuberculosis Prothionamide_prodrug This compound (Prodrug) EthA EthA (Monooxygenase) Prothionamide_prodrug->EthA Enters cell Activated_this compound Activated this compound PTH_NAD_adduct This compound-NAD Adduct Activated_this compound->PTH_NAD_adduct EthA->Activated_this compound Oxidation NAD NAD+ NAD->PTH_NAD_adduct InhA InhA (Enoyl-ACP Reductase) PTH_NAD_adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to Bactericidal_Effect Bactericidal Effect Cell_Wall_Disruption->Bactericidal_Effect

This compound bioactivation pathway.
Experimental Workflow for this compound SAR Studies

sar_workflow cluster_workflow Hit-to-Lead Optimization Workflow start This compound (Hit Compound) design Design of Analogs start->design synthesis Synthesis & Characterization design->synthesis in_vitro In Vitro Screening (MABA) synthesis->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->design Iterative Optimization admet In Vitro ADMET Profiling sar_analysis->admet in_vivo In Vivo Efficacy & Toxicity admet->in_vivo lead Lead Compound in_vivo->lead

A typical workflow for SAR studies.

Conclusion

The structure-activity relationship of this compound is a complex but critical area of research in the fight against tuberculosis. The core 2-propylpyridine-4-carbothioamide scaffold is essential for its activity, with modifications at various positions leading to significant changes in potency and spectrum of activity. The data presented in this guide highlights the potential for developing novel this compound analogs with improved therapeutic profiles. A thorough understanding of its mechanism of action, coupled with systematic SAR studies and robust experimental protocols, will continue to drive the discovery of more effective treatments for MDR-TB.

References

Early Investigations into the Anti-Tuberculosis Activity of Prothionamide: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide (PTH) is a thioamide antibiotic that has played a significant role in the treatment of tuberculosis, particularly in cases of multidrug-resistant tuberculosis (MDR-TB). Developed in the 1960s as an analogue of ethionamide (ETH), the primary motivation for its synthesis was to create a compound with a similar efficacy profile but improved tolerability. Early research focused on establishing its in vitro activity against Mycobacterium tuberculosis, evaluating its efficacy in animal models, and assessing its performance in clinical settings. This technical guide provides an in-depth review of these foundational studies, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action

Early and subsequent studies have elucidated that this compound is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The activation and inhibitory pathway, which it shares with ethionamide and isoniazid, is a critical target in anti-tuberculosis drug development.

The primary mechanism of action involves the following key steps:

  • Uptake and Activation: this compound is taken up by Mycobacterium tuberculosis. Inside the bacterium, it is activated by the enzyme EthA, a monooxygenase. This activation step is crucial for the drug's activity.[1]

  • Inhibition of Mycolic Acid Synthesis: The activated form of this compound inhibits the enzyme InhA, which is an enoyl-acyl carrier protein reductase.[2][3] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids.

  • Cell Wall Disruption: Mycolic acids are long-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust, waxy barrier. By inhibiting their synthesis, this compound disrupts the integrity of the cell wall, leading to bacterial cell death.[1]

Prothionamide_Mechanism cluster_cell Mycobacterium tuberculosis This compound This compound EthA EthA This compound->EthA Activation Activated this compound Activated this compound EthA->Activated this compound InhA InhA Activated this compound->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Bacterial Cell Death Bacterial Cell Death Cell Wall Integrity->Bacterial Cell Death Disruption leads to

This compound's mechanism of action.

Early In Vitro Studies

The initial evaluation of any new antimicrobial agent involves determining its intrinsic activity against the target pathogen in a controlled laboratory setting. For this compound, these early in vitro studies were crucial in establishing its potential as an anti-tuberculosis drug.

Quantitative Data

The minimum inhibitory concentration (MIC) is a key metric determined in these studies, representing the lowest concentration of a drug that prevents visible growth of a microorganism.

Study M. tuberculosis Strain MIC (µg/mL)
Matsuo, Y., et al. (1981) - Test 1H37Rv0.156
Matsuo, Y., et al. (1981) - Test 2H37Rv0.312
Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination (Matsuo, Y., et al., 1981):

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Medium: The specific culture medium used in these early tests was likely a standard mycobacterial growth medium such as Middlebrook 7H9 or 7H10 broth, or Löwenstein-Jensen medium for solid culture.

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis H37Rv was prepared to ensure consistent bacterial density across all tests.

  • Drug Concentrations: this compound was serially diluted to create a range of concentrations to be tested.

  • Incubation: The cultures were incubated at 37°C for a period of 14 to 21 days.

  • Endpoint Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the mycobacteria.

In_Vitro_Workflow Start Start Prepare M. tuberculosis H37Rv inoculum Prepare M. tuberculosis H37Rv inoculum Start->Prepare M. tuberculosis H37Rv inoculum Prepare serial dilutions of this compound Prepare serial dilutions of this compound Start->Prepare serial dilutions of this compound Inoculate culture medium with bacteria and drug Inoculate culture medium with bacteria and drug Prepare M. tuberculosis H37Rv inoculum->Inoculate culture medium with bacteria and drug Prepare serial dilutions of this compound->Inoculate culture medium with bacteria and drug Incubate at 37°C for 14-21 days Incubate at 37°C for 14-21 days Inoculate culture medium with bacteria and drug->Incubate at 37°C for 14-21 days Observe for visible growth Observe for visible growth Incubate at 37°C for 14-21 days->Observe for visible growth Determine MIC Determine MIC Observe for visible growth->Determine MIC End End Determine MIC->End

Workflow for in vitro MIC determination.

Early In Vivo Studies

Following the promising in vitro results, the next critical step was to evaluate the efficacy of this compound in animal models of tuberculosis. These studies provided insights into the drug's activity in a complex biological system, its pharmacokinetic properties, and its potential for therapeutic use. Early research often utilized mouse models of tuberculosis.

Experimental Protocols

Mouse Model of Tuberculosis (General Protocol from the era):

  • Animal Model: Typically, strains of mice such as Swiss albino or specific inbred strains were used.

  • Infection: Mice were infected intravenously or via aerosol with a virulent strain of Mycobacterium tuberculosis, such as H37Rv, to establish a systemic or pulmonary infection, respectively.

  • Treatment Regimen: Treatment with this compound would commence at a specified time point post-infection. The drug was typically administered orally, mixed with the feed, or via gavage. Dosages were varied to determine the effective therapeutic range.

  • Efficacy Assessment: The primary endpoint for efficacy was the reduction in the number of viable mycobacteria in the lungs and/or spleen of treated mice compared to untreated controls. This was determined by sacrificing the animals at different time points, homogenizing the organs, and plating serial dilutions of the homogenates on a suitable culture medium to count the colony-forming units (CFU). Survival of the infected mice was another key indicator of drug efficacy.

In_Vivo_Workflow Start Start Infect mice with M. tuberculosis Infect mice with M. tuberculosis Start->Infect mice with M. tuberculosis Initiate this compound treatment Initiate this compound treatment Infect mice with M. tuberculosis->Initiate this compound treatment Administer daily doses Administer daily doses Initiate this compound treatment->Administer daily doses Monitor animal health and survival Monitor animal health and survival Administer daily doses->Monitor animal health and survival Sacrifice mice at defined endpoints Sacrifice mice at defined endpoints Monitor animal health and survival->Sacrifice mice at defined endpoints Homogenize lungs and spleen Homogenize lungs and spleen Sacrifice mice at defined endpoints->Homogenize lungs and spleen Plate serial dilutions on culture medium Plate serial dilutions on culture medium Homogenize lungs and spleen->Plate serial dilutions on culture medium Incubate and count CFU Incubate and count CFU Plate serial dilutions on culture medium->Incubate and count CFU Analyze data (CFU reduction, survival) Analyze data (CFU reduction, survival) Incubate and count CFU->Analyze data (CFU reduction, survival) End End Analyze data (CFU reduction, survival)->End

Workflow for in vivo efficacy studies in mice.

Early Clinical Studies

The ultimate test of a new anti-tuberculosis agent is its performance in human patients. Early clinical trials with this compound were designed to assess its efficacy, determine the optimal dosage, and, importantly, to compare its tolerability with that of ethionamide.

Quantitative Data from Comparative Clinical Trials
Study Daily Dosage (this compound) Daily Dosage (Ethionamide) Key Efficacy Finding Key Tolerability Finding
Chambatte et al. (1965)1 g1 gEfficacy was not explicitly different.62% of patients reported "very good" tolerability with this compound, compared to 24% with Ethionamide.
British Tuberculosis Association (1968)750 mg750 mgSputum conversion rates were comparable between the two groups.Gastric intolerance was more frequent in the Ethionamide group (50%) than in the this compound group (32%), though not statistically significant.
Japanese Study (1968)500 mg500 mgSputum conversion rates were similar (96% for this compound vs. 98% for Ethionamide).The rate of adverse events was statistically higher in the Ethionamide group (75% vs. 60%).
Verbist et al. (1970)1 g (in two daily doses)1 g (in two daily doses)Efficacy was comparable.This compound was better tolerated overall, but was associated with more frequent liver toxicity (increased serum transaminases).

Conclusion

The early studies on this compound successfully established its role as a valuable second-line anti-tuberculosis agent. In vitro investigations confirmed its potent activity against Mycobacterium tuberculosis, while subsequent in vivo and clinical studies demonstrated its efficacy in treating the disease. A recurring theme in the early clinical evaluations was its improved gastrointestinal tolerability compared to ethionamide, which was a significant clinical advantage. These foundational studies paved the way for the inclusion of this compound in treatment regimens for multidrug-resistant tuberculosis, where it remains an important therapeutic option. The understanding of its mechanism of action as a prodrug activated by EthA to inhibit mycolic acid synthesis has also been fundamental in the ongoing research into new anti-tuberculosis therapies and in understanding mechanisms of drug resistance.

References

Prothionamide Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic pathway of prothionamide, a critical second-line antitubercular drug. This compound is essential in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] This document details its activation, mechanism of action, regulation, and includes relevant quantitative data and experimental protocols.

Introduction to this compound

This compound (PTH) is a thioamide antibiotic, structurally similar to ethionamide (ETH) and isoniazid (INH).[3][4] It functions as a prodrug, meaning it is inactive upon administration and requires bioactivation within the Mycobacterium tuberculosis (Mtb) cell to exert its therapeutic effect.[5][6] Its primary role is in combination therapies for MDR-TB, where resistance to first-line drugs like isoniazid and rifampicin has developed.[1][7]

The Metabolic Activation Pathway

The transformation of this compound from an inert prodrug to a potent inhibitor is a multi-step process initiated by a specific mycobacterial enzyme.

Activation Steps:

  • Enzymatic Oxidation: this compound is activated by the flavin-containing monooxygenase EthA, encoded by the ethA gene.[5][8] This enzyme catalyzes the S-oxidation of the thioamide group, converting this compound into reactive intermediates, including this compound-S-oxide.[5][9]

  • Formation of NAD Adduct: The reactive metabolites generated by EthA subsequently react with the nicotinamide adenine dinucleotide (NAD+) cofactor.[3][9] This reaction forms a covalent this compound-NAD (PTH-NAD) adduct.[2][3]

  • Target Inhibition: The PTH-NAD adduct is the ultimate active form of the drug. It specifically targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[3][5][10] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[1][5]

  • Cell Wall Disruption: Mycolic acids are unique, long-chain fatty acids that form the core of the mycobacterial cell wall, providing a robust and impermeable barrier.[5][10] By inhibiting InhA, the PTH-NAD adduct blocks mycolic acid synthesis, which compromises the structural integrity of the cell wall, leading to bacterial cell death.[1][5]

Prothionamide_Metabolic_Pathway cluster_activation M. tuberculosis Cytoplasm cluster_action Mechanism of Action This compound This compound (Prodrug) ReactiveMetabolites Reactive Metabolites (e.g., PTH-S-Oxide) This compound->ReactiveMetabolites EthA (Monooxygenase) PTH_NAD PTH-NAD Adduct (Active Drug) ReactiveMetabolites->PTH_NAD + NAD+ InhA InhA Enzyme PTH_NAD->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Cell Wall Integrity MycolicAcid->CellWall Essential for BacterialDeath Bacteriostasis/ Bactericidal Effect CellWall->BacterialDeath Disruption leads to

Caption: this compound activation and mechanism of action pathway.

Genetic Regulation of Activation

The efficacy of this compound is tightly controlled by the expression level of its activating enzyme, EthA. This expression is negatively regulated by a transcriptional repressor known as EthR.

  • EthR Repressor: The ethR gene, located adjacent to ethA, encodes the EthR protein, a member of the TetR/CamR family of repressors.[4][8]

  • Transcriptional Control: EthR binds to the intergenic promoter region between ethA and ethR, effectively blocking the transcription of ethA.[8][11] Overexpression of EthR leads to reduced EthA levels and consequently, resistance to this compound.[4] Conversely, mutations that inactivate EthR result in hypersensitivity to the drug.[4][11] This regulatory mechanism is a key area of interest for developing booster drugs that could inhibit EthR, thereby increasing EthA expression and enhancing this compound's potency.[12]

EthA_Regulation cluster_gene ethA-ethR Locus EthR_gene ethR gene Promoter Intergenic Promoter EthR_protein EthR Repressor Protein EthR_gene->EthR_protein Transcription & Translation EthA_gene ethA gene EthA_protein EthA Enzyme EthA_gene->EthA_protein Transcription & Translation EthR_protein->Promoter Binds to & Represses

Caption: Transcriptional regulation of the ethA gene by the EthR repressor.

Quantitative Data

This table summarizes key pharmacokinetic data from a study involving patients with multidrug-resistant tuberculosis.[13]

ParameterMean Value (± SD)UnitDescription
Tmax 3.6hTime to reach maximum plasma concentration.
t1/2 2.7hElimination half-life.
AUC(0-12h) 11.0 (± 3.7)µg·h/mLArea under the plasma concentration-time curve from 0 to 12 hours.

Data sourced from a study on South Korean patients with MDR-TB.[13][14]

This table shows the minimal inhibitory concentration (MIC) of this compound and its primary metabolite against M. tuberculosis H37Rv.

CompoundMinimal Inhibitory Concentration (MIC)Unit
This compound (PTH) 0.156 - 0.312µg/mL
This compound-S-Oxide (PTHSO) 0.078µg/mL

Data indicates that the S-oxide metabolite is at least as active, if not more so, than the parent drug in vitro.[15]

Experimental Protocols

Objective: To quantify the concentration of this compound in plasma samples over time to determine key pharmacokinetic parameters.

Methodology: High-Performance Liquid Chromatography (HPLC) [13]

  • Sample Collection: Collect blood samples from patients at specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-administration of a steady-state dose of this compound.[13][14]

  • Plasma Separation: Centrifuge blood samples to separate plasma. Store plasma at -70°C until analysis.[13]

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on plasma samples to isolate the drug from plasma proteins.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm i.d.).[13]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer).

    • Flow Rate: Maintain a constant flow rate, for example, 1.0 mL/min.[13]

    • Detection: Use a UV detector set to the absorbance maximum of this compound (e.g., 291 nm).[13]

    • Temperature: Maintain the column at a constant temperature (e.g., 27°C).[13]

  • Quantification: Create a standard curve using known concentrations of this compound. Calculate the concentration in patient samples by comparing their peak areas to the standard curve. The coefficient of determination (r²) for the calibration curve should be >0.99.[13]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate parameters such as Tmax, Cmax, t1/2, and AUC from the plasma concentration-time data.[13]

Caption: Workflow for pharmacokinetic analysis of this compound.

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.

Methodology: Broth Microdilution [15]

  • Strain Preparation: Culture M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.

  • Drug Dilution: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using the culture medium as the diluent.

  • Inoculation: Adjust the bacterial culture to a standardized turbidity (e.g., McFarland standard 0.5) and inoculate each well of the microtiter plate with the bacterial suspension. Include a drug-free well as a positive control for growth.

  • Incubation: Seal the plates and incubate at 37°C for a specified period (e.g., 8 to 14 days).[15]

  • MIC Reading: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. This can be assessed visually or using a colorimetric indicator like resazurin.

Mechanisms of Resistance

Resistance to this compound primarily arises from mutations that prevent its effective activation or alter its target.

  • ethA Mutations: The most common resistance mechanism involves mutations in the ethA gene, leading to a non-functional or less efficient EthA enzyme, which prevents the activation of the prodrug.[2]

  • inhA Mutations: Mutations in the inhA gene or its promoter region can lead to resistance.[2] Promoter mutations may cause overexpression of the InhA enzyme, requiring higher concentrations of the active drug for inhibition.[2]

  • ethR Mutations: While less common, mutations in ethR can sometimes lead to increased repression of ethA, contributing to resistance.[8]

  • Other Genes: Mutations in genes like mshA, involved in mycothiol biosynthesis, have also been associated with resistance, though their exact role is still under investigation.[2][16]

Conclusion

This compound remains a cornerstone of MDR-TB treatment. Its activity is dependent on a complex metabolic activation pathway that is genetically regulated and susceptible to resistance-conferring mutations. A thorough understanding of this pathway, from the kinetics of its activating enzyme to the regulatory control exerted by EthR, is crucial for optimizing its clinical use, overcoming resistance, and developing novel therapeutic strategies, such as EthR inhibitors, to boost its efficacy.

References

In Vitro Evaluation of Prothionamide MIC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide is a second-line thioamide antibiotic crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, it requires activation within Mycobacterium tuberculosis to exert its bacteriostatic or bactericidal effects. Accurate determination of its Minimum Inhibitory Concentration (MIC) is paramount for effective treatment strategies, surveillance of drug resistance, and the development of new anti-tubercular agents. This technical guide provides an in-depth overview of the methodologies for the in vitro evaluation of this compound MIC, targeted at researchers, scientists, and drug development professionals.

This compound, structurally similar to ethionamide, is activated by the bacterial enzyme EthA, a flavin monooxygenase.[1] This activation leads to the formation of an active metabolite that inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid synthesis.[1] Disruption of mycolic acid synthesis weakens the bacterial cell wall, rendering the bacterium susceptible.[1] Resistance to this compound can emerge through mutations in the ethA or inhA genes.[1]

Experimental Protocols for this compound MIC Determination

The in vitro evaluation of this compound MIC can be performed using several methods. The choice of method may depend on the laboratory's resources, throughput requirements, and specific research questions. Below are detailed protocols for commonly employed techniques.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and is considered a reference method by organizations like EUCAST for many bacteria.[2][3][4][5][6]

a) Media and Reagents:

  • Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) or distilled water, depending on its solubility. Sterilize by filtration through a 0.22 µm filter.

  • 96-well Microtiter Plates: Sterile, U-bottomed plates are recommended.[2]

b) Inoculum Preparation:

  • Culture M. tuberculosis on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) until sufficient growth is observed.

  • Harvest colonies and suspend them in sterile saline or Middlebrook 7H9 broth containing glass beads.

  • Vortex the suspension to break up clumps.

  • Allow the suspension to settle for 30 minutes to remove large particles.

  • Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

  • Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[2]

c) Assay Procedure:

  • Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform serial twofold dilutions across the plate.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Seal the plates in a plastic bag to prevent evaporation and incubate at 37°C.[7]

  • Read the results when growth is clearly visible in the growth control well, typically after 7 to 21 days. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[2]

Resazurin Microtiter Assay (RMA)

The RMA is a colorimetric method that offers a more rapid and inexpensive alternative to traditional growth-based assays.[7][8][9][10]

a) Media and Reagents:

  • Same as for the Broth Microdilution Method.

  • Resazurin Solution: Prepare a 0.01% to 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store at 4°C for up to one week.[7][9]

b) Inoculum Preparation:

  • Follow the same procedure as for the Broth Microdilution Method.

c) Assay Procedure:

  • Follow steps 1-4 of the Broth Microdilution assay procedure.

  • Incubate the plates at 37°C for 7 days.[7][9]

  • Add 30 µL of the resazurin solution to each well.[7][9]

  • Re-incubate the plates for 1-2 days.

  • Read the results. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.[7][10]

BACTEC™ MGIT™ 960 System

The BACTEC™ MGIT™ 960 system is an automated method for mycobacterial growth and susceptibility testing.

a) Materials:

  • BACTEC™ MGIT™ 960 instrument and associated tubes and supplements.

  • This compound solution prepared according to the manufacturer's instructions for the MGIT™ system.

b) Inoculum Preparation:

  • Prepare a suspension of M. tuberculosis from a fresh culture in sterile saline, adjusted to a 0.5 McFarland standard.

  • For drug susceptibility testing, a positive MGIT tube can be used for up to 5 days after it becomes instrument-positive.[11]

c) Assay Procedure:

  • Follow the manufacturer's protocol for preparing and inoculating the drug-containing and drug-free (growth control) MGIT™ tubes.[11][12]

  • Enter the tubes into the BACTEC™ MGIT™ 960 instrument.

  • The instrument continuously monitors the tubes for fluorescence, which indicates bacterial growth. The system compares the growth in the drug-containing tube to the growth control to determine susceptibility or resistance based on a predefined critical concentration.[11] A critical concentration of 5.0 µg/ml for ethionamide has been established for the BACTEC MGIT 960 system, and due to their structural similarity, this is often considered for this compound as well.[13]

Data Presentation: this compound MIC Values

The following table summarizes this compound MIC values for Mycobacterium tuberculosis from various studies. It is important to note that direct comparison between studies may be challenging due to variations in methodology and geographic location of clinical isolates.

Study/ReferenceMethodM. tuberculosis StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Alcala et al., 2003 (as cited in[14])Not SpecifiedClinical Isolates≤ 0.125 - 1.0Not ReportedNot Reported
Yip et al., 2013 (as cited in[14])Not SpecifiedClinical Isolates≤ 0.125 - 1.0Not ReportedNot Reported
Sotgiu et al., 2015 (as cited in[14])Not SpecifiedClinical Isolates≤ 0.125 - 1.0Not ReportedNot Reported
Tan et al. (as cited in[15])Not Specified248 Clinical IsolatesNot specified~0.4Not Reported
Pang et al., 2016[16]Not Specified282 Clinical IsolatesNot specifiedNot ReportedNot Reported

Note: An epidemiological cut-off value of 0.5 mg/L has been suggested, and an MIC of 1.0 mg/L is often considered a clinical susceptibility breakpoint.[14]

Quality Control

Quality control (QC) is essential for ensuring the accuracy and reproducibility of MIC testing. The standard QC strain for M. tuberculosis is H37Rv (ATCC 27294).[17][18] However, establishing a definitive MIC quality control range for this compound has proven to be challenging. A multi-laboratory study conducted according to CLSI guidelines found this compound to be a "nonperformer," meaning a reliable QC range that included at least 95% of the observed MIC values could not be established.[19][20][21]

Implications for Researchers:

  • The lack of a standardized QC range for this compound necessitates meticulous adherence to standardized protocols.

  • It is recommended to include the H37Rv strain in each batch of tests to monitor for significant deviations in results, even in the absence of a formal QC range.

  • Laboratories should maintain detailed records of their internal H37Rv MIC results for this compound to establish their own acceptable performance criteria.

Factors Influencing this compound MIC

Several factors can influence the in vitro activity and determined MIC of this compound:

  • Inoculum Size: A standardized inoculum is critical, as a higher bacterial load can lead to higher MIC values.

  • Media Composition: The components of the growth medium can affect drug activity.

  • Serum Protein Binding: The effect of serum on the in vitro activity of this compound has not been extensively studied, but for some antibiotics, high protein binding can reduce their efficacy.[22]

  • Genetic Factors: Mutations in the ethA and inhA genes are known to confer resistance to this compound, leading to significantly higher MIC values.[1]

Visualizations

Mechanism of Action and Resistance Pathway

prothionamide_moa cluster_bacterium Mycobacterium tuberculosis cluster_resistance Resistance Mechanisms Prothionamide_ext This compound (Prodrug) Prothionamide_int This compound Prothionamide_ext->Prothionamide_int Uptake Active_this compound Active Metabolite Prothionamide_int->Active_this compound Activation EthA EthA (Monooxygenase) EthA->Prothionamide_int InhA InhA (Enoyl-ACP reductase) Active_this compound->InhA Inhibition Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Maintains Bacterial_Death Bacteriostasis/ Bactericidal Effect Cell_Wall->Bacterial_Death Disruption leads to EthA_mutation ethA mutation (impaired activation) EthA_mutation->EthA Affects InhA_mutation inhA mutation (target modification) InhA_mutation->InhA Affects

Caption: this compound's mechanism of action and resistance pathways.

Experimental Workflow for Broth Microdilution MIC

broth_microdilution_workflow start Start prep_culture Prepare M. tuberculosis culture start->prep_culture prep_inoculum Prepare and standardize inoculum (0.5 McFarland) prep_culture->prep_inoculum dilute_inoculum Dilute inoculum to final concentration prep_inoculum->dilute_inoculum add_inoculum Inoculate plate dilute_inoculum->add_inoculum prep_this compound Prepare this compound stock solution serial_dilute Perform serial dilutions in 96-well plate prep_this compound->serial_dilute serial_dilute->add_inoculum incubate Incubate at 37°C add_inoculum->incubate read_results Read results (visual inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for this compound MIC determination by broth microdilution.

Experimental Workflow for Resazurin Microtiter Assay (RMA)

rma_workflow start Start prep_plate Prepare drug dilutions in 96-well plate start->prep_plate inoculate Inoculate plate prep_plate->inoculate prep_inoculum Prepare standardized inoculum prep_inoculum->inoculate incubate_initial Incubate for 7 days at 37°C inoculate->incubate_initial add_resazurin Add resazurin solution to each well incubate_initial->add_resazurin incubate_final Re-incubate for 1-2 days add_resazurin->incubate_final read_results Read results (color change) incubate_final->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for this compound MIC determination by Resazurin Microtiter Assay.

Conclusion

The in vitro evaluation of this compound MIC is a critical component of tuberculosis research and clinical management. While standardized methods like broth microdilution, RMA, and automated systems are available, the lack of established CLSI or EUCAST breakpoints and QC ranges for this compound presents a significant challenge. Researchers must therefore rely on meticulous protocol adherence, internal validation, and careful interpretation of MIC data in the context of published literature and known resistance mechanisms. Further studies are warranted to establish internationally recognized breakpoints and QC parameters to standardize this compound susceptibility testing and improve the management of MDR-TB.

References

Prothionamide Pharmacokinetics in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide is a second-line antitubercular agent, crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). Understanding its pharmacokinetic profile in preclinical animal models is paramount for optimizing dosing strategies and predicting clinical outcomes in humans. This compound is a thioamide, structurally and mechanistically very similar to ethionamide. Both are prodrugs that require activation by the mycobacterial enzyme EthA to exert their antimycobacterial effects by inhibiting mycolic acid synthesis.[1][2][3] Due to the limited availability of direct and comprehensive pharmacokinetic data for this compound in animal models, this guide will leverage available data for ethionamide as a close surrogate to provide a detailed overview of its expected absorption, distribution, metabolism, and excretion (ADME) characteristics. The insights from ethionamide studies in various animal species offer valuable guidance for the preclinical development and evaluation of this compound.

Data Presentation: Pharmacokinetic Parameters of Ethionamide in Animal Models

The following tables summarize key pharmacokinetic parameters of ethionamide observed in mice and guinea pigs following oral and intravenous administration. This data serves as a critical reference for understanding the expected in vivo behavior of this compound.

Table 1: Single-Dose Oral Pharmacokinetics of Free Ethionamide in Swiss Albino Mice

ParameterValue (Mean ± SD)
Dose (mg/kg) 130
Cmax (µg/mL) 20.71 ± 1.8
Tmax (h) 0.25
AUC₀₋∞ (µg·h/mL) 21.89 ± 3.2
Half-life (t½) (h) 1.27 ± 0.2
Mean Residence Time (MRT) (h) 1.27 ± 0.2

Data sourced from a study on orally administered ethionamide in Swiss albino mice.

Table 2: Comparative Pharmacokinetics of Ethionamide in Guinea Pigs via Different Administration Routes

ParameterIntravenous (IV)Oral (PO)Pulmonary
Dose (mg/kg) 202020
Cmax (µg/mL) 11.2 ± 1.51.8 ± 0.48.9 ± 1.2
Tmax (h) 0.081.00.2
AUC₀₋t (µg·h/mL) 13.9 ± 2.12.4 ± 0.611.8 ± 1.9
Bioavailability (%) -1785

Data adapted from a study investigating ethionamide disposition in guinea pigs.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are descriptions of typical experimental protocols for oral drug administration and pharmacokinetic analysis in rodent models, based on the reviewed literature.

Oral Administration and Blood Sampling in Mice

A common procedure for evaluating the pharmacokinetics of orally administered drugs in mice involves the following steps:

  • Animal Model: Swiss albino mice of either sex, typically weighing between 20-30g, are used. Animals are housed in controlled environments with standardized light-dark cycles and access to food and water.

  • Drug Formulation and Administration: The drug, such as ethionamide or this compound, is typically suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose). Administration is performed via oral gavage using a feeding tube to ensure accurate dosing.

  • Blood Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Collection is often performed via the retro-orbital plexus or tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -80°C) until analysis.

Pharmacokinetic Analysis

The plasma concentrations of the drug and its metabolites are typically quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method. The resulting concentration-time data is then analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the drug concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Mandatory Visualizations

Metabolic Activation Pathway of this compound

This compound, like ethionamide, is a prodrug that requires bioactivation to exert its therapeutic effect. The primary activation pathway involves the oxidation of the thioamide group by the mycobacterial flavin monooxygenase, EthA.

prothionamide_activation This compound This compound (Prodrug) EthA Mycobacterium tuberculosis EthA (Flavin Monooxygenase) This compound->EthA Oxidation ActiveMetabolite This compound-S-Oxide (Active Metabolite) EthA->ActiveMetabolite InhA InhA (Enoyl-ACP Reductase) ActiveMetabolite->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Bacterial Cell Wall Integrity MycolicAcid->CellWall Essential for

Caption: Metabolic activation of this compound to its active form, which inhibits mycolic acid synthesis.

Experimental Workflow for a Typical Oral Pharmacokinetic Study in Mice

The following diagram illustrates a standard workflow for conducting an oral pharmacokinetic study in a mouse model.

pk_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis AnimalAcclimatization Animal Acclimatization OralDosing Oral Administration (Gavage) AnimalAcclimatization->OralDosing DosePreparation Dose Formulation Preparation DosePreparation->OralDosing BloodSampling Serial Blood Sampling OralDosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleAnalysis Bioanalysis (LC-MS/MS) PlasmaSeparation->SampleAnalysis PK_Analysis Pharmacokinetic Analysis SampleAnalysis->PK_Analysis DataReporting Data Reporting PK_Analysis->DataReporting

References

Prothionamide in the Treatment of Non-Tuberculous Mycobacterial Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a wide range of infections in humans, particularly pulmonary disease. The intrinsic resistance of many NTM species to standard anti-mycobacterial drugs presents a significant therapeutic challenge. Prothionamide, a second-line anti-tuberculosis drug, has been explored for its potential role in combination therapy for NTM infections. This technical guide provides an in-depth overview of the current knowledge regarding the use of this compound against NTM, focusing on its mechanism of action, in vitro activity, and available data on its therapeutic application.

Mechanism of Action and Resistance

This compound is a thioamide, structurally related to ethionamide, and functions as a prodrug.[1][2][3] Its activation and mechanism of action, primarily elucidated in Mycobacterium tuberculosis, are believed to be similar in NTM. The key steps are as follows:

  • Activation: this compound is activated by the mycobacterial enzyme EthA, a flavin monooxygenase.[1][2]

  • Target Inhibition: The activated form of this compound forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[4][5]

  • Mycolic Acid Synthesis Inhibition: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing structural integrity and contributing to the pathogen's virulence and resistance to certain drugs.[2][4] Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately inhibiting bacterial growth.[2][4]

Resistance to this compound can emerge through mutations in the ethA gene, preventing the activation of the prodrug, or through mutations in the inhA gene, which reduces the binding affinity of the activated drug.[3]

Prothionamide_Mechanism cluster_resistance Resistance Mechanisms This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Activated_this compound Activated this compound EthA->Activated_this compound Prothionamide_NAD_Adduct This compound-NAD Adduct Activated_this compound->Prothionamide_NAD_Adduct NAD NAD+ NAD->Prothionamide_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) Prothionamide_NAD_Adduct->InhA FAS_II Fatty Acid Synthase-II (FAS-II) Pathway InhA->FAS_II Catalyzes step in Inhibition Inhibition Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Disruption Disruption EthA_mutation ethA mutation EthA_mutation->EthA Prevents activation InhA_mutation inhA mutation InhA_mutation->InhA Reduces binding

This compound's mechanism of action and resistance.

In Vitro Activity of this compound Against Non-Tuberculous Mycobacteria

The in vitro activity of this compound against various NTM species is summarized below. It is important to note that data is often limited and sometimes extrapolated from studies on ethionamide, a closely related thioamide. Minimum Inhibitory Concentration (MIC) values can vary depending on the testing methodology and the specific clinical isolate.

NTM SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Mycobacterium avium complex>64>6416->64[6]
Mycobacterium kansasii0.510.25-2[4]
Mycobacterium xenopi--1-4[7]
Mycobacterium simiae--16[8]
Mycobacterium abscessus---Data not available
Mycobacterium malmoense---Data not available
Mycobacterium szulgai---Data not available

Note: The MIC data for M. avium complex suggests poor in vitro activity. The provided MIC for M. simiae is from a single isolate. More comprehensive studies are needed to establish the full spectrum of this compound's activity against a wider range of NTM species.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of this compound against NTM, based on Clinical and Laboratory Standards Institute (CLSI) guidelines. This protocol should be adapted based on the specific growth requirements of the NTM species being tested.

1. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound powder (analytical grade).

  • Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Microtiter Plates:

  • Use sterile 96-well U-bottom microtiter plates.

  • Prepare serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate broth medium (e.g., Middlebrook 7H9 with OADC supplement for slower-growing NTM). The final volume in each well should be 100 µL.

  • The concentration range should be sufficient to cover the expected MICs (e.g., 0.06 to 64 µg/mL).

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

3. Inoculum Preparation:

  • Grow the NTM isolate on an appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.

  • Harvest colonies and suspend them in sterile saline or broth containing 0.05% Tween 80 to break up clumps.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (except the sterility control). The final volume in each well will be 200 µL.

  • Seal the plates to prevent evaporation.

  • Incubate the plates at the optimal temperature for the specific NTM species (e.g., 30°C for M. marinum, 37°C for most other species, 42°C for M. xenopi).

  • Incubation times will vary depending on the growth rate of the NTM species (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days or longer for slowly growing mycobacteria).

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

  • Growth can be assessed visually or by using a colorimetric indicator such as resazurin.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Plate_Dilutions Prepare Serial Dilutions in Microtiter Plate Stock_Solution->Plate_Dilutions Inoculation Inoculate Microtiter Plate Plate_Dilutions->Inoculation Inoculum_Prep Prepare NTM Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_Results Visually Read Growth or use Indicator Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC determination by broth microdilution.

Clinical and Preclinical Data

Similarly, there is a lack of published data from animal models of NTM infection specifically evaluating the efficacy of this compound.[15][16][17][18] The development of reliable animal models for many NTM species remains a challenge, hindering the preclinical evaluation of potential therapeutic agents.[15][16][17][18]

Combination Therapy

Given the propensity of mycobacteria to develop drug resistance, NTM infections are always treated with a combination of drugs. While there are no standardized this compound-containing regimens for NTM, its mechanism of action suggests potential synergy with other anti-mycobacterial agents. For instance, its inhibition of mycolic acid synthesis could potentially enhance the activity of other drugs that target the cell wall or require a permeable cell wall to enter the bacterium. However, without specific in vitro synergy studies and clinical data, the optimal drug partners for this compound in the context of NTM treatment remain unknown.

Conclusion and Future Directions

This compound's role in the treatment of NTM infections is currently not well-defined. While its mechanism of action is understood in the context of M. tuberculosis and is likely applicable to NTM, the available in vitro data, particularly for clinically important species like M. avium complex and M. abscessus, suggest limited activity. Furthermore, the lack of robust clinical and preclinical data makes it difficult to recommend its use in standard treatment regimens.

Future research should focus on:

  • Comprehensive In Vitro Susceptibility Testing: Large-scale studies are needed to determine the MIC distributions of this compound against a wide range of clinical NTM isolates.

  • Synergy Studies: In vitro studies should be conducted to identify potential synergistic interactions between this compound and other anti-NTM drugs.

  • Preclinical Animal Models: The efficacy of this compound, alone and in combination, should be evaluated in relevant animal models of NTM infection.

  • Clinical Trials: If promising in vitro and preclinical data emerge, well-designed clinical trials would be necessary to determine the safety and efficacy of this compound-containing regimens for the treatment of NTM infections.

Until such data become available, the use of this compound for NTM infections should be considered only in specific cases of multidrug-resistant infections where other treatment options have failed, and its use should be guided by in vitro susceptibility testing.

References

Methodological & Application

Prothionamide HPLC-UV Method: A Comprehensive Application Note and Protocol for Drug Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Prothionamide. This method is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies.

Introduction

This compound, chemically 2-propylpyridine-4-carbothioamide, is a second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] The development of a robust and reliable analytical method is essential for ensuring the quality, efficacy, and safety of this compound in pharmaceutical products. This application note describes a validated stability-indicating reversed-phase HPLC (RP-HPLC) method that can effectively separate this compound from its degradation products.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for two developed methods, a standard HPLC-UV method and an Ultra-High-Performance Liquid Chromatography (UPLC) method, are presented below for easy comparison.

ParameterHPLC MethodUPLC Method
Column Reversed-phase C18 (250 x 4.6 mm), 5 µm[1]Acquity UPLC BEH-C18 (50 mm × 2.1 mm), 1.7 μm[2][3]
Mobile Phase Methanol: 0.02M KH2PO4 Buffer (pH 4.5) (85:15 v/v)[1]10 mm Ammonium Acetate (pH 6.0) and Acetonitrile (Gradient)[2][3]
Flow Rate 1.0 mL/min[1]Not specified
Detection Wavelength 290 nm[1]Not specified
Injection Volume Not specifiedNot specified
Retention Time 4.8 min[1]Not specified

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The validation parameters demonstrate that the method is specific, accurate, precise, and linear over the desired concentration range.

Validation ParameterHPLC Method ResultsUPLC Method Results
Linearity Range 200-1200 µg/mL[1]0.4-1.5 µg/mL[2][3]
Correlation Coefficient (r²) 0.9998[1]> 0.99[2][3]
Accuracy (% Recovery) 100.88% to 102.07%[1]85-115%[2][3]
Precision (%RSD) < 2.0%[1]< 5.0%[2][3]
Limit of Detection (LOD) Not specified0.1 µg/mL[2][3]
Limit of Quantitation (LOQ) Not specified0.4 µg/mL[2][3]

Stability-Indicating Assay

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to various stress conditions, including acid and alkali hydrolysis, oxidation, and photolytic and thermal degradation.[1][3] The method was able to effectively separate the intact this compound peak from the peaks of its degradation products, proving its suitability for stability studies.[1]

Experimental Protocols

Apparatus
  • High-Performance Liquid Chromatograph with UV detector

  • Reversed-phase C18 column (250 x 4.6 mm), 5 µm

  • Sonicator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents and Chemicals
  • This compound reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Preparation of Mobile Phase (HPLC Method)
  • Buffer Preparation (0.02M KH2PO4): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to 4.5 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and methanol in the ratio of 15:85 (v/v).

  • Degassing: Degas the mobile phase by sonication for 15 minutes.

Preparation of Standard Stock Solution

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to obtain a concentration of 1000 µg/mL.

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.

  • Add approximately 60 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Centrifuge the solution at 2500 RPM for 10 minutes.[1]

  • Dilute the supernatant to the desired concentration within the linearity range with the mobile phase.

Chromatographic Analysis
  • Set up the HPLC system with the specified chromatographic conditions.

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Method Development and Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of the this compound HPLC-UV method.

Prothionamide_HPLC_Workflow A Method Development Objective: Quantify this compound B Literature Survey & Instrument Selection A->B C Optimization of Chromatographic Conditions B->C C1 Column Selection (e.g., C18) C->C1 C2 Mobile Phase Selection (Methanol:Buffer) C->C2 C3 Flow Rate & Wavelength (1 mL/min, 290 nm) C->C3 D Method Validation (ICH Guidelines) C->D D1 Specificity (Forced Degradation) D->D1 D2 Linearity & Range D->D2 D3 Accuracy (% Recovery) D->D3 D4 Precision (Repeatability & Intermediate) D->D4 D5 LOD & LOQ D->D5 E Application of Validated Method D->E F Routine Analysis & Stability Studies E->F

Caption: Workflow for this compound HPLC-UV Method Development and Validation.

References

Application Note: Quantification of Prothionamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of prothionamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

This compound is a second-line antituberculosis agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Therapeutic drug monitoring of this compound is crucial to ensure efficacy and minimize toxicity. This application note details a robust and validated LC-MS/MS method for the determination of this compound concentrations in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision.

Experimental

Materials and Reagents
  • This compound reference standard (Purity ≥99%)

  • This compound-d3 (or other stable isotope-labeled this compound) as an internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (AR grade)

  • Human plasma (drug-free, sourced from a certified blood bank)

LC-MS/MS Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Atlantis T3 column or equivalent C18 column.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration of 100 ng/mL.

  • Precipitation Reagent: Prepare a solution of 10% (w/v) trichloroacetic acid in water or use acetonitrile.

Sample Preparation
  • Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution and vortex briefly.

  • Add 200 µL of the protein precipitation reagent (e.g., acetonitrile or 10% trichloroacetic acid).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Column Atlantis T3 (e.g., 2.1 x 50 mm, 3 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: To be optimized (e.g., m/z 181.1 → 148.1); this compound-d3 (IS): To be optimized (e.g., m/z 184.1 → 151.1)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.2 - 10 µg/mL.[1]
Correlation Coefficient (r²) > 0.993.[1]
Accuracy Bias within ±15% (±20% at LLOQ). For the lower limit of quantification, bias was reported between 6.5% and 18.3%, and for other levels, it ranged from -5.8% to 14.6%.[1]
Precision (CV%) Within-run and between-run precision <15% (<20% at LLOQ). The coefficient of variations was within 11.4% for all levels.[1]
Recovery The recovery for this compound was between 91.4% and 109.7%.[1]
Matrix Effect The matrix effect for this compound was reported to be between 95.7% and 112.5%, which was compensated by the use of an isotope-labeled internal standard.[1]
Stability This compound in plasma is stable under various storage conditions (bench-top, freeze-thaw cycles). However, one study noted degradation of over 15% after 72 hours at room temperature.[1]

Experimental Workflow Diagram

Prothionamide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound-d3) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation (10,000 x g, 10 min) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection Inject into LC-MS/MS System supernatant->lc_injection chromatography Chromatographic Separation (Atlantis T3 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) integration->calibration quantification Quantify this compound Concentration calibration->quantification report Report Results quantification->report

Caption: Workflow for this compound Quantification in Plasma.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for routine therapeutic drug monitoring and pharmacokinetic studies of this compound. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and ensures reliable quantification.

References

Application Notes and Protocols for Prothionamide Efficacy Studies in Tuberculosis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prothionamide (PTH) is a second-line thioamide antibiotic crucial for treating multidrug-resistant tuberculosis (MDR-TB).[1] As a structural analogue of ethionamide, it plays a significant role in combination therapy regimens. Preclinical evaluation of this compound's efficacy and the selection of appropriate animal models are critical steps in the drug development pipeline. These models are essential for understanding in vivo drug activity, pharmacokinetics, and for determining optimal dosing strategies.[2]

This document provides detailed application notes and standardized protocols for conducting this compound efficacy studies in common animal models of tuberculosis, including mice, guinea pigs, and rabbits.

Mechanism of Action

This compound is a prodrug, meaning it requires activation within the Mycobacterium tuberculosis (M.tb) bacillus to exert its antibacterial effect.[3][4] The activation is mediated by the bacterial enzyme EthA, a flavin monooxygenase.[1][5] Once activated, this compound forms a covalent adduct with NAD (nicotinamide adenine dinucleotide).[5][6] This complex then binds to and inhibits the enoyl-acyl carrier protein reductase, InhA.[3] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][3] This disruption leads to a loss of cell wall integrity and ultimately, a bactericidal or bacteriostatic effect.[3]

Prothionamide_Mechanism cluster_bacterium Mycobacterium tuberculosis Cell PTH_prodrug This compound (Prodrug) EthA EthA Enzyme (Flavin Monooxygenase) PTH_prodrug->EthA Activation PTH_active Activated This compound-NAD Adduct EthA->PTH_active InhA InhA Enzyme PTH_active->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: this compound activation and mechanism of action pathway.

Selection of Animal Models

The choice of animal model is critical and depends on the specific research question. Mice, guinea pigs, and rabbits are the most frequently used species for TB drug efficacy studies, each with distinct advantages and limitations.[7][8]

  • Mouse (Mus musculus): Mice (e.g., C57BL/6, BALB/c) are widely used due to their low cost, genetic tractability, and the availability of immunological reagents.[9] They are suitable for high-throughput screening of new compounds and initial efficacy testing. However, standard mouse models do not typically form the well-organized, caseous granulomas seen in human TB.[10] The C3HeB/FeJ mouse strain is an exception, developing human-like caseous necrotic lesions.[11]

  • Guinea Pig (Cavia porcellus): Guinea pigs are highly susceptible to M.tb infection and develop lung pathology, including caseous necrosis and granuloma formation, that closely resembles human disease.[12][13] This makes them an excellent model for studying the impact of drugs on lesion sterilization and pathology.[14] However, they are more expensive to house and have fewer available immunological tools compared to mice.[13]

  • Rabbit (Oryctolagus cuniculus): The rabbit model is unique in its ability to form cavitary lesions similar to those in humans with advanced TB, which are often associated with high bacterial loads and poor drug penetration.[15][16] Rabbits can also model latent TB infection, which can be reactivated through immunosuppression, providing a platform to study drugs against persistent bacteria.[17][18]

Experimental Workflow for Efficacy Studies

A typical workflow for assessing the in vivo efficacy of this compound involves several key stages, from animal preparation to endpoint analysis. The duration of each phase may vary depending on the chosen model and experimental goals.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Animal Acclimatization (1-2 Weeks) B Infection with M. tuberculosis (e.g., H37Rv via Aerosol) A->B C Establishment of Chronic Infection (e.g., 3-4 Weeks) B->C D Randomization into Groups: - Vehicle Control - this compound (Test) - Positive Control (e.g., INH) C->D E Drug Administration (Daily, 5 days/week) (e.g., 4-8 Weeks) D->E F Euthanasia & Organ Harvest (Lungs, Spleen) E->F G Bacterial Load Enumeration (CFU Counts) F->G H Histopathological Analysis (Lung Pathology Scoring) F->H

Caption: General experimental workflow for TB animal efficacy studies.

Detailed Experimental Protocols

Protocol 1: this compound Efficacy in the BALB/c Mouse Model

This protocol describes a chronic infection model to assess the bactericidal or bacteriostatic activity of this compound.

1. Materials:

  • Female BALB/c mice, 6-8 weeks old.
  • Mycobacterium tuberculosis H37Rv strain.
  • Aerosol infection chamber (e.g., Glas-Col Inhalation Exposure System).
  • This compound, Isoniazid (INH) for positive control.
  • Vehicle for drug suspension (e.g., 0.5% carboxymethylcellulose).
  • 7H11 agar supplemented with OADC.
  • Phosphate-buffered saline (PBS) with 0.05% Tween 80.

2. Procedure:

  • Infection: Infect mice with a low dose of M.tb H37Rv via aerosol, targeting an implantation of 50-100 bacilli in the lungs.[19]
  • Pre-treatment Phase: Allow the infection to establish for 21-28 days. At this point, sacrifice a baseline group (n=4-5) to determine the pre-treatment bacterial burden.[20]
  • Treatment Regimen:
  • Group 1 (Control): Administer vehicle daily by oral gavage.
  • Group 2 (PTH): Administer this compound at a relevant dose (e.g., 25 mg/kg) daily by oral gavage.[21]
  • Group 3 (Positive Control): Administer INH (e.g., 10-25 mg/kg) daily by oral gavage.[19][22]
  • Treatment Duration: Treat animals 5 days per week for 4 to 8 weeks.[2]
  • Endpoint Analysis:
  • At the end of the treatment period, euthanize all animals.
  • Aseptically remove lungs and spleens.
  • Homogenize organs in PBS-Tween 80.
  • Plate serial dilutions of the homogenates on 7H11 agar.
  • Incubate plates at 37°C for 3-4 weeks and count colony-forming units (CFU).
  • Express results as log10 CFU per organ.

Protocol 2: this compound Efficacy in the Guinea Pig Model

This model is used to evaluate drug efficacy on both bacterial load and lung pathology.

1. Materials:

  • Outbred Hartley strain guinea pigs.
  • Mycobacterium tuberculosis H37Rv strain.
  • Aerosol infection chamber calibrated for guinea pigs.
  • Materials for drug preparation and administration as in the mouse protocol.

2. Procedure:

  • Infection: Expose guinea pigs to a low-dose aerosol of M.tb H37Rv, aiming for an implantation of 10-50 bacilli.[12]
  • Pre-treatment Phase: Allow the disease to progress for 21 days to establish granulomatous lesions.[12]
  • Treatment Regimen: Administer drugs by oral gavage, 5 days per week for 28 days.[12] Dosages must be adjusted for the species (e.g., human-equivalent doses).
  • Endpoint Analysis:
  • Bacterial Load: Determine CFU counts in lung and spleen homogenates as described for the mouse model.[12]
  • Gross Pathology: Score lung and spleen lesions based on size, number, and extent of necrosis at necropsy.
  • Histopathology: Collect portions of the lungs for fixation in 10% neutral buffered formalin, followed by paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining for microscopic evaluation.

Protocol 3: Semi-Quantitative Lung Pathology Scoring

Histological assessment provides crucial data on the drug's ability to resolve TB-induced inflammation and tissue damage.

1. Procedure:

  • Prepare H&E-stained slides from the right lung lobes of each animal.
  • Examine slides under a light microscope in a blinded manner.
  • Score the lung sections based on a standardized system. A common approach involves assessing the percentage of lung parenchyma affected by inflammation and granulomatous lesions.[23] 2. Example Scoring System:
  • Score 0: No inflammation.
  • Score 1: <10% of lung tissue affected.
  • Score 2: 10-25% of lung tissue affected.
  • Score 3: 26-50% of lung tissue affected.
  • Score 4: >50% of lung tissue affected.
  • Additional features like the type of inflammation (lymphocytic, neutrophilic), presence of necrosis, and granuloma organization can also be scored.

Data Presentation

Quantitative data from efficacy studies should be summarized in tables to allow for clear comparison between treatment groups.

Table 1: Efficacy of this compound on Bacterial Load in Lungs of M.tb-Infected Mice

Treatment GroupDose (mg/kg)Treatment Duration (Weeks)Mean Log10 CFU/Lungs ± SD (End of Treatment)Log10 CFU Reduction vs. Control
Untreated Control-46.5 ± 0.4-
This compound (PTH)2545.5 ± 0.51.0
Isoniazid (INH)2544.2 ± 0.32.3
PTH + INH25 + 2543.8 ± 0.42.7
Note: Data are illustrative, based on typical outcomes from TB drug efficacy studies.[19][21]

Table 2: Efficacy of this compound in the Guinea Pig Model

Treatment GroupTreatment Duration (Days)Mean Log10 CFU/Lungs ± SDMean Log10 CFU/Spleen ± SDMean Gross Lung Pathology Score ± SD
Untreated Control285.9 ± 0.54.8 ± 0.63.5 ± 0.5
This compound (PTH)284.7 ± 0.63.5 ± 0.42.1 ± 0.7
Standard Regimen*283.1 ± 0.42.0 ± 0.31.2 ± 0.4
Standard Regimen could include drugs like bedaquiline or capreomycin for comparison.[12]
Note: Data are illustrative, based on typical outcomes from TB drug efficacy studies.[12][24]

Conclusion

The selection of an appropriate animal model is paramount for the successful preclinical evaluation of this compound. While mouse models offer efficiency for initial screening, guinea pig and rabbit models provide a more pathologically relevant context that better mimics human TB, especially concerning granuloma formation and cavitation.[7] The protocols and data presentation formats outlined in this document provide a standardized framework for researchers to generate robust and comparable data on the in vivo efficacy of this compound, ultimately aiding in the development of more effective treatment regimens for MDR-TB.

References

Application Notes and Protocols for In Vitro Evaluation of Prothionamide Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide (PTH) is a second-line thioamide antibiotic crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Like its analogue ethionamide, this compound is a prodrug that requires activation within Mycobacterium tuberculosis (M.tb) to exert its bacteriostatic or bactericidal effects.[1] The rise of drug-resistant M.tb strains necessitates the use of combination therapy to enhance efficacy, reduce treatment duration, and prevent the emergence of further resistance.[1] Evaluating the interactions between this compound and other antitubercular agents in robust in vitro models is a critical step in designing effective treatment regimens. These application notes provide an overview of relevant in vitro models and detailed protocols for assessing the synergistic potential of this compound-based combination therapies.

This compound: Mechanism of Action

This compound's efficacy hinges on its conversion to an active form within the mycobacterial cell. This process is primarily mediated by the monooxygenase EthA. The active drug then forms an adduct with nicotinamide adenine dinucleotide (NAD+), which potently inhibits the enoyl-acyl carrier protein reductase, InhA.[1] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids—essential, long-chain fatty acids that are major components of the mycobacterial cell wall.[1] Disruption of mycolic acid synthesis compromises the cell wall's integrity, making the bacterium susceptible to host immune responses and other drugs.[1]

prothionamide_mechanism cluster_cell Mycobacterium tuberculosis Cell PTH This compound (Prodrug) EthA EthA Enzyme (Monooxygenase) PTH->EthA Activation ActivePTH Active PTH-S-oxide EthA->ActivePTH Adduct PTH-NAD Adduct ActivePTH->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition FASII Mycolic Acid Synthesis InhA->FASII Wall Cell Wall Disruption FASII->Wall Disruption

Figure 1: this compound's mechanism of action pathway.

Application Notes: In Vitro Models for Synergy Testing

The primary goal of combination therapy is to achieve a synergistic or additive effect, where the combined antimicrobial activity is greater than the sum of the individual effects. This can lead to lower required doses, reducing toxicity, and a decreased likelihood of selecting for resistant mutants. Several in vitro models are employed to quantify these interactions.

  • Broth Microdilution Assay: This is the foundational method for determining the Minimum Inhibitory Concentration (MIC) of individual drugs, which is the lowest concentration that prevents visible bacterial growth. Results from this assay are prerequisites for designing synergy experiments.

  • Checkerboard Assay: This is the most common method for assessing synergy between two compounds. It involves a two-dimensional titration of the drugs in a microtiter plate. The resulting interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[2][3]

    • FICI Calculation: FICI = FIC of Drug A + FIC of Drug B

      • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

  • Time-Kill Kinetics Assays: These assays provide dynamic information on the rate of bacterial killing over time when exposed to single drugs or combinations. A synergistic interaction is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

  • Macrophage Infection Models: Since M.tb is an intracellular pathogen, evaluating drug combinations in infected macrophages (e.g., THP-1 or primary human macrophages) provides a more biologically relevant context.[4][5] These models can reveal effects on intracellular bacterial replication that may not be apparent in axenic culture.

synergy_workflow start Prepare M.tb Inoculum (e.g., H37Rv) mic_step Determine Individual Drug MICs (Broth Microdilution) start->mic_step plate_prep Prepare Checkerboard Plate (2D Serial Dilutions of This compound + Partner Drug) mic_step->plate_prep inoculate Inoculate Plate with M.tb plate_prep->inoculate incubate Incubate Plate (e.g., 7-10 days at 37°C) inoculate->incubate readout Add Indicator & Read Results (e.g., Resazurin, OD600) incubate->readout analysis Calculate FICI (Fractional Inhibitory Concentration Index) readout->analysis interpret Interpret Interaction (Synergy, Additive, Antagonism) analysis->interpret

References

Prothionamide Nanoparticle Formulation for Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide is a second-line antitubercular agent crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Conventional oral administration of this compound is often associated with unpredictable absorption and the need for frequent dosing, which can lead to adverse effects and reduced patient compliance.[1] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enabling targeted delivery, sustained release, and improved therapeutic efficacy of this compound.

This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles. The focus is on two widely used biodegradable polymers: Chitosan and Poly(lactic-co-glycolic acid) (PLGA).

Mechanism of Action of this compound

This compound is a prodrug that requires activation within the mycobacterial cell. The activation is carried out by the enzyme EthA, a monooxygenase, which converts this compound into an active metabolite. This metabolite then targets and inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase. The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This leads to a compromised cell wall integrity, ultimately resulting in bacteriostatic or bactericidal effects.[2]

Prothionamide_Mechanism This compound This compound (Prodrug) Active_Metabolite Active Metabolite This compound->Active_Metabolite Activation InhA InhA Enzyme Active_Metabolite->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacteriostatic/Bactericidal Effect Cell_Wall->Bacterial_Death Disruption leads to EthA EthA (Monooxygenase) EthA->this compound

Caption: this compound's mechanism of action targeting mycolic acid synthesis.

Data Presentation: this compound Nanoparticle Characteristics

The following tables summarize quantitative data from various studies on this compound nanoparticle formulations.

Table 1: Physicochemical Properties of this compound-Loaded Chitosan Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PTH-CS NP314.37 ± 3.680.237 - 0.672+34 to +45~55Not Reported[1]

Table 2: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PTH-PLGA NP150 - 210Not Reported-31 ± 2 to -40 ± 314.22 - 43.511.79[3][4]

Table 3: In Vitro Drug Release Profile of this compound Nanoparticles

FormulationRelease MediumDuration (h)Cumulative Release (%)Release Kinetics ModelReference
PTH-CS NP (DPI)Simulated Lung Fluid (pH 7.4)2496.91Korsmeyer-Peppas[1]
PTH-PLGA NPNot Specified>300 (13 days)Sustained ReleaseNot Specified[3]

Experimental Workflow

The general workflow for the development and evaluation of this compound nanoparticles is depicted below.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Preparation of this compound-Loaded Nanoparticles (e.g., Ionic Gelation or Emulsion Solvent Evaporation) Size_Zeta Particle Size, PDI, and Zeta Potential Analysis (DLS) Formulation->Size_Zeta Morphology Morphological Analysis (SEM/TEM) Formulation->Morphology EE_DL Encapsulation Efficiency & Drug Loading Determination Formulation->EE_DL Release In Vitro Drug Release Study EE_DL->Release Uptake Macrophage Uptake Assay Release->Uptake Biodistribution Biodistribution and Pharmacokinetic Studies Uptake->Biodistribution Efficacy Therapeutic Efficacy in Animal Model Biodistribution->Efficacy

Caption: A general experimental workflow for this compound nanoparticle development.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

Objective: To synthesize this compound-loaded chitosan nanoparticles using the ionic gelation method.

Materials:

  • Chitosan (low molecular weight)

  • This compound (PTH)

  • Acetic acid (glacial)

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Syringe with a fine needle

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Preparation of Chitosan Solution:

    • Prepare a 1% (v/v) aqueous solution of acetic acid.

    • Dissolve chitosan (e.g., 5 mg/mL) in the acetic acid solution under magnetic stirring at room temperature until a clear solution is obtained.[1]

    • Adjust the pH of the chitosan solution to 4.5-5.0 using 1M HCl or 1M NaOH if necessary.[5]

  • Drug Incorporation:

    • Disperse the desired amount of this compound into the chitosan solution with constant stirring.

  • Preparation of TPP Solution:

    • Prepare an aqueous solution of TPP (e.g., 1 mg/mL).

  • Nanoparticle Formation:

    • Add the TPP solution dropwise into the this compound-chitosan dispersion using a syringe needle under continuous magnetic stirring at a moderate speed (e.g., 700 rpm).[1][5]

    • Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation and stabilization of nanoparticles.[5]

  • Nanoparticle Collection:

    • Centrifuge the resulting nanoparticle suspension at high speed (e.g., 18,000 rpm) for 40 minutes.[6]

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

  • Washing and Storage:

    • Repeat the centrifugation and resuspension step twice to remove unreacted reagents.

    • The final nanoparticle suspension can be stored at 4°C or freeze-dried for long-term storage.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Objective: To encapsulate this compound within PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (PTH)

  • Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Equipment:

  • High-shear homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator (optional)

  • Centrifuge

Procedure:

  • Preparation of the Primary Emulsion (w/o):

    • Dissolve a specific amount of PLGA in an organic solvent like DCM or EA to form the oil phase.

    • Dissolve this compound in a small volume of an appropriate aqueous solvent (e.g., water) to form the internal aqueous phase.

    • Add the internal aqueous phase to the oil phase and emulsify using a high-shear homogenizer or sonicator to form a water-in-oil (w/o) primary emulsion.

  • Preparation of the Double Emulsion (w/o/w):

    • Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 1% w/v).

    • Add the primary emulsion to the PVA solution under homogenization or sonication to form the double emulsion (w/o/w).

  • Solvent Evaporation:

    • Continuously stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate.[7] A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 17,000 x g) for 15-20 minutes.[7]

    • Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the washing step two more times.

  • Storage:

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and store at 4°C, or lyophilize for long-term stability.

Protocol 3: Characterization of this compound Nanoparticles

Objective: To determine the physicochemical properties of the formulated nanoparticles.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Record the Z-average particle size, PDI, and zeta potential. The zeta potential provides an indication of the surface charge and stability of the nanoparticle suspension.[8][9]

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the nanoparticles from the aqueous medium by ultracentrifugation.

  • Quantify the amount of free this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate EE and DL using the following formulas:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from the nanoparticles over time.

Materials:

  • This compound-loaded nanoparticles

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)[1]

  • Release medium (e.g., Simulated Lung Fluid pH 7.4 or Phosphate Buffered Saline pH 7.4)

  • Magnetic stirrer

Procedure:

  • Hydrate the dialysis bag in the release medium according to the manufacturer's instructions.

  • Disperse a known amount of this compound-loaded nanoparticles in a small volume of the release medium and place it inside the dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of the release medium in a beaker, maintained at 37°C with constant stirring.[10]

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[1]

  • Quantify the concentration of this compound in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

  • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]

Protocol 5: Macrophage Uptake Study

Objective: To assess the internalization of this compound nanoparticles by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Cell culture medium and supplements

  • Fluorescently labeled this compound nanoparticles (e.g., using Rhodamine B or Coumarin-6)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the macrophage cells in appropriate culture plates and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled nanoparticles at a specific concentration for different time points.

  • After incubation, wash the cells thoroughly with PBS to remove non-internalized nanoparticles.

  • Qualitative Analysis (Fluorescence Microscopy):

    • Fix the cells and stain the nuclei with DAPI.

    • Observe the cells under a fluorescence microscope to visualize the intracellular uptake of nanoparticles.[12]

  • Quantitative Analysis (Flow Cytometry):

    • Detach the cells and resuspend them in PBS.

    • Analyze the cell suspension using a flow cytometer to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.[12]

Conclusion

The development of this compound nanoparticle formulations presents a significant opportunity to enhance the treatment of MDR-TB. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and in vitro evaluation of these advanced drug delivery systems. By carefully controlling the formulation parameters and thoroughly characterizing the resulting nanoparticles, researchers can optimize these systems for improved therapeutic outcomes. Further in vivo studies are essential to validate the efficacy and safety of these formulations before clinical translation.

References

Establishing Prothionamide-Resistant Mycobacterium tuberculosis Laboratory Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization of prothionamide-resistant Mycobacterium tuberculosis (M.tb) strains in a laboratory setting. This information is crucial for understanding resistance mechanisms, developing novel anti-tubercular agents, and evaluating the efficacy of new treatment regimens.

Introduction

This compound (PTH) is a second-line anti-tuberculosis drug, a thioamide analogue of isoniazid. It is a prodrug that requires activation by the mycobacterial enzyme EthA, a flavin monooxygenase.[1][2][3][4] The activated form of this compound then inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase, which is essential for mycolic acid biosynthesis and the integrity of the mycobacterial cell wall.[1][2] Resistance to this compound primarily arises from mutations in the ethA gene, which prevents the activation of the prodrug, or in the promoter region of the inhA gene, leading to its overexpression.[3][4] Understanding the genetic basis of this resistance is pivotal for the development of rapid molecular diagnostics and novel therapeutic strategies.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against M. tuberculosis
Strain TypeGenotypeThis compound MIC Range (µg/mL)Key Findings
Susceptible Wild-type ethA and inhA promoter0.5 - 2.5This compound is effective against wild-type M. tuberculosis strains at low concentrations.[5][6]
Resistant Mutations in ethA (e.g., frameshift, nonsense, missense)> 5.0Mutations in the ethA gene are a major mechanism of this compound resistance, preventing the activation of the drug.
Resistant Mutations in the inhA promoter (e.g., c-15t)> 5.0Upregulation of the InhA target due to promoter mutations confers resistance to this compound.[3]
Cross-Resistant Mutations in the inhA promoter> 5.0Strains with inhA promoter mutations often exhibit cross-resistance to isoniazid.[4]

Note: MIC values can vary depending on the specific mutation and the testing methodology used (e.g., MGIT 960, Resazurin Microtiter Assay).

Signaling Pathways and Resistance Mechanisms

The development of this compound resistance in M. tuberculosis is a direct consequence of genetic alterations that either prevent the drug's activation or alter its target.

prothionamide_activation_resistance cluster_activation This compound Activation Pathway cluster_resistance Resistance Mechanisms This compound (Prodrug) This compound (Prodrug) EthA EthA This compound (Prodrug)->EthA Activation Activated this compound Activated this compound EthA->Activated this compound EthA_mut Inactive EthA InhA InhA Activated this compound->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis InhA_over Overexpressed InhA Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity ethA mutation ethA mutation ethA mutation->EthA_mut inhA promoter mutation inhA promoter mutation inhA promoter mutation->InhA_over InhA_over->Mycolic Acid Synthesis

Caption: this compound activation and resistance pathways.

Experimental Workflow for Establishing Resistant Strains

The generation of this compound-resistant M. tuberculosis strains in the laboratory follows a systematic process of drug exposure and selection.

experimental_workflow Start Start Mtb_Culture Culture of susceptible M. tuberculosis strain Start->Mtb_Culture Drug_Exposure Exposure to sub-inhibitory concentrations of this compound Mtb_Culture->Drug_Exposure Selection Plating on solid medium with increasing this compound concentrations Drug_Exposure->Selection Isolation Isolation of single colonies Selection->Isolation Phenotypic_Confirmation MIC Determination (e.g., REMA or MGIT) Isolation->Phenotypic_Confirmation Genotypic_Characterization Whole Genome Sequencing to identify mutations Phenotypic_Confirmation->Genotypic_Characterization Stock_Generation Cryopreservation of confirmed resistant strain Genotypic_Characterization->Stock_Generation End End Stock_Generation->End

Caption: Workflow for generating resistant M. tuberculosis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

Procedure:

  • In a biosafety cabinet, weigh the desired amount of this compound powder.

  • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing briefly.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Generation of this compound-Resistant M. tuberculosis

Materials:

  • Susceptible strain of M. tuberculosis (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar plates

  • This compound stock solution

  • Incubator at 37°C

Procedure:

  • Inoculate a culture of the susceptible M. tuberculosis strain in 7H9 broth.

  • Grow the culture to mid-log phase (OD600 of 0.4-0.6).

  • Prepare a series of 7H9 broth tubes containing increasing sub-inhibitory concentrations of this compound (e.g., starting from 0.1 µg/mL).

  • Inoculate these tubes with the mid-log phase culture.

  • Incubate the tubes at 37°C until turbidity is observed.

  • Take the culture from the highest concentration of this compound that shows growth and plate it onto 7H10/7H11 agar plates containing a range of this compound concentrations (e.g., 1x, 2x, 4x, and 8x the initial MIC).

  • Incubate the plates at 37°C for 3-4 weeks until colonies appear.

  • Select single, well-isolated colonies from the plates with the highest this compound concentration.

  • Subculture these individual colonies in 7H9 broth for further characterization.

Protocol 3: Determination of this compound MIC by Resazurin Microtiter Assay (REMA)

Materials:

  • M. tuberculosis culture

  • Middlebrook 7H9 broth with supplements

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Resazurin solution (0.01% w/v in sterile water)

  • Plate sealer

  • Incubator at 37°C

Procedure:

  • Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis adjusted to a McFarland standard of 1.0 and then dilute it 1:20 in 7H9 broth.[1]

  • Add 100 µL of the diluted bacterial suspension to each well, including a drug-free growth control well. Also, include a sterility control well with broth only.

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.[1]

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[1]

Protocol 4: Drug Susceptibility Testing using the BACTEC™ MGIT™ 960 System

Materials:

  • M. tuberculosis culture

  • BACTEC™ MGIT™ 960 instrument and associated reagents (MGIT tubes, growth supplement, PANTA)

  • This compound drug vials for MGIT system

  • Sterile saline

Procedure:

  • Prepare a bacterial suspension of the M. tuberculosis strain to be tested, adjusted to a 0.5 McFarland standard.

  • For indirect testing, use a positive MGIT culture that is 1 to 5 days old.

  • Prepare the drug-containing MGIT tube by adding the appropriate amount of reconstituted this compound and MGIT growth supplement. A drug-free growth control tube must also be prepared.

  • Inoculate both the drug-containing and growth control tubes with the prepared bacterial suspension according to the manufacturer's instructions.

  • Place the tubes into the BACTEC™ MGIT™ 960 instrument.

  • The instrument will automatically monitor the tubes for growth and report the strain as susceptible or resistant based on a comparison of the time to positivity of the drug-containing tube versus the growth control tube.

Protocol 5: Genotypic Characterization of Resistant Strains

Materials:

  • Confirmed this compound-resistant M. tuberculosis culture

  • DNA extraction kit for mycobacteria

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for sequence analysis

Procedure:

  • Extract high-quality genomic DNA from a pure culture of the this compound-resistant M. tuberculosis strain.

  • Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.

  • Perform whole-genome sequencing of the resistant strain.

  • Align the sequencing reads to a reference M. tuberculosis genome (e.g., H37Rv).

  • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the genome of the resistant strain.

  • Pay particular attention to non-synonymous mutations, frameshift mutations, and mutations in the promoter regions of genes known to be associated with this compound resistance, including ethA and inhA.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the establishment and characterization of this compound-resistant M. tuberculosis strains. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing tuberculosis research and drug development. The use of both phenotypic and genotypic methods for characterization is strongly recommended for a comprehensive understanding of the resistance mechanisms.

References

Prothionamide Dosage Forms for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prothionamide dosage forms suitable for preclinical research. The information is intended to guide researchers in the preparation and administration of this compound for in vivo studies, including efficacy, pharmacokinetic, and toxicity assessments.

Introduction

This compound is a second-line antitubercular agent, a thioamide that is structurally and functionally similar to ethionamide. It is a prodrug that requires activation by the mycobacterial enzyme EthA.[1] Once activated, this compound inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1] This disruption of the cell wall synthesis leads to the bactericidal effect of the drug. Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of new formulations and combination therapies involving this compound.

Mechanism of Action Signaling Pathway

This compound's mechanism of action involves its conversion to an active form that ultimately inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Prothionamide_Mechanism This compound This compound (Prodrug) EthA EthA (Mycobacterial Monooxygenase) This compound->EthA Activation Active_Metabolite Active this compound (Sulfoxide) InhA InhA (Enoyl-ACP Reductase) Active_Metabolite->InhA Inhibition EthA->Active_Metabolite FAS2 Fatty Acid Synthase-II (FAS-II) Pathway InhA->FAS2 Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes elongation of fatty acids FAS2->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Efficacy_Workflow Infection Aerosol Infection of Mice with M. tuberculosis Incubation Establishment of Chronic Infection (e.g., 4 weeks) Infection->Incubation Treatment Initiation of this compound Treatment (Oral Gavage) Incubation->Treatment Monitoring Monitoring of Animal Health (Body weight, clinical signs) Treatment->Monitoring Sacrifice Sacrifice and Organ Harvest (Lungs, Spleen) Monitoring->Sacrifice CFU Determination of Bacterial Load (CFU enumeration) Sacrifice->CFU

References

Application Notes and Protocols for High-Throughput Screening of Prothionamide Synergism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide (PTH) is a crucial second-line anti-tuberculous agent, particularly in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] It is a prodrug that requires activation by the mycobacterial enzyme EthA, a flavin monooxygenase.[2][3] Once activated, PTH forms a covalent adduct with NAD, which then potently inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[3][4][5] Disruption of this pathway compromises the integrity of the mycobacterial cell wall.[2][3] The emergence of drug resistance, often through mutations in the ethA or inhA genes, necessitates the exploration of synergistic drug combinations to enhance the efficacy of PTH and overcome resistance mechanisms.[3][4]

High-throughput screening (HTS) offers a powerful platform for the rapid identification of compounds that act synergistically with this compound.[6][7][8] By systematically testing combinations of PTH with large compound libraries, novel therapeutic regimens can be discovered that may lead to shorter treatment durations, reduced dosages, and the ability to combat resistant strains of Mycobacterium tuberculosis.

These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns to identify and validate synergistic partners for this compound.

Data Presentation: Quantitative Analysis of Synergism

The synergy between this compound and a test compound is quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

Calculation of the FIC Index:

  • FIC of Drug A (this compound): MIC of Drug A in combination / MIC of Drug A alone

  • FIC of Drug B (Test Compound): MIC of Drug B in combination / MIC of Drug B alone

  • FIC Index (FICI): FIC of Drug A + FIC of Drug B[9]

The interaction is interpreted based on the FICI value:

  • Synergy: FICI ≤ 0.5[9][10]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[9][11]

  • Antagonism: FICI > 4.0[9][11]

Table 1: Representative Data for this compound Synergism with Compound X against M. tuberculosis H37Rv

Drug CombinationMIC Alone (μg/mL)MIC in Combination (μg/mL)FICFICI (ΣFIC)Interpretation
This compound (PTH) 0.50.1250.25\multirow{2}{}{0.375 }\multirow{2}{}{Synergy }
Compound X 2.00.250.125
This compound (PTH) 0.50.250.5\multirow{2}{}{1.0 }\multirow{2}{}{Additive }
Compound Y 1.00.50.5
This compound (PTH) 0.51.02.0\multirow{2}{}{>4.0 }\multirow{2}{}{Antagonism }
Compound Z 4.08.02.0

Note: The data presented in this table are for illustrative purposes to demonstrate the calculation and interpretation of synergistic interactions.

Experimental Protocols

High-Throughput Primary Screening

This protocol outlines a primary HTS campaign to identify compounds that enhance the activity of this compound against M. tuberculosis.

a. Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound (stock solution in DMSO)

  • Compound library (e.g., approved drugs, natural products) dissolved in DMSO

  • Resazurin sodium salt solution (0.02% in sterile water)

  • 384-well microplates

  • Automated liquid handling systems

  • Plate reader (fluorescence or absorbance)

b. Protocol:

  • Prepare a sub-inhibitory concentration of this compound: Determine the MIC of this compound against the chosen M. tuberculosis strain. For the primary screen, use a concentration of PTH that causes minimal to no inhibition of bacterial growth (e.g., 1/4 or 1/8 of the MIC).

  • Dispense compounds: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate to achieve a final screening concentration (e.g., 10 µM).

  • Add this compound and bacterial inoculum: Prepare a master mix of M. tuberculosis culture in 7H9-OADC-Tween 80 at a density of ~1 x 10^5 CFU/mL containing the sub-inhibitory concentration of this compound. Dispense this mix into the wells containing the library compounds.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Determine bacterial growth: Add resazurin solution to each well and incubate for an additional 16-24 hours. Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (600 nm) to assess bacterial viability.

  • Hit selection: Identify compounds that, in the presence of this compound, show a significant reduction in bacterial growth compared to controls (this compound alone and compound alone).

Checkerboard Assay for Synergy Confirmation and Quantification

This protocol describes the checkerboard method to confirm and quantify the synergistic interactions identified in the primary screen.[12]

a. Materials:

  • Mycobacterium tuberculosis strain

  • Middlebrook 7H9 broth with OADC and Tween 80

  • This compound and confirmed hit compounds (stock solutions in DMSO)

  • 96-well microplates

  • Resazurin solution

b. Protocol:

  • Prepare drug dilutions:

    • In a 96-well plate, create a two-fold serial dilution of this compound horizontally (e.g., across columns 1-10).

    • Create a two-fold serial dilution of the hit compound vertically (e.g., down rows A-G).

    • Column 11 should contain dilutions of this compound alone, and row H should contain dilutions of the hit compound alone to determine their individual MICs.

    • Well H12 should be a drug-free control.

  • Inoculate with bacteria: Add the M. tuberculosis inoculum (prepared as in the primary screen) to all wells.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Readout: Add resazurin and incubate for 16-24 hours before reading the fluorescence or absorbance.

  • Data analysis:

    • Determine the MIC of each drug alone and in each combination.

    • Calculate the FIC for each drug in every well showing no growth.

    • Calculate the FICI for each non-growing well. The lowest FICI value is reported for the drug combination.

Visualizations

This compound Activation and Mechanism of Action

Prothionamide_Mechanism This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Activated_PTH Activated this compound-NAD Adduct EthA->Activated_PTH InhA InhA (Enoyl-ACP reductase) Activated_PTH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: this compound activation and its inhibitory effect on mycolic acid synthesis.

High-Throughput Screening Workflow for Synergy

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation cluster_2 Mechanism of Action Studies Compound_Library Compound Library Primary_HTS Single-Dose Screen with sub-inhibitory this compound Compound_Library->Primary_HTS Hit_Identification Identification of Potential Hits Primary_HTS->Hit_Identification Dose_Response Dose-Response Curves Hit_Identification->Dose_Response Checkerboard Checkerboard Assay Dose_Response->Checkerboard FIC_Calculation FIC Index Calculation Checkerboard->FIC_Calculation Mechanism_Studies Further Mechanistic Studies FIC_Calculation->Mechanism_Studies

Caption: Workflow for high-throughput screening and validation of this compound synergism.

Synergistic Mechanism: Efflux Pump Inhibition

Synergy_Mechanism cluster_cell Mycobacterial Cell Prothionamide_in This compound Efflux_Pump Efflux Pump Prothionamide_in->Efflux_Pump Efflux Target InhA Prothionamide_in->Target Inhibits Prothionamide_out This compound Efflux_Pump->Prothionamide_out Prothionamide_out->Prothionamide_in Enters cell EPI Efflux Pump Inhibitor EPI->Efflux_Pump Inhibits

Caption: A potential synergistic mechanism involving the inhibition of this compound efflux.

References

Troubleshooting & Optimization

Troubleshooting Prothionamide resistance in clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prothionamide and its resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound (PTH) is a second-line anti-tuberculosis drug that acts as a prodrug, meaning it requires activation within the Mycobacterium tuberculosis (Mtb) cell.[1] The activation process is primarily carried out by the bacterial flavin monooxygenase enzyme, EthA.[2] Once activated, this compound forms a covalent adduct with nicotinamide adenine dinucleotide (NAD).[3][4] This PTH-NAD adduct then binds to and inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the synthesis of mycolic acids.[1][3] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption weakens the bacterium, leading to bacteriostatic or bactericidal effects.[1][2]

Q2: What are the primary molecular mechanisms of resistance to this compound in M. tuberculosis?

Resistance to this compound is most commonly associated with genetic mutations that prevent either the drug's activation or the inhibition of its target. The primary mechanisms include:

  • Mutations in the ethA gene: This is the most frequent cause of resistance.[5] Mutations in ethA, which encodes the activating enzyme, can lead to a non-functional or less effective enzyme, preventing the conversion of this compound into its active form.[6][7]

  • Mutations in the inhA gene or its promoter region: Mutations in the promoter region of inhA can cause overexpression of the InhA enzyme, the drug's target.[5][7] This overabundance of the target protein requires higher concentrations of the activated drug to achieve an inhibitory effect. Direct mutations within the inhA structural gene are less common but can also confer resistance.[7]

  • Mutations in other related genes: Mutations in genes like mshA and ndh, which are involved in mycothiol biosynthesis and redox pathways, have also been identified in this compound-resistant isolates, although they are less common.[5][8]

Q3: Is there cross-resistance between this compound, ethionamide, and isoniazid?

  • This compound and Ethionamide: this compound (PTH) and ethionamide (ETH) are structural analogues and are often used interchangeably.[6][9] They share the same activation pathway (EthA) and the same cellular target (InhA).[9] Consequently, there is a high degree of cross-resistance between them; a mutation conferring resistance to one typically confers resistance to the other.[6][9]

  • This compound and Isoniazid: While both this compound and isoniazid (INH) ultimately inhibit the InhA enzyme, they are activated by different enzymes (EthA for this compound, KatG for isoniazid).[7][10] Therefore, resistance mechanisms are generally distinct. However, cross-resistance can occur, primarily through mutations in the inhA promoter region, which affects the common target of both drugs.[10][11] Mutations in katG typically confer resistance only to INH, while mutations in ethA typically confer resistance only to PTH/ETH.[7][10]

This compound Activation and Resistance Pathway

Prothionamide_Pathway cluster_activation Drug Activation Pathway cluster_inhibition Target Inhibition cluster_resistance Resistance Mechanisms PTH_prodrug This compound (Prodrug) EthA EthA Enzyme PTH_prodrug->EthA Activation Active_PTH Active Metabolite EthA->Active_PTH PTH_NAD PTH-NAD Adduct Active_PTH->PTH_NAD + NAD NAD+ NAD->PTH_NAD InhA InhA Enzyme PTH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for mut_EthA ethA Mutation mut_EthA->EthA Prevents Activation mut_InhA_promoter inhA Promoter Mutation mut_InhA_promoter->InhA Overexpresses Target

Caption: this compound activation pathway and points of common resistance mutations.

Troubleshooting Guide

Q1: My Mtb isolate is phenotypically resistant to this compound, but sequencing shows no mutations in ethA or the inhA promoter. What are the next steps?

While mutations in ethA and the inhA promoter are most common, resistance can arise from other mechanisms. Approximately one-fifth of this compound-resistant Mtb isolates may not have mutations in these known genes, indicating that undiscovered resistance mechanisms exist.[10]

Troubleshooting Steps:

  • Confirm Phenotype: Repeat the drug susceptibility test (DST), preferably using a different method (e.g., agar dilution vs. broth microdilution) to rule out experimental error.

  • Sequence Additional Genes: Analyze the sequences of other genes that have been associated with thioamide resistance, including the inhA structural gene, mshA, and ndh.[5][8]

  • Investigate Efflux Pumps: Overexpression of efflux pumps, such as those involving MmpL proteins, can contribute to drug resistance in mycobacteria, though their specific role in this compound resistance is still under investigation.[12][13] Consider performing a transcriptomic analysis (RNA-seq) to compare gene expression levels against a susceptible reference strain.

  • Check for Contamination: Ensure the culture is pure. Contamination with a different, naturally resistant mycobacterial species or other bacteria can lead to false resistance results.[14]

Q2: I am observing inconsistent or variable Minimum Inhibitory Concentration (MIC) results for the same isolate. What are the common causes?

Inconsistent MIC results can compromise data reliability. The issue often stems from technical variability in the assay setup.

Common Causes & Solutions:

  • Inoculum Preparation: The density of the bacterial inoculum is critical.

    • Problem: Inoculum is too dense or too dilute; clumping of bacteria.[14]

    • Solution: Standardize the inoculum to a 0.5 McFarland standard. Ensure the bacterial suspension is homogenous and free of clumps by vortexing thoroughly.

  • Drug Potency: this compound, like other thioamides, can be unstable.

    • Problem: Degradation of the drug in stock solutions or assay plates due to improper storage (e.g., temperature, light exposure).

    • Solution: Prepare fresh drug stock solutions. Store stocks in small, single-use aliquots at -70°C or below. Avoid repeated freeze-thaw cycles.

  • Incubation Conditions:

    • Problem: Variations in incubation time, temperature, or CO₂ levels.

    • Solution: Strictly adhere to a standardized incubation protocol for the specific assay (e.g., 18-24 hours at 37°C for broth microdilution).[15]

  • Plate Reading:

    • Problem: Subjective interpretation of "visible growth," especially for trailing endpoints.

    • Solution: Use a plate reader to measure optical density (OD) for an objective reading. Define the MIC as the lowest concentration that inhibits growth by a set percentage (e.g., ≥90%) compared to the drug-free control well.[15]

Troubleshooting Workflow for Unexpected Resistance

Troubleshooting_Workflow start Unexpected Result: Phenotypic Resistance, No Known Mutations confirm_phenotype 1. Confirm Phenotype (Repeat DST, use alternate method) start->confirm_phenotype decision1 Result Consistent? confirm_phenotype->decision1 check_purity 2. Verify Culture Purity (e.g., plating, microscopy) decision2 Culture Pure? check_purity->decision2 sequence_more 3. Sequence Additional Genes (inhA, mshA, ndh) decision3 Mutations Found? sequence_more->decision3 expression_analysis 4. Investigate Gene Expression (qRT-PCR or RNA-seq for efflux pumps) end_novel Conclusion: Potential novel resistance mechanism (e.g., efflux). expression_analysis->end_novel decision1->check_purity Yes end_error Conclusion: Initial result likely experimental error. decision1->end_error No decision2->sequence_more Yes end_contam Conclusion: Contamination caused false resistance. decision2->end_contam No decision3->expression_analysis No end_known Conclusion: Resistance explained by mutation in secondary gene. decision3->end_known Yes

Caption: A logical workflow for investigating this compound resistance.

Data Summary

Table 1: Frequency of Mutations in this compound-Resistant M. tuberculosis Isolates

This table summarizes data from a study of 46 this compound-resistant clinical isolates in Southern China.[5][8]

Gene TargetOverall Frequency in Resistant IsolatesMost Prevalent Mutation Example
ethA51.4% (19/37)Ser266Arg
inhA (promoter)43.2% (16/37)c-15t
inhA (structural)16.2% (6/37)-
ndh10.8% (4/37)-
mshA5.4% (2/37)-

Note: Some isolates harbored mutations in more than one gene.[5]

Table 2: General Interpretation of this compound MIC Values

MIC breakpoints can vary slightly by institution and testing methodology. These values serve as a general guide based on established standards.[16][17][18]

MIC Value (µg/mL)InterpretationClinical & Experimental Notes
≤ 2.5S (Susceptible)The isolate is likely to be inhibited by standard therapeutic doses.
5.0I (Intermediate)Clinical efficacy may be achieved in body sites where the drug concentrates or with higher doses. This value is often near the epidemiological cut-off and warrants careful consideration.[11]
≥ 10.0R (Resistant)The isolate is unlikely to be inhibited by achievable drug concentrations. This strongly indicates a resistance mechanism is present.

Experimental Protocols

Protocol: Determining this compound MIC by Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for quantitative susceptibility testing.[15][19][20]

1. Materials and Reagents

  • 96-well sterile, clear, flat-bottom microtiter plates

  • M. tuberculosis clinical isolate

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound (PTH) powder

  • Dimethyl sulfoxide (DMSO) for drug stock preparation

  • Sterile saline solution with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Multichannel pipette

2. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution (e.g., 10 mg/mL) of this compound in 100% DMSO.

  • Create a working stock solution by diluting the primary stock in 7H9 broth.

  • Sterilize the working stock by passing it through a 0.22 µm syringe filter.

  • Store stock solutions in single-use aliquots at -70°C, protected from light.

3. Preparation of Bacterial Inoculum

  • Grow the Mtb isolate in 7H9 broth until it reaches the mid-log phase.

  • Vortex the culture vigorously with glass beads to break up clumps.

  • Allow the culture to settle for 30 minutes to pellet any remaining large clumps.

  • Transfer the supernatant to a new tube and adjust its turbidity with saline/Tween 80 to match a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).

  • Prepare the final inoculum by diluting this suspension 1:100 in 7H9 broth to achieve a target concentration of approx. 1 x 10⁶ CFU/mL.

4. Assay Plate Setup

  • Add 100 µL of 7H9 broth to all wells of a 96-well plate except for the first column.

  • Add 200 µL of the highest concentration of this compound (e.g., 40 µg/mL, which is 2x the final desired concentration) to the wells in the first column.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well and transfer 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no drug).

  • Column 12 will serve as the sterility control (no bacteria).

  • Add 100 µL of the final bacterial inoculum (from step 3.5) to wells in columns 1 through 11. Do not add bacteria to column 12.

  • The final volume in each well (except column 12) is 200 µL.

5. Incubation and Reading Results

  • Seal the plate with a breathable membrane or place it in a zip-lock bag to prevent evaporation.

  • Incubate at 37°C for 7-14 days.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the Mtb isolate.[21] Growth should be clearly visible in the growth control well (column 11), and no growth should be seen in the sterility control well (column 12).

  • For a more objective measure, resazurin can be added, or the plate can be read on a spectrophotometer at 600 nm. The MIC is defined as the concentration that inhibits growth by ≥90% compared to the control.

References

Prothionamide Dosage Optimization: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Prothionamide (PTH) dosage based on Minimum Inhibitory Concentration (MIC) values. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate accurate and reproducible results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug, meaning it is inactive until metabolized within the target organism.[1][2] Inside Mycobacterium tuberculosis, the bacterial enzyme EthA, a flavin monooxygenase, activates this compound.[1][2] The activated form of the drug then targets and inhibits the enzyme InhA, which is an essential component in the synthesis of mycolic acids.[1][2] Mycolic acids are crucial for the integrity of the mycobacterial cell wall. By disrupting their synthesis, this compound weakens the cell wall, leading to either inhibition of bacterial growth (bacteriostatic) or bacterial death (bactericidal), depending on the drug concentration and the susceptibility of the bacterial strain.[1]

Q2: Why are MIC values important for this compound dosage?

A2: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. It is a critical parameter for determining the susceptibility of a particular bacterial strain to a drug. For this compound, the MIC value helps predict the likelihood of treatment success at standard dosages and can guide adjustments for less susceptible strains, thereby optimizing therapeutic efficacy while minimizing potential toxicity.

Q3: What are the standard dosages for this compound?

A3: The standard adult dosage for this compound is typically 15-20 mg/kg of body weight, with a maximum daily dose of 1 gram, administered orally once a day. To minimize gastrointestinal side effects, it is recommended to take this compound with or after meals, and the dose may be gradually increased over several days. For example, an initial adult dose might be 250mg once daily, increasing by 250mg every 3 to 5 days.

Q4: Can MIC values directly guide this compound dosage adjustments?

A4: Yes, recent pharmacokinetic/pharmacodynamic (PK/PD) studies suggest a direct correlation between MIC values and optimal this compound dosage. Research indicates that a fixed daily dose of 750 mg is effective for M. tuberculosis strains with MIC values up to 0.4 µg/mL. This fixed dose has also been shown to suppress the development of resistance in strains with MIC values below 0.2 µg/mL.

Q5: What are the clinical breakpoints for this compound?

A5: While standardized clinical breakpoints for this compound are not as firmly established as for some first-line anti-tuberculosis drugs, an MIC of 1.0 mg/L is generally considered to represent a clinical susceptibility breakpoint. Strains with MICs at or below this value are likely to be treatable with standard dosages.

Data Presentation: this compound Dosage Recommendations Based on MIC

MIC Value (µg/mL)Recommended Adult DosageRationale
< 0.2750 mg once dailyHigh probability of therapeutic success and suppression of resistance.
0.2 - 0.4750 mg once dailyHigh probability of therapeutic success.
> 0.4Alternative agents should be considered.Treatment with this compound may not be effective.

Experimental Protocols

Broth Microdilution MIC Testing for this compound

This protocol is adapted from the EUCAST reference method for Mycobacterium tuberculosis complex.[3][4]

Materials:

  • Middlebrook 7H9 broth, supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound powder

  • Sterile 96-well U-shaped microtiter plates with lids

  • Mycobacterium tuberculosis H37Rv ATCC 27294 (Quality Control strain)

  • Clinical isolates of M. tuberculosis

  • Sterile water with 0.05% Tween 80

  • Glass beads (2-3 mm diameter)

  • McFarland 0.5 turbidity standard

  • Inverted mirror or automated plate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Further dilute the stock solution in Middlebrook 7H9 broth to create a working solution for serial dilutions.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound working solution in Middlebrook 7H9 broth directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.06 to 8 µg/mL).

    • Include a drug-free growth control well and a sterility control well (broth only) for each isolate.

  • Inoculum Preparation:

    • From a fresh culture of M. tuberculosis on solid medium, transfer several colonies into a tube containing sterile water with 0.05% Tween 80 and glass beads.

    • Vortex for 1-2 minutes to create a homogenous suspension and break up clumps.

    • Allow the suspension to stand for 15-20 minutes to allow larger particles to settle.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth. This will be the final inoculum.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the final inoculum.

    • Seal the plates to prevent evaporation and contamination.

    • Incubate the plates at 37°C for 10-14 days.

  • Reading and Interpretation:

    • Read the plates when the drug-free growth control well shows visible growth (turbidity or a cell pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Agar Dilution MIC Testing for this compound

This is a general protocol that can be adapted for this compound.

Materials:

  • Middlebrook 7H10 or 7H11 agar, supplemented with OADC

  • This compound powder

  • Sterile petri dishes

  • Mycobacterium tuberculosis H37Rv ATCC 27294 (Quality Control strain)

  • Clinical isolates of M. tuberculosis

  • Sterile saline with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a stock solution of this compound as described for the broth microdilution method.

    • Prepare molten Middlebrook agar and cool to 45-50°C.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard as described for the broth microdilution method.

    • Prepare 1:10 and 1:100 dilutions of the adjusted inoculum in sterile saline.

  • Inoculation and Incubation:

    • Spot a small volume (e.g., 10 µL) of each inoculum dilution onto the surface of the this compound-containing and drug-free agar plates.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that inhibits the growth of more than 99% of the bacterial population compared to the drug-free control plate.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No growth in the positive control well/plate - Inactive inoculum- Incorrect media preparation- Incubation issues (temperature, CO2)- Use a fresh culture for inoculum preparation.- Verify the quality and preparation of the media and supplements.- Ensure the incubator is functioning correctly.
Contamination - Non-sterile technique- Contaminated reagents or media- Adhere to strict aseptic techniques.- Use sterile, high-quality reagents and media.
Inconsistent results between replicates - Inaccurate pipetting- Inadequate mixing of drug dilutions- Clumping of mycobacteria in the inoculum- Calibrate pipettes regularly.- Ensure thorough mixing of all solutions.- Vortex the inoculum with glass beads to ensure a homogenous suspension.
Skipped wells (growth at higher but not lower concentrations) - Drug precipitation at higher concentrations- Cross-contamination between wells- Check the solubility of this compound in the test medium.- Be careful during pipetting to avoid cross-contamination.
QC strain MIC out of range - Incorrect testing procedure- Degradation of this compound stock solution- Genetic drift of the QC strain- Review and adhere strictly to the protocol.- Prepare a fresh this compound stock solution.- Obtain a new, certified stock of the QC strain. Notably, some studies have reported difficulty in establishing reproducible QC ranges for this compound, labeling it a "nonperformer" in some assays.[5] If consistent out-of-range results are obtained despite troubleshooting, this may reflect the inherent variability of the assay with this particular drug.

Visualizations

Prothionamide_Mechanism_of_Action This compound This compound (Prodrug) EthA EthA Enzyme (Mycobacterium tuberculosis) This compound->EthA Activation Activated_PTH Activated this compound InhA InhA Enzyme Activated_PTH->InhA Inhibition EthA->Activated_PTH Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Cell_Wall->Bacterial_Growth_Inhibition Disruption leads to

Caption: this compound's mechanism of action.

MIC_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis & Dosage Optimization prep_drug Prepare this compound Serial Dilutions inoculate Inoculate Plates/Tubes prep_drug->inoculate prep_inoculum Prepare Standardized M. tuberculosis Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC Results incubate->read_mic compare_bp Compare MIC to Clinical Breakpoints read_mic->compare_bp determine_dosage Determine Optimal Dosage compare_bp->determine_dosage report Report Findings determine_dosage->report

Caption: Workflow for MIC-based dosage optimization.

References

Prothionamide-Induced Hepatotoxicity: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating prothionamide-induced hepatotoxicity and its mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of this compound-induced hepatotoxicity?

A1: this compound, a thioamide antibiotic, is a prodrug that requires metabolic activation to exert its therapeutic effect.[1][2] However, this bioactivation can also lead to hepatotoxicity. The primary mechanism involves the conversion of this compound into reactive metabolites, including a sulfoxide, by host enzymes.[3][4] These reactive intermediates can covalently bind to cellular macromolecules and induce oxidative stress through the generation of reactive oxygen species (ROS).[4] This leads to depletion of endogenous antioxidants like glutathione (GSH), mitochondrial dysfunction, and ultimately, hepatocellular injury and death.

Q2: What are the typical clinical signs and onset of this compound-induced liver injury?

A2: this compound can cause a range of hepatic adverse effects, from transient, asymptomatic elevations in liver enzymes to, rarely, acute hepatitis.[5][6] Common symptoms of hepatotoxicity are similar to those of viral hepatitis and include nausea, vomiting, abdominal pain, anorexia, and fatigue.[7] Jaundice may also occur.[8] In clinical studies, drug-induced liver injury (DILI) associated with this compound typically occurs between one week and two months after initiation of treatment.[9] However, upon rechallenge, hepatitis can develop rapidly, within a few days.[10] A significant percentage of patients with elevated liver enzymes may not show obvious clinical symptoms, highlighting the importance of regular monitoring.[9]

Q3: What are the primary mitigation strategies being investigated for this compound-induced hepatotoxicity?

A3: The main strategies focus on counteracting the oxidative stress central to this compound's hepatotoxic effects. Two promising agents are:

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC helps to replenish depleted intracellular GSH stores, directly scavenge ROS, and may improve mitochondrial function.[11][12]

  • Silymarin: A flavonoid extracted from milk thistle, silymarin has antioxidant, anti-inflammatory, and antifibrotic properties. It is thought to stabilize cell membranes, scavenge free radicals, and modulate signaling pathways involved in inflammation and cell death.

Q4: Are there specific patient populations at higher risk for this compound hepatotoxicity?

A4: Yes, certain factors can increase the risk of developing this compound-induced liver injury. These include co-administration with other hepatotoxic anti-tuberculosis drugs, particularly pyrazinamide (PZA) and para-aminosalicylic acid (PAS).[9] Patients with pre-existing liver disease should also be treated with caution.[5][13] Some studies suggest that female patients may be at a higher risk for DILI from combination therapies including this compound.[9]

Troubleshooting Guides for Experimental Studies

Scenario 1: Inconsistent Hepatotoxicity in In Vitro Models

Question: I am treating primary human hepatocytes (or HepG2 cells) with this compound, but I'm seeing significant variability in cytotoxicity between experiments. What could be the cause?

Answer:

  • Metabolic Competence of Cell Models: The hepatotoxicity of this compound is dependent on its metabolic activation.

    • Primary Hepatocytes: These are considered the gold standard but can exhibit significant donor-to-donor variability in the expression of drug-metabolizing enzymes (e.g., cytochrome P450s).[14] They also tend to lose their metabolic capacity over time in culture.[14]

    • HepG2 Cells: This cell line has notoriously low expression of many key metabolic enzymes compared to primary hepatocytes, which may lead to an underestimation of the toxicity of drugs that require metabolic activation.[14]

  • Troubleshooting Steps:

    • Cell Model Selection: If you are not already, consider using a more metabolically competent model such as 3D spheroid cultures of primary hepatocytes or co-cultures with non-parenchymal cells, which can maintain hepatocyte function for longer periods.[15]

    • Standardize Cell Culture Conditions: Ensure consistent cell seeding density, passage number (for cell lines), and media composition.

    • Metabolic Induction: For certain cell models, pre-treatment with inducers of cytochrome P450 enzymes may enhance the metabolic activation of this compound, leading to more consistent results. However, this should be carefully validated.

    • Include Positive and Negative Controls: Always include a well-characterized hepatotoxin (e.g., acetaminophen) as a positive control and a non-hepatotoxic compound as a negative control to assess the responsiveness of your cell model in each experiment.[16]

Scenario 2: No Significant Increase in Reactive Oxygen Species (ROS) Detected

Question: I am treating hepatocytes with a concentration of this compound that causes cytotoxicity, but my ROS assay (e.g., with DCFH-DA) is not showing a significant increase in fluorescence. Why might this be?

Answer:

  • Timing of Measurement: ROS generation can be an early and transient event. If you are measuring ROS at the same time point as significant cell death, you may miss the peak of ROS production.

  • Assay Sensitivity and Specificity: The DCFH-DA assay, while common, can be prone to artifacts. The probe itself can be auto-oxidized or may not be sensitive enough to detect subtle changes in ROS levels.

  • Alternative Mechanisms: While oxidative stress is a key mechanism, other pathways could be contributing to cytotoxicity, such as direct mitochondrial impairment or endoplasmic reticulum stress.

  • Troubleshooting Steps:

    • Time-Course Experiment: Measure ROS at multiple, earlier time points following this compound exposure (e.g., 1, 3, 6, 12, and 24 hours) to identify the peak production period.

    • Use Multiple ROS Probes: Consider using alternative or additional probes that detect specific ROS, such as a probe for superoxide radicals, to get a more complete picture of oxidative stress.

    • Assess Mitochondrial Health: Evaluate mitochondrial membrane potential using a fluorescent dye (e.g., TMRE or JC-1). A decrease in membrane potential is an early indicator of mitochondrial dysfunction.[17]

    • Measure Glutathione Depletion: Quantify intracellular GSH levels. A significant decrease in GSH is a strong indicator of oxidative stress, even if direct ROS measurement is challenging.

Scenario 3: Conflicting Results Between Cell Viability and Liver Enzyme Assays

Question: My cell viability assay (e.g., MTT or ATP content) shows only a moderate decrease in viability, but when I measure AST and ALT release into the culture medium, the levels are very high. How should I interpret this?

Answer:

  • Different Endpoints of Toxicity: These assays measure different aspects of cell health and death.

    • MTT/ATP Assays: These reflect metabolic activity and are often indicative of the number of viable cells. A moderate decrease suggests that a significant portion of the cells are still metabolically active, even if they are damaged.[18]

    • AST/ALT Release: These enzymes are released from cells upon loss of membrane integrity, which is a hallmark of necrosis. High levels indicate significant plasma membrane damage, even if the cells have not yet completely lost metabolic function.

  • Interpretation: Your results likely indicate that this compound is causing significant hepatocellular membrane damage (necrosis or late apoptosis/secondary necrosis), but the process is not yet complete at your chosen time point. The cells are damaged and "leaky" but may not be fully dead.

  • Troubleshooting/Further Investigation:

    • Time-Course Analysis: Extend the duration of your experiment to see if the decrease in cell viability eventually matches the high enzyme release.

    • Apoptosis vs. Necrosis Assays: Use assays that can distinguish between different modes of cell death, such as annexin V/propidium iodide staining followed by flow cytometry or high-content imaging. This will provide a more detailed understanding of the mechanism of cell death.

    • Morphological Assessment: Examine the cells under a microscope for morphological signs of necrosis (e.g., cell swelling, membrane blebbing, and lysis) or apoptosis (e.g., cell shrinkage, chromatin condensation, and formation of apoptotic bodies).

Quantitative Data Summary

The following tables summarize clinical and preclinical data related to this compound hepatotoxicity.

Table 1: Clinical Incidence of this compound-Associated Hepatitis

Study PopulationThis compound RegimenIncidence of HepatitisOnset of HepatitisTime to Normalization of Liver FunctionReference
44 MDR-TB PatientsThis compound with other anti-TB agents15.9% (7/44)28, 39, or 45 days19, 27, or 28 days after cessation[10]
1714 TB PatientsThis compound and/or PAS7.5% (129/1714)1 week to 2 months (most within 2-4 weeks)Not specified[9]
92 TB PatientsThis compound + PAS + PZA20.7% (19/92)Not specifiedNot specified[9]
82 TB PatientsThis compound + PZA9.8% (8/82)Not specifiedNot specified[9]

Table 2: Preclinical Data on Mitigation of Thioamide-Induced Hepatotoxicity

Note: Direct preclinical data for this compound with these specific mitigating agents is limited. This table provides data from studies on thioacetamide (a structurally related hepatotoxin) and a combination of other anti-tuberculosis drugs to serve as a reference for experimental design.

Animal ModelHepatotoxic Agent(s)Mitigating AgentKey FindingsReference
RatsIsoniazid, Rifampicin, PyrazinamideN-acetylcysteine (NAC)NAC group had significantly lower AST and ALT levels at 4 weeks.[19]
RatsPhenytoinN-acetylcysteine (NAC)Concurrent administration of NAC significantly reduced the elevation of liver enzymes (AST, ALT) and total serum bilirubin.[20]
RatsIsoniazid, Rifampicin, PyrazinamideN-acetylcysteine (NAC)Hepatotoxicity occurred in 37.5% of the control group and 0% of the NAC-treated group.[11]

Experimental Protocols

1. Assessment of this compound-Induced Cytotoxicity in HepG2 Cells

  • Objective: To determine the dose-dependent cytotoxic effect of this compound on a human hepatoma cell line.

  • Methodology:

    • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM). The final solvent concentration should be consistent across all wells and typically ≤0.1%.

    • Incubation: Replace the old medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.

    • MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Objective: To quantify the generation of ROS in hepatocytes following this compound treatment.

  • Methodology:

    • Follow steps 1-3 from the cytotoxicity protocol above, using a black, clear-bottom 96-well plate suitable for fluorescence measurements.

    • Incubation: Treat cells with this compound for a predetermined time (e.g., 6 hours, based on a time-course experiment). Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in serum-free medium to each well.

    • Incubation with Probe: Incubate the plate for 30 minutes at 37°C in the dark.

    • Measurement: Wash the cells once with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

    • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control to determine the fold-change in ROS production.

3. Quantification of Total Glutathione (GSH)

  • Objective: To measure the levels of total glutathione in liver tissue homogenates from an animal model.

  • Methodology:

    • Tissue Preparation: Euthanize the animal and immediately excise the liver. Wash with ice-cold PBS to remove blood. Weigh a portion of the liver tissue (~50-100 mg).

    • Homogenization: Homogenize the tissue in an appropriate deproteinizing buffer (e.g., 5% sulfosalicylic acid) on ice.

    • Centrifugation: Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C.

    • Sample Collection: Collect the supernatant for the assay.

    • Glutathione Assay (Enzymatic Recycling Method):

      • Use a commercial colorimetric glutathione assay kit that employs the enzymatic recycling method with glutathione reductase and DTNB (Ellman's reagent).

      • Prepare a standard curve using the provided GSH standard.

      • Add the sample supernatant and standards to a 96-well plate.

      • Add the reaction mixture containing DTNB and glutathione reductase.

      • Initiate the reaction by adding NADPH.

      • Measure the rate of color change (formation of TNB) at 412 nm over several minutes using a microplate reader in kinetic mode.

    • Data Analysis: Calculate the GSH concentration in the samples based on the standard curve. Normalize the results to the initial tissue weight (e.g., µmol GSH per gram of tissue).

Visualizations

Signaling Pathway of this compound-Induced Hepatotoxicity

Prothionamide_Hepatotoxicity cluster_Metabolism Metabolic Activation cluster_Stress Oxidative Stress cluster_Damage Cellular Damage This compound This compound CYP450 CYP450 Enzymes (e.g., in Hepatocytes) This compound->CYP450 Metabolism ReactiveMetabolites Reactive Metabolites (e.g., Sulfoxide) CYP450->ReactiveMetabolites ROS ↑ Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS GSH_depletion ↓ Glutathione (GSH) Depletion ReactiveMetabolites->GSH_depletion ROS->GSH_depletion Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction JNK_activation JNK Pathway Activation ROS->JNK_activation Necrosis Necrosis GSH_depletion->Necrosis Loss of defense Apoptosis Apoptosis Mito_dysfunction->Apoptosis JNK_activation->Apoptosis Hepatocellular_Injury Hepatocellular Injury Apoptosis->Hepatocellular_Injury Necrosis->Hepatocellular_Injury

Caption: this compound hepatotoxicity pathway.

Experimental Workflow for Assessing Mitigation Strategies

Mitigation_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation cell_culture 1. Culture Hepatocytes (e.g., Primary or HepG2) treatment 2. Treat with this compound +/- Mitigating Agent (NAC/Silymarin) cell_culture->treatment endpoints 3. Measure Endpoints: - Cytotoxicity (MTT/ATP) - ROS Generation - GSH Levels - ALT/AST Release treatment->endpoints animal_model 4. Administer to Animal Model (e.g., Rats or Mice) endpoints->animal_model Promising candidates sample_collection 5. Collect Blood & Liver Tissue animal_model->sample_collection analysis 6. Analyze Samples: - Serum ALT/AST Levels - Liver Histopathology - Tissue GSH Levels sample_collection->analysis conclusion Conclusion on Mitigation Strategy analysis->conclusion Efficacy Data

Caption: Workflow for evaluating hepatotoxicity mitigation.

Logical Relationship for Troubleshooting ROS Assays

ROS_Troubleshooting start Observation: No significant ROS increase despite cytotoxicity q1 Is the measurement time point appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the ROS assay sensitive/specific enough? a1_yes->q2 sol1 Action: Perform a time-course experiment (1-24h) a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are alternative pathways (e.g., mitochondrial dysfunction) contributing to toxicity? a2_yes->q3 sol2 Action: Use an alternative or additional ROS probe a2_no->sol2 a3_yes Yes q3->a3_yes sol3 Action: Measure mitochondrial membrane potential and GSH depletion a3_yes->sol3

References

Prothionamide Adverse Effects in Long-Term Treatment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the adverse effects of prothionamide observed in long-term treatment studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in the design and execution of clinical research.

Data Presentation: Adverse Effect Frequencies

The following tables summarize the incidence of adverse effects associated with this compound in long-term treatment for multidrug-resistant tuberculosis (MDR-TB).

Table 1: Gastrointestinal and Hepatic Adverse Effects

Adverse EffectStudy/SourceIncidence RateNotes
Gastrointestinal Disturbances
Gastric IntoleranceSystematic Review (comparing this compound and Ethionamide)32% (this compound) vs. 50% (Ethionamide)Difference not statistically significant.[1]
Nausea, Vomiting, DiarrheaGeneral InformationCommonOften managed with dietary adjustments or antiemetics.
Hepatic Adverse Effects
HepatitisRetrospective Case Series15.9% (developed hepatitis), 6.8% (hepatitis associated with this compound)Among 44 patients treated with this compound.
Transient Increases in LFTsTB Drug MonographsCommon[2]
Acute HepatitisTB Drug MonographsRare[2]

Table 2: Endocrine, Neurological, and Other Adverse Effects

Adverse EffectStudy/SourceIncidence RateNotes
Endocrine
HypothyroidismCompanion Handbook to WHO Guidelines3.5% to >50%Rate may be higher in patients with advanced disease, HIV, or malnutrition.[3]
Neurological
Peripheral NeuropathyGeneral InformationNot specifiedVitamin B6 supplementation is often recommended for mitigation.
Dizziness, HeadacheGeneral InformationNot specified
Psychiatric
Depression, AnxietyGeneral InformationNot specifiedMay require dose adjustments or psychiatric support.[4]
Psychotic DisturbancesTB Drug MonographsNot specifiedConsidered a serious adverse effect.[2]

Experimental Protocols

Detailed methodologies for monitoring key adverse effects during long-term this compound treatment are outlined below.

Protocol for Monitoring Hepatotoxicity

Objective: To detect and manage this compound-induced liver injury in a timely manner.

Methodology:

  • Baseline Assessment:

    • Perform a comprehensive medical history to identify risk factors such as pre-existing liver disease, chronic alcohol use, and co-administration of other hepatotoxic drugs.

    • Conduct baseline liver function tests (LFTs), including:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Total bilirubin

  • Routine Monitoring:

    • Clinically monitor patients for signs and symptoms of hepatitis (e.g., nausea, vomiting, abdominal pain, jaundice, dark urine) at each study visit.

    • Repeat LFTs at regular intervals. A recommended schedule is monthly for the first six months of treatment and then every two to three months thereafter, or more frequently for high-risk patients.

  • Action Thresholds for Abnormal LFTs:

    • Asymptomatic Patients:

      • If ALT is ≥ 5 times the upper limit of normal (ULN) or bilirubin is ≥ 3 times ULN, stop all potentially hepatotoxic drugs, including this compound.[5]

      • If ALT is < 5 times ULN and bilirubin is < 3 times ULN, continue treatment but increase the frequency of LFT monitoring to weekly.[5]

    • Symptomatic Patients (with signs of hepatitis):

      • If ALT or bilirubin is ≥ 3 times ULN, stop all potentially hepatotoxic drugs.[5]

      • If ALT and bilirubin are < 3 times ULN with mild symptoms, treatment may be continued with close monitoring and weekly LFTs.[5]

  • Re-challenge Protocol:

    • After LFTs return to < 3 times ULN and symptoms resolve, this compound and other anti-TB drugs may be re-introduced one by one every 5 to 7 days, with continued LFT monitoring to identify the causative agent.[5]

Protocol for Monitoring Hypothyroidism

Objective: To detect and manage this compound-induced hypothyroidism.

Methodology:

  • Baseline Assessment:

    • Measure baseline thyroid-stimulating hormone (TSH) levels.

  • Routine Monitoring:

    • Monitor patients for clinical signs and symptoms of hypothyroidism (e.g., fatigue, weight gain, cold intolerance, dry skin).

    • Measure serum TSH levels every 3 months for the duration of this compound treatment.[6] If this compound is given in combination with p-aminosalicylic acid (PAS), increase monitoring to monthly.[2]

  • Intervention:

    • If TSH levels are elevated and/or the patient is symptomatic, confirm the diagnosis of hypothyroidism.

    • Initiate thyroid hormone replacement therapy as clinically indicated.

    • Monitor TSH levels monthly until a stable replacement dose is achieved.[3]

Protocol for Monitoring Neurological and Psychiatric Adverse Effects

Objective: To detect and manage neurological and psychiatric side effects of this compound.

Methodology:

  • Baseline Assessment:

    • Conduct a baseline neurological examination, including assessment of peripheral sensation, reflexes, and visual acuity.

    • Perform a baseline psychiatric assessment, including screening for depression and anxiety. Standardized tools such as the Beck Depression Inventory (BDI) or the Generalized Anxiety Disorder 7-item (GAD-7) scale can be used.[7][8]

  • Routine Monitoring:

    • At each study visit, inquire about and document any new or worsening neurological symptoms (e.g., numbness, tingling, dizziness, changes in vision) and psychiatric symptoms (e.g., mood changes, anxiety, hallucinations).

    • Perform a focused neurological examination if new symptoms are reported.

    • For visual acuity, standardized charts like the Early Treatment Diabetic Retinopathy Study (ETDRS) charts can be used to quantify vision.[9]

    • Administer standardized psychiatric rating scales (e.g., BDI, GAD-7) at regular intervals (e.g., every 3-6 months) to quantitatively assess changes in mood and anxiety.

  • Intervention:

    • For peripheral neuropathy, consider supplementation with pyridoxine (Vitamin B6).[4]

    • For significant psychiatric symptoms, consider dose adjustment of this compound or referral for psychiatric evaluation and support.[4]

    • If severe neurological or psychiatric symptoms develop, consider temporary or permanent discontinuation of this compound.

Mandatory Visualization

Adverse_Effect_Monitoring_Workflow cluster_baseline Baseline Assessment cluster_monitoring Long-Term Monitoring cluster_evaluation Adverse Effect Evaluation cluster_management Management Strategy Baseline_History Medical History & Risk Factors Clinical_Monitoring Clinical Monitoring for Symptoms (Hepatitis, Hypothyroidism, Neuro/Psych) Baseline_History->Clinical_Monitoring Baseline_LFTs Liver Function Tests (ALT, AST, Bilirubin) Lab_Monitoring Regular Laboratory Monitoring (LFTs, TSH) Baseline_LFTs->Lab_Monitoring Baseline_TSH Thyroid Stimulating Hormone (TSH) Baseline_TSH->Lab_Monitoring Baseline_Neuro_Psych Neurological & Psychiatric Assessment Standardized_Assessments Standardized Assessments (e.g., BDI, GAD-7, Visual Acuity) Baseline_Neuro_Psych->Standardized_Assessments AE_Detected Adverse Effect Detected? Clinical_Monitoring->AE_Detected Lab_Monitoring->AE_Detected Standardized_Assessments->AE_Detected Symptomatic_Treatment Symptomatic Treatment (e.g., Antiemetics, Vitamin B6) AE_Detected->Symptomatic_Treatment Yes (Mild) Dose_Modification Dose Modification/ Temporary Discontinuation AE_Detected->Dose_Modification Yes (Moderate) Permanent_Discontinuation Permanent Discontinuation & Alternative Therapy AE_Detected->Permanent_Discontinuation Yes (Severe) Continue_Treatment Continue Treatment & Monitoring AE_Detected->Continue_Treatment No Symptomatic_Treatment->Continue_Treatment Dose_Modification->Continue_Treatment

Caption: Workflow for Monitoring this compound Adverse Effects.

Troubleshooting Guides and FAQs

Troubleshooting Guide for Common Experimental Issues

Q1: A study participant's ALT levels are elevated to 4 times the upper limit of normal (ULN), but the participant is asymptomatic. What is the appropriate course of action?

A1: According to established protocols, for an asymptomatic patient with ALT levels less than 5 times the ULN, you should continue this compound treatment. However, it is crucial to increase the frequency of liver function test monitoring to weekly to closely track the trend.[5] Continue this frequent monitoring until the ALT levels stabilize or return to normal.

Q2: A participant on long-term this compound treatment complains of persistent fatigue and has gained weight. How should I investigate this?

A2: These symptoms are indicative of potential hypothyroidism, a known adverse effect of this compound.[4] You should immediately order a serum thyroid-stimulating hormone (TSH) test. If the TSH level is elevated, this confirms the diagnosis. You should then consider initiating thyroid hormone replacement therapy and monitor TSH levels monthly until they stabilize.[3]

Q3: During a routine follow-up, a participant reports experiencing a metallic taste and occasional nausea. Should the this compound dose be adjusted?

A3: A metallic taste and mild nausea are common gastrointestinal side effects of this compound.[2] Immediate dose adjustment is not typically necessary for mild symptoms. First, try managing these effects by advising the participant to take this compound with food. If the symptoms persist or worsen, you can consider symptomatic treatment with antiemetics. Dose reduction should be considered if these measures are ineffective or if the symptoms become severe.

Q4: A participant scores higher on the Beck Depression Inventory (BDI) at the 6-month follow-up compared to baseline. What are the next steps?

A4: An increase in the BDI score suggests the development or worsening of depressive symptoms, which can be a psychiatric side effect of this compound.[4] It is important to conduct a clinical interview to further assess the severity and impact of these symptoms. Based on this evaluation, you may need to consider a dose adjustment of this compound, provide or refer for psychiatric support, and continue to monitor the BDI score more frequently.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of long-term this compound treatment?

A1: The most frequently reported adverse effects are gastrointestinal disturbances, including nausea, vomiting, diarrhea, and a metallic taste.[2]

Q2: How significant is the risk of hepatotoxicity with this compound?

A2: this compound can cause liver damage, ranging from transient elevations in liver enzymes to, rarely, acute hepatitis.[2] In one study, 15.9% of patients on a this compound-containing regimen developed hepatitis. Therefore, regular monitoring of liver function is essential throughout treatment.

Q3: Is hypothyroidism a common concern with this compound?

A3: Yes, hypothyroidism is a recognized adverse effect of long-term this compound therapy. The incidence can vary widely, and it is more common when this compound is used in combination with p-aminosalicylic acid (PAS).[3] Regular monitoring of thyroid function is recommended.

Q4: What neurological side effects can be expected with this compound?

A4: Neurological side effects can include peripheral neuropathy (numbness, tingling in hands and feet), dizziness, and headaches.[4] Co-administration of pyridoxine (vitamin B6) is often recommended to help prevent peripheral neuropathy.

Q5: Are there any significant drug interactions with this compound that can increase the risk of adverse effects?

A5: Yes, co-administration with cycloserine may increase the risk of neurotoxicity. Concurrent use with rifampicin and p-aminosalicylic acid can heighten the risk of hepatotoxicity and hypothyroidism, respectively.

References

Prothionamide Technical Support Center: Strategies for Mitigating Gastrointestinal Intolerance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the gastrointestinal (GI) intolerance associated with Prothionamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the design and execution of experiments aimed at improving the tolerability of this important second-line antitubercular drug.

Frequently Asked Questions (FAQs)

Q1: What are the common gastrointestinal side effects associated with this compound?

A1: this compound, a thioamide antibiotic, is frequently associated with a range of gastrointestinal adverse effects. The most commonly reported symptoms include nausea, vomiting, diarrhea, anorexia (loss of appetite), excessive salivation, a metallic taste in the mouth, stomatitis (inflammation of the mouth), and abdominal pain.[1] While generally not life-threatening, these side effects can be distressing for patients and may lead to non-adherence to treatment regimens.[2]

Q2: What are the established clinical strategies to reduce this compound-induced gastrointestinal intolerance?

A2: Several clinical approaches are recommended to manage and mitigate the GI side effects of this compound. These include:

  • Administration with food: Taking this compound with or after meals can help reduce stomach upset.[1][3]

  • Dose escalation: A gradual increase in the dose allows the body to adapt to the medication. A common approach for adults is to start with 250mg once daily and increase by 250mg every 3 to 5 days until the target dose is reached.[1]

  • Divided dosing: If a once-daily regimen is not well-tolerated, splitting the total daily dose into two administrations can improve tolerability.[1]

Q3: How does the gastrointestinal tolerability of this compound compare to Ethionamide?

A3: this compound is generally considered to have a slightly better gastrointestinal tolerability profile compared to its counterpart, Ethionamide. A systematic review of studies comparing the two drugs found that gastric intolerance was more frequent with Ethionamide. However, the difference was not always statistically significant across all studies and populations.[4]

Troubleshooting Guide for Experimental Studies

Problem: High incidence of gastrointestinal side effects observed in preclinical animal models treated with this compound.

Solution 1: Formulation Development - Enteric Coating

  • Hypothesis: An enteric coating can protect the upper gastrointestinal tract from direct exposure to this compound, delaying drug release until it reaches the more neutral pH of the small intestine, thereby reducing local irritation and side effects like nausea and vomiting.

  • Experimental Protocol: See "Experimental Protocol 1: Formulation and In Vitro Dissolution Testing of Enteric-Coated this compound Tablets" below.

Solution 2: Co-administration with Antiemetics

  • Hypothesis: Co-administration of a 5-HT3 receptor antagonist, such as ondansetron, can block serotonin-mediated signaling from the gut to the brain's vomiting center, thus reducing nausea and vomiting.

  • Experimental Protocol: See "Experimental Protocol 2: In Vivo Evaluation of a 5-HT3 Receptor Antagonist on this compound-Induced Emesis in a Ferret Model" below.

Solution 3: Dose-Response and Escalation Studies

  • Hypothesis: A gradual dose escalation schedule will allow for physiological adaptation and reduce the severity of GI side effects.

  • Experimental Protocol: Design a dose-ranging study in a relevant animal model (e.g., rat or dog) with multiple arms, including a rapid and a gradual dose-escalation schedule, to compare the incidence and severity of GI symptoms.

Quantitative Data

Table 1: Comparison of Gastrointestinal Intolerance between this compound and Ethionamide

Study/AnalysisThis compound (Pth) - Incidence of Gastric IntoleranceEthionamide (Eth) - Incidence of Gastric IntoleranceKey Findings
Systematic Review[4]32%50%Gastric intolerance was more frequent in the Ethionamide group, though not always statistically significant.
ANASTASATU et al. (1969)[4]23%46%This compound was associated with a lower incidence of gastric intolerance.
FOX et al.[4]17% (in males)36% (in males)Males showed significantly more adverse events with Ethionamide than this compound.
VERBIST et al. (1970)[4]Better toleratedLess toleratedThis compound was better tolerated than Ethionamide, though associated with more frequent liver toxicity.

Detailed Experimental Protocols

Experimental Protocol 1: Formulation and In Vitro Dissolution Testing of Enteric-Coated this compound Tablets

Objective: To formulate an enteric-coated this compound tablet and evaluate its dissolution profile to ensure delayed release in acidic conditions.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Microcrystalline cellulose (filler)

  • Croscarmellose sodium (disintegrant)

  • Magnesium stearate (lubricant)

  • Eudragit® L 100-55 (enteric polymer)

  • Triethyl citrate (plasticizer)

  • Talc (anti-tacking agent)

  • Isopropyl alcohol and purified water (solvents)

Methods:

  • Core Tablet Formulation:

    • Blend this compound API with microcrystalline cellulose and croscarmellose sodium.

    • Add magnesium stearate and blend for a short duration.

    • Compress the blend into core tablets of the desired weight and hardness.

  • Enteric Coating Suspension Preparation:

    • Dissolve Eudragit® L 100-55 and triethyl citrate in isopropyl alcohol.

    • Disperse talc in purified water and add it to the polymer solution while stirring.

  • Coating Process:

    • Place the core tablets in a perforated coating pan.

    • Pre-heat the tablets to the desired temperature.

    • Spray the enteric coating suspension onto the rotating tablet bed at a controlled rate.

    • Dry the coated tablets to remove the solvents.

  • In Vitro Dissolution Testing:

    • Use a USP dissolution apparatus II (paddle method).

    • Acid Stage: Place the tablets in 0.1 N HCl (pH 1.2) for 2 hours to simulate gastric fluid.

    • Buffer Stage: Transfer the tablets to a phosphate buffer (pH 6.8) to simulate intestinal fluid and continue dissolution for a specified period.

    • Collect samples at regular intervals and analyze the concentration of this compound using a validated HPLC method.

Experimental Protocol 2: In Vivo Evaluation of a 5-HT3 Receptor Antagonist on this compound-Induced Emesis in a Ferret Model

Objective: To assess the efficacy of ondansetron in reducing the frequency of vomiting induced by this compound in ferrets.

Animals: Male ferrets, acclimated to the laboratory conditions.

Methods:

  • Acclimatization and Baseline Observation:

    • House ferrets individually and monitor for baseline emetic episodes for a defined period.

  • Treatment Groups:

    • Group 1: Vehicle control (for both this compound and ondansetron).

    • Group 2: this compound (at a dose known to induce emesis).

    • Group 3: Ondansetron (at an effective antiemetic dose) followed by this compound.

  • Drug Administration:

    • Administer ondansetron or its vehicle intraperitoneally 30 minutes before the oral administration of this compound or its vehicle.

  • Observation:

    • Observe the animals continuously for a period of 4-6 hours post-Prothionamide administration.

    • Record the number of retches and vomits for each animal.

  • Data Analysis:

    • Compare the mean number of emetic episodes between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways involved in this compound-induced gastrointestinal intolerance and suggested experimental workflows to investigate them. These pathways are based on general mechanisms of drug-induced GI toxicity and require specific experimental validation for this compound.

G cluster_gut Gastrointestinal Lumen cluster_epithelium Intestinal Epithelium cluster_signaling Cellular Signaling This compound This compound EC_Cell Enterochromaffin Cell This compound->EC_Cell Direct Irritation Epithelial_Cell Epithelial Cell (Enterocyte) This compound->Epithelial_Cell Direct Toxicity Serotonin Serotonin (5-HT) Release EC_Cell->Serotonin ROS Reactive Oxygen Species (ROS) Epithelial_Cell->ROS NFkB NF-kB Activation Epithelial_Cell->NFkB Vagal_Afferent Vagal Afferent 5-HT3 Receptor Serotonin->Vagal_Afferent Brainstem Brainstem (Nausea/Vomiting Center) Vagal_Afferent->Brainstem Nerve Impulse Nausea Nausea Brainstem->Nausea Sensation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Epithelial_Cell Damage Inflammation Inflammation NFkB->Inflammation Diarrhea Diarrhea Inflammation->Diarrhea Altered Ion Transport

Caption: Potential mechanisms of this compound-induced GI intolerance.

G cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_outcome Desired Outcome Start This compound API Core_Tablet Core Tablet Formulation Start->Core_Tablet Enteric_Coating Enteric Coating (Eudragit® L 100-55) Core_Tablet->Enteric_Coating Coated_Tablet Enteric-Coated Tablet Enteric_Coating->Coated_Tablet Dissolution_Acid Dissolution Test (pH 1.2, 2h) Coated_Tablet->Dissolution_Acid Dissolution_Buffer Dissolution Test (pH 6.8) Dissolution_Acid->Dissolution_Buffer Analysis HPLC Analysis Dissolution_Buffer->Analysis Result Delayed Release Profile (<10% release in acid) Analysis->Result G cluster_invivo In Vivo Study cluster_analysis Data Analysis cluster_outcome Expected Outcome Start Select Animal Model (e.g., Ferret) Grouping Randomize into Treatment Groups Start->Grouping Dosing Administer Drugs (this compound +/- Antiemetic) Grouping->Dosing Observation Observe and Record Emetic Episodes Dosing->Observation Stats Statistical Analysis (e.g., ANOVA) Observation->Stats Result Reduced Emesis in Co-administration Group Stats->Result

References

Technical Support Center: Overcoming Prothionamide Efflux Pump-Mediated Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prothionamide. Our goal is to help you navigate challenges related to drug efflux pump-mediated resistance in your experiments.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound (PTH) is a second-line anti-tuberculosis drug that acts as a prodrug.[1][2][3] It requires activation by the mycobacterial enzyme EthA, a flavin monooxygenase.[1][2][3][4] Once activated, this compound inhibits the InhA enzyme, which is a crucial component of the fatty acid synthase II (FAS-II) system responsible for mycolic acid biosynthesis.[1][2][3] Disruption of mycolic acid synthesis weakens the mycobacterial cell wall, leading to bacterial cell death.[4]

What are the primary mechanisms of resistance to this compound?

The most common resistance mechanisms to this compound involve mutations in two key genes:

  • ethA : This gene encodes the enzyme responsible for activating the prodrug this compound. Mutations in ethA can lead to a non-functional or less efficient enzyme, preventing the conversion of this compound to its active form.[1][2][3][5]

  • inhA : This gene encodes the target enzyme of activated this compound. Mutations in the promoter region or coding sequence of inhA can lead to overexpression of the InhA enzyme or reduced binding affinity of the activated drug, respectively, resulting in resistance.[5][6][7]

How do efflux pumps contribute to this compound resistance?

Efflux pumps are transmembrane proteins that actively transport drugs and other toxic substances out of the bacterial cell. Overexpression or mutations in specific efflux pumps can reduce the intracellular concentration of this compound, preventing it from reaching its target, InhA.[8][9] Key efflux pumps implicated in drug resistance in Mycobacterium tuberculosis include MmpL5 and Rv1258c (Tap).[8][9][10][11][12][13][14]

Prothionamide_Action_and_Resistance cluster_0 Mycobacterium tuberculosis Cell cluster_1 Resistance Mechanisms This compound (extracellular) This compound (extracellular) This compound (intracellular) This compound (intracellular) EthA EthA Activated this compound Activated this compound InhA InhA Mycolic Acid Synthesis Mycolic Acid Synthesis Cell Wall Integrity Cell Wall Integrity Bacterial Lysis Bacterial Lysis ethA mutation ethA mutation inhA mutation inhA mutation Efflux Pump (e.g., MmpL5) Efflux Pump (e.g., MmpL5) Efflux Pump Inhibitor Efflux Pump Inhibitor

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound

Question: I am observing variability in my this compound MIC results across replicates. What could be the cause, and how can I troubleshoot this?

Answer: Inconsistent MIC results for this compound can arise from several factors. Here's a systematic approach to troubleshooting:

  • Inoculum Preparation:

    • Clumping: Mycobacterium tuberculosis has a tendency to clump, leading to an uneven distribution of bacteria in the wells. Ensure thorough vortexing with glass beads to obtain a homogenous suspension.

    • Inoculum Density: An inaccurate inoculum size can significantly impact MIC results. Standardize your inoculum using a McFarland standard or by measuring the optical density (OD).[15] For microplate-based assays, a common starting point is a 1:20 dilution of a McFarland 1.0 standard.[1]

  • Assay Conditions:

    • Drug Stability: this compound, like other thioamides, can be unstable. Prepare fresh drug solutions for each experiment and avoid repeated freeze-thaw cycles.

    • Media pH: The activity of some antitubercular drugs can be pH-dependent. Ensure the pH of your culture medium is consistent across experiments.

  • Contamination: Contamination with other microorganisms can lead to rapid growth and false resistance. Always include a sterility control (media only) and a growth control (media with inoculum, no drug) to monitor for contamination.

Troubleshooting_MIC cluster_inoculum Inoculum Checks cluster_assay Assay Condition Checks cluster_contamination Contamination Checks start Inconsistent this compound MIC check_inoculum Review Inoculum Preparation start->check_inoculum check_assay Verify Assay Conditions start->check_assay check_contamination Check for Contamination start->check_contamination homogeneity Homogeneity (Clumping?) check_inoculum->homogeneity density Correct Density? check_inoculum->density drug_stability Fresh Drug Stock? check_assay->drug_stability media_ph Consistent pH? check_assay->media_ph sterility_control Sterility Control OK? check_contamination->sterility_control growth_control Growth Control OK? check_contamination->growth_control resolve Consistent MICs

Issue 2: My M. tuberculosis Isolate Shows this compound Resistance, but No Mutations in ethA or inhA are Detected.

Question: I have a this compound-resistant clinical isolate, but sequencing of the ethA and inhA genes did not reveal any mutations. What other resistance mechanisms could be at play?

Answer: While mutations in ethA and inhA are the most common causes of this compound resistance, the absence of these mutations in a resistant isolate points towards other mechanisms, primarily the overexpression of efflux pumps.

  • Efflux Pump Overexpression: Increased expression of efflux pumps like MmpS5/MmpL5 can reduce the intracellular concentration of this compound.[8][9][16] This overexpression is often caused by mutations in the transcriptional regulator of the efflux pump operon, such as Rv0678 for the mmpS5-mmpL5 system.[16][17] Consider sequencing the regulatory genes of known drug efflux pumps.

  • Alternative Activating Enzymes: While EthA is the primary activator of this compound, there might be other, less efficient enzymes that can activate the drug.[6] Mutations in these alternative pathways could also contribute to resistance.

  • Efflux Pump Activity Assay: To experimentally confirm the involvement of efflux pumps, you can perform an efflux pump inhibitor assay. A significant decrease in the MIC of this compound in the presence of an efflux pump inhibitor (like verapamil or piperine) would strongly suggest the involvement of efflux-mediated resistance.

Quantitative Data Summary

Parameter This compound-Susceptible M. tuberculosis This compound-Resistant M. tuberculosis (ethA/inhA mutations) This compound-Resistant M. tuberculosis (Efflux Pump Overexpression) Effect of Efflux Pump Inhibitor (e.g., Verapamil)
Typical MIC Range (µg/mL) 0.4 - 1.0[18][19][20]> 5.0[6]2.0 - 8.02 to 32-fold reduction in MIC[21]
Fold-Increase in MIC (vs. Susceptible) N/A> 5-fold2 to 8-foldN/A

Experimental Protocols

Resazurin Microtiter Assay (REMA) for this compound Susceptibility Testing

This protocol is adapted from standard REMA procedures for M. tuberculosis.[1][4][22][23][24]

Materials:

  • Sterile 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution

  • Resazurin solution (0.01% w/v in sterile water)

  • M. tuberculosis culture

Procedure:

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the turbidity to a McFarland 1.0 standard. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.

  • Incubation: Seal the plates in a plastic bag and incubate at 37°C for 7 days.

  • Addition of Resazurin: After 7 days, add 30 µL of resazurin solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).

REMA_Workflow start Start REMA drug_dilution Prepare this compound Dilutions in 96-well Plate start->drug_dilution inoculum_prep Prepare M. tuberculosis Inoculum drug_dilution->inoculum_prep inoculation Inoculate Wells inoculum_prep->inoculation incubation1 Incubate at 37°C for 7 Days inoculation->incubation1 add_resazurin Add Resazurin Solution incubation1->add_resazurin incubation2 Incubate at 37°C for 24-48h add_resazurin->incubation2 read_results Read Results (Blue vs. Pink) incubation2->read_results end Determine MIC read_results->end

Ethidium Bromide (EtBr) Efflux Assay

This is a real-time assay to measure the activity of efflux pumps.[25][26][27]

Materials:

  • Fluorometer with bottom-reading capabilities for 96-well plates

  • Black, clear-bottom 96-well plates

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Ethidium bromide (EtBr) solution

  • Glucose solution (as an energy source)

  • Efflux pump inhibitor (e.g., verapamil)

  • M. tuberculosis culture

Procedure:

  • Cell Preparation: Grow M. tuberculosis to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS-Tween, and resuspend in PBS-Tween to a final OD₆₀₀ of 0.4.

  • Loading with EtBr: Add EtBr to the cell suspension at a sub-inhibitory concentration (e.g., 2 µg/mL). To maximize loading, you can pre-incubate the cells with an efflux pump inhibitor like verapamil.

  • Washing: Centrifuge the loaded cells to remove extracellular EtBr and the inhibitor. Resuspend the cell pellet in PBS-Tween.

  • Assay Setup: Aliquot the washed, EtBr-loaded cells into the wells of a black, clear-bottom 96-well plate.

  • Initiating Efflux: Add glucose to the wells to energize the cells and initiate efflux. For the inhibitor control wells, add the efflux pump inhibitor along with the glucose.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence (Excitation: ~530 nm, Emission: ~590 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis: A decrease in fluorescence over time indicates the efflux of EtBr. A slower rate of fluorescence decay in the presence of an efflux pump inhibitor confirms that the efflux is pump-mediated.

Efflux_Assay_Workflow start Start Efflux Assay cell_prep Prepare M. tuberculosis Cell Suspension start->cell_prep etbr_loading Load Cells with Ethidium Bromide cell_prep->etbr_loading wash Wash Cells to Remove Extracellular EtBr etbr_loading->wash assay_setup Aliquot Cells into 96-well Plate wash->assay_setup initiate_efflux Add Glucose to Initiate Efflux (+/- Inhibitor) assay_setup->initiate_efflux measure_fluorescence Measure Fluorescence Over Time initiate_efflux->measure_fluorescence analyze_data Analyze Fluorescence Decay Rate measure_fluorescence->analyze_data end Determine Efflux Activity analyze_data->end

References

Technical Support Center: Prothionamide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Researchers may encounter challenges with Prothionamide solubility due to its hydrophobic nature. Below are answers to common questions and a troubleshooting guide to address potential precipitation issues.

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It offers high solubility, allowing for the preparation of concentrated stocks that can be diluted to working concentrations in aqueous cell culture media. Ethanol is also a suitable solvent, though with a lower solubility limit compared to DMSO.[1][2]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A2: This is a common issue with hydrophobic compounds. Here are several steps to troubleshoot and prevent precipitation:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your cell culture medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation upon dilution.

  • Use a High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO. This allows for the addition of a very small volume of the stock solution to your aqueous medium to reach the desired final concentration, minimizing the solvent shock that can cause precipitation.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free medium or phosphate-buffered saline (PBS), vortexing gently, and then add this intermediate dilution to the final volume of your complete medium.

  • Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can sometimes improve solubility and prevent precipitation.

  • Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in your cell culture medium can help to solubilize hydrophobic compounds.

  • Sonication: Gentle sonication of the final solution can help to redissolve small precipitates.

Q3: What is the maximum aqueous solubility of this compound?

A3: this compound is sparingly soluble in aqueous buffers.[1] Its aqueous solubility is reported to be approximately 0.098 mg/mL.[3][4] By first dissolving this compound in DMSO and then diluting it in a 1:1 solution of DMSO:PBS (pH 7.2), a solubility of approximately 0.5 mg/mL can be achieved.[1]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q5: Are there any alternative formulation strategies to improve this compound's aqueous solubility?

A5: Yes, research has shown that creating solid dispersions of this compound with polymers such as polyvinylpyrrolidone (PVP) can significantly increase its aqueous solubility. One study reported a 2.6-fold increase in solubility with a PVP solid dispersion.[6] Another approach is the formation of salts, which has also been shown to enhance water solubility and dissolution behavior.[3][4]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents. This data is essential for preparing stock solutions and designing experiments.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)≥5.95 mg/mL[2], ~30 mg/mL[1][1][2]
Ethanol (EtOH)≥54.5 mg/mL[2], ~10 mg/mL[1][1][2]
MethanolSoluble[7][8][7][8]
Dimethylformamide (DMF)~30 mg/mL[1][1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][1]
WaterInsoluble[2][7][8], ~0.098 mg/mL[3][4][2][3][4][7][8]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 180.27 g/mol .

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Preparation of a Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes or culture plates

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Ensure the final DMSO concentration does not exceed 0.5%.

    • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

    • Immediately mix the solution gently by pipetting or swirling. For larger volumes, gentle vortexing can be used.

    • Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • The working solution is now ready for use in your in vitro assay.

Mandatory Visualizations

This compound Mechanism of Action Signaling Pathway

This compound is a prodrug that requires activation to exert its anti-mycobacterial effect.[9][10][11] The following diagram illustrates its mechanism of action.

Prothionamide_Pathway This compound Mechanism of Action This compound This compound (Prodrug) EthA EthA (Mycobacterial Enzyme) This compound->EthA Activation Active_this compound Activated this compound InhA InhA (Enoyl-ACP Reductase) Active_this compound->InhA Inhibition EthA->Active_this compound Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Caption: this compound activation and inhibition of mycolic acid synthesis.

Experimental Workflow for Preparing this compound Working Solutions

This diagram outlines the key steps for successfully preparing this compound working solutions for in vitro assays.

Prothionamide_Workflow Workflow for Preparing this compound Working Solutions Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in 100% DMSO (Vortex/Warm if needed) Weigh->Dissolve Stock Prepare 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot into Single-Use Tubes Stock->Aliquot Store Store at -20°C / -80°C Aliquot->Store Dilute Dilute Stock in Pre-warmed Cell Culture Medium Store->Dilute Check_Precipitation Check for Precipitation Dilute->Check_Precipitation Ready Working Solution Ready Check_Precipitation->Ready No Troubleshoot Troubleshoot (Refer to Guide) Check_Precipitation->Troubleshoot Yes Troubleshoot->Dilute

Caption: A logical workflow for the preparation of this compound solutions.

References

Prothionamide Stability Testing: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on prothionamide stability testing in various solvents. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound known to be unstable?

A1: this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][2][3] Forced degradation studies have shown that significant decomposition occurs when this compound is exposed to acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂).[1] It shows greater stability under thermal and photolytic stress.

Q2: What are the common degradation products of this compound?

A2: The primary degradation pathway for this compound, a thioamide, involves the hydrolysis of the thioamide group to the corresponding carboxylic acid or nitrile. Under oxidative stress, the sulfur atom can be oxidized. While specific degradation products for this compound are not extensively detailed in all literature, the mechanism is expected to be similar to the related drug, ethionamide, which can be metabolized to an S-oxide derivative.[4]

Q3: What analytical technique is most suitable for this compound stability testing?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for stability-indicating assays of this compound.[1][2][3] These techniques can effectively separate this compound from its degradation products, allowing for accurate quantification of the parent drug and the extent of degradation.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities. Key steps include selecting an appropriate column (a C18 column is common), optimizing the mobile phase composition (often a mixture of a buffer like ammonium acetate or potassium phosphate and an organic solvent like acetonitrile or methanol), setting a suitable detection wavelength (around 290 nm for this compound), and validating the method according to ICH guidelines.[1][2]

Q5: Where can I find information on the forced degradation of this compound?

A5: Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.[3] Guidelines for conducting these studies are provided by the International Council for Harmonisation (ICH), specifically in guidelines Q1A(R2). These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC/UPLC analysis. Inappropriate mobile phase pH or composition.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the organic solvent-to-buffer ratio to improve separation.
Column degradation.Use a guard column to protect the analytical column. Ensure the mobile phase is filtered and degassed.
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run.
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. Note that over-stressing can lead to secondary degradation products not relevant to shelf-life stability.
Complete degradation of the drug. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.
Interference from excipients in formulated product analysis. Excipients co-elute with the drug or its degradants.Modify the mobile phase composition or gradient to improve the separation of the drug and its degradants from excipients.

Quantitative Data on this compound Stability

The following table summarizes the degradation of this compound under various stress conditions as reported in the literature. It is important to note that direct comparison between studies may be challenging due to variations in experimental conditions.

Stress Condition Solvent/Reagent Conditions Degradation (%) Reference
Acid Hydrolysis0.1 M HCl-Significant[1]
Base Hydrolysis0.1 M NaOH-Significant[1]
Oxidative3.0% H₂O₂Heated on boiling water bath for 30 minSignificant[1]
PhotochemicalUV light24 hoursSignificant[1]
Thermal--Stable[1][2]

Note: The term "Significant" is used where the source indicates degradation occurred but does not provide a specific percentage.

Experimental Protocols

Forced Degradation Study

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

a. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or the mobile phase for analysis) to obtain a known concentration (e.g., 1 mg/mL).

b. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Keep the solid drug substance or a solution of the drug at an elevated temperature (e.g., 80°C) for a specified duration.

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) or sunlight for a defined period.

c. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Stability-Indicating HPLC Method

The following is an example of an HPLC method suitable for the analysis of this compound and its degradation products.[1]

  • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol: 0.02M KH₂PO₄ buffer (85:15 v/v), pH adjusted to 4.5

  • Flow Rate: 1 mL/min

  • Detection: UV at 290 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Visualizations

prothionamide_stability_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prothionamide_Stock This compound Stock Solution Acid Acidic (e.g., 0.1M HCl) Prothionamide_Stock->Acid Base Basic (e.g., 0.1M NaOH) Prothionamide_Stock->Base Oxidative Oxidative (e.g., 3% H2O2) Prothionamide_Stock->Oxidative Thermal Thermal (e.g., 80°C) Prothionamide_Stock->Thermal Photolytic Photolytic (UV/Sunlight) Prothionamide_Stock->Photolytic HPLC HPLC/UPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for this compound Stability Testing.

prothionamide_degradation_pathway cluster_degradation Degradation Products This compound This compound (Thioamide) Carboxylic_Acid 2-propylisonicotinic acid (Carboxylic Acid derivative) This compound->Carboxylic_Acid Hydrolysis (Acid/Base) Nitrile 2-propylisonicotinonitrile (Nitrile derivative) This compound->Nitrile Hydrolysis SOxide This compound-S-oxide (Oxidized derivative) This compound->SOxide Oxidation

Caption: Plausible Degradation Pathways of this compound.

References

Technical Support Center: Managing Prothionamide-Induced Hypothyroidism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for managing prothionamide-induced hypothyroidism in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced hypothyroidism?

A1: this compound, a thioamide drug, primarily induces hypothyroidism by inhibiting the enzyme thyroid peroxidase (TPO).[1][2] TPO is essential for two critical steps in thyroid hormone synthesis: the iodination of tyrosine residues on thyroglobulin and the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[1][2] By blocking TPO, this compound effectively reduces the synthesis of new thyroid hormones, leading to a hypothyroid state. Some studies also suggest that related thioamides might alter thyroid hormone signaling through interactions with thyroid hormone receptors.[1][3]

Q2: How long does it typically take to induce hypothyroidism with this compound in animal models?

A2: The timeframe for inducing hypothyroidism can vary based on the animal model, dose, and route of administration. In a study using ethionamide, a closely related thioamide, at a dose of 15 mg/kg/day in rats, significant changes in thyroid stimulating hormone (TSH) were observed after 12 weeks of treatment.[4] Generally, it is advisable to plan for a treatment period of several weeks to months to establish a stable hypothyroid state.[4]

Q3: Is this compound-induced hypothyroidism reversible?

A3: Yes, studies on thioamide-induced hypothyroidism, including that caused by ethionamide and this compound, indicate that the condition is typically reversible upon discontinuation of the drug.[2][5][[“]] Thyroid function has been observed to return to normal within weeks to a couple of months after cessation of treatment.[2][[“]]

Q4: What are the expected changes in thyroid hormone levels after this compound administration?

A4: In a state of induced hypothyroidism, you should expect to see a significant increase in serum Thyroid Stimulating Hormone (TSH) levels and a decrease in serum thyroxine (T4) and potentially triiodothyronine (T3) levels.[4] The elevated TSH is a compensatory response from the pituitary gland to the low circulating levels of thyroid hormones.

Q5: What is the recommended treatment for managing this compound-induced hypothyroidism in animal models?

A5: The standard treatment for hypothyroidism in animals is the oral administration of synthetic levothyroxine (L-T4), which is a replacement for the T4 hormone.[7][8] This therapy helps to restore normal circulating thyroid hormone levels and reverse the clinical signs of hypothyroidism. Treatment is typically lifelong for naturally occurring hypothyroidism, but in an experimental context, it would be administered for the duration that the animal is receiving this compound.[7]

Troubleshooting Guide

Issue 1: Hypothyroidism is not being induced or the results are inconsistent.

  • Question: I have been administering this compound for several weeks, but the TSH and T4 levels are not changing as expected. What should I do?

  • Answer:

    • Verify Dosage and Administration: Double-check your calculations for the this compound dosage. Ensure that the administration method (e.g., oral gavage, in drinking water) is consistent and that the animals are receiving the full intended dose. For oral gavage, ensure proper technique to avoid incomplete dosing. If administered in drinking water, monitor the water intake of the animals to ensure they are consuming enough of the medicated water.

    • Assess Drug Stability: Confirm the stability of your this compound solution. Prepare fresh solutions regularly as recommended for the specific formulation.

    • Consider Animal Variability: Biological responses can vary between individual animals. If only a subset of animals is not responding, it may be due to individual differences in metabolism.

    • Increase Duration or Dose: It may be necessary to extend the duration of this compound administration.[4] If after an extended period, hypothyroidism is still not induced, a cautious, incremental increase in the dose could be considered, with careful monitoring for any adverse effects.

Issue 2: Animals are exhibiting significant weight loss.

  • Question: My animals on this compound are losing a significant amount of weight. Is this expected, and how should I manage it?

  • Answer:

    • Distinguish Cause: Weight loss can be a symptom of severe hypothyroidism, but it can also be due to the known gastrointestinal side effects of this compound, such as nausea and anorexia, which lead to reduced food intake.[9][10][11][12][13]

    • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced caloric intake.

    • Supportive Care: If food intake is low, provide a highly palatable and energy-dense diet to encourage eating. Ensure easy access to food and water.

    • Dose Adjustment: If weight loss is severe and persistent, consider reducing the dose of this compound. A lower dose may still be sufficient to induce hypothyroidism while being better tolerated.

    • Administer with Food: If not already doing so, administering this compound with or after a meal can help to mitigate gastrointestinal upset.

Issue 3: How to adjust levothyroxine dosage in animals concurrently receiving this compound.

  • Question: I have started levothyroxine treatment for my hypothyroid animals, but their T4 and TSH levels are still not stabilizing. How do I adjust the dose while they are still on this compound?

  • Answer:

    • Initial Dosing: Start with a standard recommended dose of levothyroxine for the species you are working with (e.g., for dogs, an initial dose is often around 10-20 µg/kg, administered orally once or twice daily).[7][8]

    • Allow for Stabilization: After initiating or adjusting a levothyroxine dose, wait for a period of time (e.g., 4-6 weeks in dogs) for the hormone levels to reach a steady state before re-evaluating.[7][14]

    • Therapeutic Monitoring: The goal is to bring the TSH level down into the normal reference range and the T4 level to the mid-to-high end of the normal range (when measured 4-6 hours post-pill).[7]

    • Incremental Adjustments: If the TSH remains high and T4 is low, increase the levothyroxine dose by approximately 25%.[15] If the TSH is suppressed and the T4 is very high, decrease the dose. Make these adjustments incrementally and allow for another stabilization period before re-testing.

    • Consistency is Key: Administer the levothyroxine at the same time each day and in the same manner relative to feeding to ensure consistent absorption.

Data Presentation

Table 1: Expected Changes in Thyroid Hormone Levels in Wistar Rats Treated with Ethionamide (15 mg/kg/day)

Note: Ethionamide is a thioamide with a very similar structure and mechanism of action to this compound. This data is provided as a reference for the expected hormonal changes.

Time PointTreatment GroupTSH (mU/L) (Mean ± SEM)T4 (ng/mL) (Mean ± SEM)T3 (ng/mL) (Mean ± SEM)
8 Weeks Control2.5 ± 0.345.2 ± 5.10.8 ± 0.1
Ethionamide3.0 ± 0.440.1 ± 4.80.7 ± 0.1
12 Weeks Control2.6 ± 0.246.5 ± 4.90.8 ± 0.1
Ethionamide4.5 ± 0.5*38.7 ± 4.20.7 ± 0.1

Data extrapolated from a study by Lesmana et al.[4] A significant increase in TSH was noted at 12 weeks in the ethionamide group.

Experimental Protocols

Protocol 1: Induction of Hypothyroidism in Rats using this compound

  • Animal Model: Male Wistar rats (10-12 weeks old, 200-250g).

  • Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into a control group and a this compound-treated group.

  • This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing and Administration:

    • Dose: 15-20 mg/kg body weight.

    • Administration: Administer orally once daily via gavage.

    • Control Group: Administer the vehicle only.

  • Duration: Treat the animals for up to 12 weeks.

  • Monitoring:

    • Body Weight: Record body weight twice weekly.

    • Clinical Signs: Observe the animals daily for clinical signs of hypothyroidism (e.g., lethargy, poor coat quality) and any adverse effects (e.g., reduced food intake).

    • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline and at regular intervals (e.g., 4, 8, and 12 weeks).

  • Hormone Analysis:

    • Centrifuge blood samples to separate serum and store at -80°C until analysis.

    • Measure serum levels of TSH, T4, and free T4 (fT4) using commercially available ELISA kits validated for rats.

  • Confirmation of Hypothyroidism: Hypothyroidism is confirmed by a statistically significant increase in TSH and a decrease in T4/fT4 levels compared to the control group.

Protocol 2: Monitoring Thyroid Function

  • Blood Collection: Collect 0.5-1.0 mL of whole blood into a serum separator tube.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000-3,000 x g for 15 minutes.

  • Storage: Transfer the serum to a clean microcentrifuge tube and store at -80°C if not analyzed immediately.

  • Assay: Use species-specific and validated enzyme-linked immunosorbent assays (ELISAs) for the quantitative determination of TSH, T4, and fT4 concentrations in the serum. Follow the manufacturer's instructions for the assay procedure.

  • Data Analysis: Compare the hormone concentrations of the this compound-treated group to the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Thyroid_Hormone_Synthesis_Pathway cluster_blood Bloodstream cluster_follicle_cell Thyroid Follicle Cell cluster_ER Endoplasmic Reticulum cluster_colloid Follicular Lumen (Colloid) Iodide_blood Iodide (I-) NIS NIS Symporter Iodide_blood->NIS Trapping Iodide_cell Iodide (I-) NIS->Iodide_cell Iodine Iodine (I2) Iodide_cell->Iodine Oxidation TG_synthesis Thyroglobulin (Tg) Synthesis TG_vesicle Tg Vesicle TG_synthesis->TG_vesicle TG_colloid Thyroglobulin (Tg) TG_vesicle->TG_colloid Exocytosis TPO Thyroid Peroxidase (TPO) TPO->Iodide_cell TPO->Iodine Iodinated_TG Iodinated Tg (MIT, DIT) TPO->Iodinated_TG This compound This compound This compound->TPO Inhibits Lysosome Lysosome T3T4_release T3 & T4 Lysosome->T3T4_release Proteolysis T3T4_release->Iodide_blood Secretion into Blood Iodine->Iodinated_TG Iodination Coupled_TG Coupled Tg (T3, T4) Iodinated_TG->Coupled_TG Coupling Endocytosis Endocytosis Coupled_TG->Endocytosis Endocytosis->Lysosome Fusion HPT_Axis cluster_feedback Negative Feedback Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + TRH Thyroid Thyroid Gland Pituitary->Thyroid + TSH Tissues Peripheral Tissues Thyroid->Tissues T4, T3 Tissues->Hypothalamus - Tissues->Pituitary - This compound This compound This compound->Thyroid Inhibits Synthesis Experimental_Workflow cluster_induction Phase 1: Induction cluster_confirmation Phase 2: Confirmation & Management cluster_troubleshooting Troubleshooting start Start Experiment (Baseline Measurements) administer Administer this compound (15-20 mg/kg/day) & Vehicle start->administer monitor_induction Monitor Weekly: - Body Weight - Clinical Signs - Food/Water Intake administer->monitor_induction blood_sample Periodic Blood Sampling (e.g., Weeks 4, 8, 12) monitor_induction->blood_sample troubleshoot Address Issues: - No Hypothyroidism - Adverse Effects (e.g., Weight Loss) monitor_induction->troubleshoot Adverse Effects analyze Analyze Serum: - TSH - T4 / fT4 blood_sample->analyze is_hypothyroid Hypothyroidism Confirmed? (High TSH, Low T4) analyze->is_hypothyroid manage Initiate Levothyroxine Treatment & Monitoring is_hypothyroid->manage Yes is_hypothyroid->troubleshoot No continue_exp Continue Experiment manage->continue_exp adjust Adjust Protocol: - Dose/Duration - Supportive Care troubleshoot->adjust adjust->administer

References

Strategies to prevent Prothionamide degradation in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Prothionamide Formulation Stability: Technical Support Center

Welcome to the technical support center for this compound formulation development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in their formulations.

Troubleshooting Guides & FAQs

This section is designed to address specific issues you may encounter during your experimental work with this compound.

1. Identifying and Understanding this compound Degradation

Q1: My this compound formulation is showing signs of degradation. What are the common causes?

A1: this compound is susceptible to degradation under several conditions. Forced degradation studies have shown that it can degrade when exposed to:

  • Acidic and Basic Conditions: this compound can undergo hydrolysis in the presence of strong acids and bases.[1][2]

  • Oxidative Stress: The presence of oxidizing agents can lead to the formation of degradation products.[1][2]

  • Thermal Stress: Elevated temperatures can accelerate the degradation of this compound.[1][2]

  • Photolytic Stress: Exposure to light can induce degradation.[1][2]

It is crucial to identify the specific stressor in your formulation and process to implement an effective stabilization strategy.

Q2: How can I identify the degradation products of this compound in my formulation?

A2: A stability-indicating analytical method is essential for identifying and quantifying degradation products. A validated Ultra-High-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS) is a powerful tool for this purpose.[1][2] This method can separate this compound from its impurities and degradation products, which can then be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

2. Strategies for Preventing this compound Degradation

Q3: What role do excipients play in the stability of this compound formulations?

A3: Excipients are critical in maintaining the stability of solid dosage forms.[3][4] However, they can also be a source of instability if not chosen carefully. For this compound, consider the following:

  • Hygroscopicity: Excipients with high hygroscopicity can attract moisture, which may accelerate hydrolytic degradation.[4]

  • pH: The micro-pH of the formulation, influenced by acidic or basic excipients, can significantly impact this compound's stability.[3]

  • Impurities: Reactive impurities in excipients can interact with this compound and cause degradation.[3]

It is recommended to conduct drug-excipient compatibility studies to screen for potential interactions.

Q4: Are there specific types of excipients that can help stabilize this compound?

A4: While specific studies on this compound are limited, general principles of formulation science suggest the following excipients may be beneficial:

  • Antioxidants: To mitigate oxidative degradation, consider incorporating antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

  • Buffering Agents: To control the micro-pH of the formulation and prevent acid or base-catalyzed hydrolysis, the use of buffering agents like phosphates or citrates can be explored.[5][6][7]

  • Moisture Scavengers: For moisture-sensitive formulations, including desiccants within the packaging or using excipients with low hygroscopicity can be effective.

Q5: How can manufacturing process parameters influence this compound stability?

A5: The manufacturing process can introduce stress factors that lead to degradation. Key process parameters to control during the manufacturing of this compound tablets include:

  • Dry Mixing, Granulation, and Drying: For wet granulation, control of the drying process is crucial to achieve a low loss on drying (LOD) in the granules, typically within a specified limit (e.g., 2.0 – 3.0% w/w), to minimize moisture-related degradation.

  • Compression and Coating: The compression force and coating process parameters should be optimized to ensure tablet integrity without generating excessive heat that could degrade the drug.[8]

Process validation of these critical steps is essential to ensure a robust and reproducible manufacturing process that yields a stable product.[8]

Q6: What are the best packaging strategies to protect this compound formulations?

A6: Protective packaging is vital to shield the formulation from environmental factors.[9][10][11] For this compound, which is sensitive to light and moisture, consider the following:

  • Blister Packs: Aluminum-aluminum blister packs offer an excellent barrier against moisture, light, and oxygen.[9][11]

  • Bottles: If using bottles, high-density polyethylene (HDPE) bottles with a desiccant canister can protect against moisture.[10] For light protection, amber-colored bottles are recommended.[12]

  • Seal Integrity: Regardless of the packaging type, ensuring good seal integrity is crucial to prevent exposure to the external environment.[13]

Data Presentation

Table 1: Summary of this compound Degradation Pathways and Potential Control Strategies

Degradation PathwayTriggering ConditionPotential Formulation & Process Control StrategiesRecommended Packaging
Hydrolysis Acidic or Basic pH, Moisture- Use of buffering agents to maintain optimal pH.- Selection of excipients with low hygroscopicity.- Control of moisture content during manufacturing (e.g., drying of granules).- Packaging with high moisture barrier (e.g., Alu-Alu blisters, HDPE bottles with desiccant).[9][10]
Oxidation Presence of Oxidizing Agents, Oxygen- Incorporation of antioxidants (e.g., BHT, BHA).- Use of chelating agents to bind metal ions that can catalyze oxidation.- Manufacturing under an inert atmosphere (e.g., nitrogen).- Packaging with a good oxygen barrier.- Use of oxygen scavengers within the package.[13]
Photolysis Exposure to Light- Use of light-absorbing excipients (e.g., titanium dioxide in coatings).- Film coating of tablets.- Light-protective packaging (e.g., amber-colored bottles, opaque blisters).[11][12]
Thermal Degradation High Temperature- Avoidance of excessive heat during manufacturing processes (e.g., drying, coating).- Storage at controlled room temperature.- Standard packaging with appropriate storage condition labeling.

Experimental Protocols

Protocol: Forced Degradation Study of a this compound Formulation

Objective: To evaluate the stability of a this compound formulation under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound drug substance and formulation

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Mobile phase for UPLC/HPLC analysis

  • Calibrated stability chambers (photostability and temperature/humidity)

  • Calibrated pH meter

  • Validated UPLC/HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound formulation at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, protected from light.

    • At each time point, withdraw a sample, dilute to the final concentration, and analyze.

  • Thermal Degradation:

    • Place the solid formulation in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

    • Withdraw samples at specified time points and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose the solid formulation to a light source in a photostability chamber, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating UPLC/HPLC method.

    • Determine the percentage of this compound remaining and the percentage of each degradation product formed.

    • Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.

Visualizations

Prothionamide_Degradation_Pathways cluster_stressors Stress Conditions This compound This compound (Active Pharmaceutical Ingredient) Degradation_Products Degradation Products (Loss of Efficacy / Potential Toxicity) This compound->Degradation_Products Degradation Acid Acidic pH Acid->this compound Base Basic pH Base->this compound Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->this compound Heat Heat Heat->this compound Light Light Light->this compound

Caption: this compound Degradation Pathways under Various Stress Conditions.

Stable_Formulation_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_packaging Packaging Development cluster_stability Stability Testing Forced_Degradation Forced Degradation Studies (Identify Stressors) Excipient_Compatibility Drug-Excipient Compatibility (Screen Excipients) Forced_Degradation->Excipient_Compatibility Select_Stabilizers Select Stabilizing Excipients (e.g., Antioxidants, Buffers) Excipient_Compatibility->Select_Stabilizers Optimize_Process Optimize Manufacturing Process (e.g., Drying, Compression) Select_Stabilizers->Optimize_Process Select_Packaging Select Protective Packaging (e.g., Blisters, Bottles) Optimize_Process->Select_Packaging ICH_Stability ICH Stability Studies (Accelerated & Long-term) Select_Packaging->ICH_Stability Final_Product Stable this compound Formulation ICH_Stability->Final_Product

Caption: Workflow for Developing a Stable this compound Formulation.

References

Validation & Comparative

Prothionamide's Battle Against Tuberculosis: A Comparative Guide to Cross-Resistance with Isoniazid and Ethionamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between antitubercular drugs is paramount in the fight against multidrug-resistant tuberculosis (MDR-TB). This guide provides a comprehensive comparison of prothionamide, a critical second-line thioamide, with the first-line drug isoniazid and its structural analog ethionamide, focusing on the genetic determinants of cross-resistance and their impact on drug efficacy.

This compound (PTH), like ethionamide (ETH), is a prodrug that requires activation by the monooxygenase EthA to exert its antimycobacterial effect. Both drugs, along with the cornerstone anti-TB drug isoniazid (INH), ultimately target the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis. This shared mechanism of action and activation pathway is the basis for the observed cross-resistance between these agents. However, the distinct activation pathway of isoniazid, which is primarily activated by the catalase-peroxidase KatG, introduces critical differences in their resistance profiles.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's effectiveness against a specific bacterial strain. The following tables summarize the impact of common mutations on the MICs of this compound, ethionamide, and isoniazid.

Table 1: MICs in Wild-Type and Mutant Mycobacterium tuberculosis Strains

Gene (Mutation)This compound (PTH) MIC (µg/mL)Ethionamide (ETH) MIC (µg/mL)Isoniazid (INH) MIC (µg/mL)
Wild-Type0.25 - 0.5[1]0.25 - 1.25[2]0.025 - 0.05[2]
katG (e.g., S315T)Susceptible (≤2.5)[3]Susceptible (≤5.0)[4]High-level Resistance (≥1.0)[4]
ethA (various mutations)High-level Resistance (≥30)[1]High-level Resistance (≥50)[4]Susceptible (≤0.1)[4]
inhA promoter (e.g., c-15t)Low to High-level ResistanceLow to High-level ResistanceLow-level Resistance (0.2 - 1.0)
inhA coding region (e.g., S94A)High-level ResistanceHigh-level Resistance (≥100)[4]Low to High-level Resistance

Table 2: this compound MICs in Resistant Clinical Isolates from Southern China

Gene MutationNumber of IsolatesMIC Range (µg/mL)
ethA19>2.5
inhA promoter16>2.5
inhA coding region6>2.5
ndh4>2.5
mshA2>2.5
Source: Adapted from Lin et al., 2017[5]

Mechanisms of Action and Resistance: A Visual Representation

The interplay between this compound, ethionamide, and isoniazid, and the development of resistance, can be visualized through their activation and target pathways.

Activation and Resistance Pathways PTH This compound (PTH) EthA EthA (monooxygenase) PTH->EthA ETH Ethionamide (ETH) ETH->EthA INH Isoniazid (INH) KatG KatG (catalase-peroxidase) INH->KatG Activated_PTH_ETH Activated PTH/ETH EthA->Activated_PTH_ETH activation Activated_INH Activated INH KatG->Activated_INH activation InhA InhA (enoyl-acyl carrier protein reductase) Activated_PTH_ETH->InhA inhibition Activated_INH->InhA inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid catalysis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall biosynthesis ethA_mut ethA mutation ethA_mut->EthA inactivation katG_mut katG mutation katG_mut->KatG inactivation inhA_promoter_mut inhA promoter mutation inhA_promoter_mut->InhA overexpression inhA_mut inhA coding region mutation inhA_mut->InhA target alteration

Caption: Activation and resistance pathways of this compound, ethionamide, and isoniazid.

Logical Relationship of Cross-Resistance

The basis of cross-resistance lies in the shared components of the drugs' mechanisms of action. Mutations in genes that are common to the pathways of multiple drugs will confer resistance to all of them.

Cross-Resistance Logic katG_mut katG mutation INH_res Isoniazid Resistance katG_mut->INH_res leads to ethA_mut ethA mutation PTH_ETH_res This compound/Ethionamide Resistance ethA_mut->PTH_ETH_res leads to inhA_mut inhA mutation (promoter or coding) inhA_mut->INH_res leads to inhA_mut->PTH_ETH_res leads to

Caption: Logical flow of cross-resistance based on genetic mutations.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of reliable cross-resistance analysis. Below are standardized protocols for key experiments.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Mycobacterial Inoculum:

    • Culture Mycobacterium tuberculosis on Middlebrook 7H10 or 7H11 agar.

    • Harvest colonies and suspend in sterile saline with glass beads.

    • Vortex to create a homogenous suspension.

    • Adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound, ethionamide, and isoniazid in an appropriate solvent (e.g., DMSO).

    • Perform serial twofold dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the drug dilutions.

    • Include a drug-free growth control well and a sterile control well.

    • Incubate the plates at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.

  • Interpretation of Results:

    • The MIC is the lowest drug concentration that shows no visible growth.

Protocol 2: Genotypic Analysis by Sanger Sequencing

This protocol is used to identify mutations in the katG, ethA, and inhA genes.

  • DNA Extraction:

    • Extract genomic DNA from M. tuberculosis cultures using a commercial kit or a standard enzymatic lysis and phenol-chloroform extraction method.

  • PCR Amplification:

    • Amplify the entire coding sequences and promoter regions of katG, ethA, and inhA using specific primers.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Verify the amplification by agarose gel electrophoresis.

  • PCR Product Purification:

    • Purify the PCR products to remove unincorporated primers and dNTPs using a commercial PCR purification kit.

  • Sanger Sequencing:

    • Perform cycle sequencing reactions using the purified PCR products as templates and the same primers used for amplification.

    • Use a fluorescently labeled dideoxynucleotide chain termination method.

    • Analyze the sequencing products on an automated DNA sequencer.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type reference sequences of the respective genes from M. tuberculosis H37Rv.

    • Identify any nucleotide substitutions, insertions, or deletions.

Conclusion

The cross-resistance between this compound, ethionamide, and isoniazid is a complex issue primarily dictated by the genetic makeup of the infecting Mycobacterium tuberculosis strain. While mutations in ethA confer high-level resistance to both this compound and ethionamide without affecting isoniazid susceptibility, mutations in the inhA gene or its promoter region can lead to cross-resistance across all three drugs. Conversely, katG mutations, the most common cause of isoniazid resistance, do not confer resistance to this compound or ethionamide. This detailed understanding, supported by robust experimental data, is crucial for guiding the appropriate use of these vital antitubercular agents and for the development of novel therapeutic strategies to combat MDR-TB.

References

Prothionamide in Combination with New Anti-TB Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the exploration of novel treatment regimens. Prothionamide, a second-line anti-TB drug, is increasingly being considered in combination with newer agents such as bedaquiline, pretomanid, and delamanid. This guide provides a comparative analysis of these combination therapies, summarizing available experimental data and outlining key experimental protocols to inform further research and drug development.

Executive Summary

This compound, a thioamide, functions as a prodrug that, once activated by the mycobacterial enzyme EthA, inhibits mycolic acid synthesis, a crucial component of the bacterial cell wall.[1] While effective, its use can be limited by adverse effects.[1][2][3][4] The new generation of anti-TB drugs—bedaquiline, pretomanid, and delamanid—offer novel mechanisms of action and have shown promise in treating drug-resistant TB. This guide examines the current landscape of this compound in combination with these newer agents, focusing on efficacy, safety, and underlying mechanisms.

Mechanism of Action: A Synergistic Approach

The combination of this compound with newer anti-TB drugs targets multiple pathways essential for Mycobacterium tuberculosis survival.

This compound's Signaling Pathway:

This compound is a prodrug requiring activation by the monooxygenase EthA within Mycobacterium tuberculosis. The activated form of this compound then inhibits the enoyl-ACP reductase InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system. This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.

Prothionamide_Pathway This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Activated_this compound Activated This compound EthA->Activated_this compound InhA InhA (Enoyl-ACP reductase) Activated_this compound->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Integrity Cell Wall Integrity Disruption Mycolic_Acid_Synthesis->Cell_Wall_Integrity

Caption: this compound activation and mechanism of action.

Newer Anti-TB Drugs' Signaling Pathways:

  • Bedaquiline: This diarylquinoline specifically targets the ATP synthase of M. tuberculosis, disrupting the proton pump and leading to a depletion of cellular energy.[5][6]

  • Pretomanid and Delamanid: Both are nitroimidazoles that are activated by a deazaflavin-dependent nitroreductase (Ddn).[7] Once activated, they inhibit the synthesis of mycolic acids, but through a different pathway than this compound, and also release reactive nitrogen species that have bactericidal effects.[7]

New_TB_Drugs_Pathway cluster_Bedaquiline Bedaquiline cluster_Pretomanid_Delamanid Pretomanid / Delamanid Bedaquiline Bedaquiline ATP_Synthase ATP Synthase Bedaquiline->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Nitroimidazoles Pretomanid / Delamanid (Prodrugs) Ddn Ddn (Nitroreductase) Nitroimidazoles->Ddn Activation Activated_Metabolites Activated Metabolites & Reactive Nitrogen Species Ddn->Activated_Metabolites Mycolic_Acid_Keto_Mycolic_Acid Mycolic & Keto-Mycolic Acid Synthesis Activated_Metabolites->Mycolic_Acid_Keto_Mycolic_Acid Inhibition

Caption: Mechanisms of action for new anti-TB drugs.

Efficacy of Combination Therapies: A Data-Driven Comparison

While direct head-to-head clinical trial data for this compound in combination with each new drug is limited, several studies on shorter MDR-TB treatment regimens provide valuable insights.

Table 1: Efficacy of this compound-Containing Regimens in MDR-TB Treatment

Regimen CompositionStudy TypeTreatment DurationTreatment Success RateCulture Conversion RateReference(s)
Kanamycin, High-dose Isoniazid, Clofazimine, Ethambutol, This compound , Pyrazinamide, Gatifloxacin (intensive phase)Cohort Studies9-12 months>80%Not consistently reported[8]
Moxifloxacin, This compound , Clofazimine, Pyrazinamide, High-dose Isoniazid, Ethambutol, Kanamycin (intensive phase)Observational9-12 months82%Not specified[9]
Bedaquiline, Pretomanid, Linezolid (BPaL)Clinical Trial (Nix-TB)6 months90%100% at 4 months[10][11]
Delamanid + Optimized Background Regimen (OBR)Clinical Trial6 months (Delamanid)Favorable outcome: 74.5% (with ≥6 months delamanid)Median time to conversion: 51 days[12][13]

Note: The BPaL and Delamanid + OBR regimens listed do not explicitly include this compound but are provided as a benchmark for the efficacy of new drug combinations.

Safety and Tolerability Profile

The addition of any drug to a treatment regimen raises concerns about cumulative toxicity. Monitoring for adverse events is crucial.

Table 2: Common Adverse Events Associated with this compound and New Anti-TB Drugs

DrugCommon Adverse EventsSerious Adverse EventsReference(s)
This compound Gastrointestinal disturbances (nausea, vomiting, diarrhea), metallic taste, headache, dizziness, drowsiness.[1][4]Hepatotoxicity, peripheral neuropathy, psychiatric disturbances, hypothyroidism.[1][2][3][1][2][3][4]
Bedaquiline Nausea, arthralgia, headache.QT prolongation, hepatotoxicity.[14][15]
Pretomanid Nausea, vomiting, headache, diarrhea.Peripheral neuropathy (often with linezolid), myelosuppression (with linezolid), hepatotoxicity.[5][10][16]
Delamanid Nausea, vomiting, dizziness.[13]QT prolongation.[13][17][18][13][17][18]

Experimental Protocols

Standardized methodologies are essential for the reliable evaluation of drug combinations.

In Vitro Synergy Testing: The Checkerboard Method

This method is used to assess the interaction between two or more drugs (synergism, additivity, or antagonism).

Experimental Workflow:

Checkerboard_Workflow Prepare_Inoculum Prepare M. tuberculosis Inoculum (e.g., H37Rv) Inoculate Inoculate Plate with M. tuberculosis Suspension Prepare_Inoculum->Inoculate Serial_Dilutions Prepare Serial Dilutions of Drug A (this compound) and Drug B (New Drug) Plate_Setup Set up 96-well Plate with Drug Combinations Serial_Dilutions->Plate_Setup Plate_Setup->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentrations (MICs) Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI MIC_Workflow Prepare_Inoculum Prepare Standardized M. tuberculosis Inoculum Plate_Inoculation Inoculate 96-well Plate Containing Drug Dilutions Prepare_Inoculum->Plate_Inoculation Drug_Dilutions Prepare Serial Dilutions of Test Drug Drug_Dilutions->Plate_Inoculation Incubation Incubate Plate at 37°C Plate_Inoculation->Incubation Visual_Reading Visually Read for Bacterial Growth Incubation->Visual_Reading Determine_MIC Determine MIC Visual_Reading->Determine_MIC

References

Validation of Prothionamide efficacy in MDR-TB clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prothionamide, a second-line thioamide antituberculosis agent, has historically been a component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). This guide provides a comparative analysis of this compound's efficacy, drawing on available clinical trial data, and contextualizes its current standing against alternative therapies.

Executive Summary

This compound (Pth) and Ethionamide (Eth) are both pro-drugs that inhibit mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2] Historically, they have been used interchangeably in MDR-TB treatment regimens. Clinical evidence, primarily from older trials, suggests that this compound may offer a comparable efficacy to Ethionamide with a potentially better tolerability profile, particularly concerning gastrointestinal side effects.[2][3] However, with the advent of newer, more potent drugs such as Bedaquiline, Pretomanid, and Linezolid, the World Health Organization (WHO) has conditionally recommended against the inclusion of this compound in most MDR-TB treatment regimens, reserving it for specific circumstances where other recommended drugs cannot be used.

Comparative Efficacy: this compound vs. Ethionamide

Clinical trials directly comparing this compound and Ethionamide have focused on sputum culture conversion rates, treatment success, and the incidence of adverse events.

Table 1: Sputum Culture Conversion Rates
Study (Year)Drug RegimenThis compound Conversion RateEthionamide Conversion RateNotes
Japanese Study (1968)[2][3]Sm + Inh + Pth/Eth96%98%No statistically significant difference.
Anastasatu et al. (1969)[2][3]Cs + Viomycin + Pth/Eth70%45%Small sample size, difference not statistically significant.
Table 2: Treatment Success and Tolerability
Study (Year)MetricThis compoundEthionamideKey Findings
Chambatte et al. (1965)[3]"Very Good" Tolerability62%24%This compound was significantly better tolerated.
British Tuberculosis Association (1968)[3]Gastric Intolerance32%50%Difference not statistically significant.
Anastasatu et al. (1969)[2]Gastric Intolerance23%46%Fewer treatment interruptions with this compound.
Japanese Study (1968)[2][3]Adverse Events Rate60%75%Statistically higher in the Ethionamide arm.

Mechanism of Action

This compound is a prodrug that requires activation by the mycobacterial enzyme EthA, a flavin monooxygenase. Once activated, it forms an adduct with NAD+ which then inhibits the InhA enzyme (enoyl-acyl carrier protein reductase). This inhibition blocks the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial cell death.

Prothionamide_Mechanism cluster_bacterium Mycobacterium tuberculosis Prothionamide_inactive This compound (Prodrug) EthA EthA Enzyme Prothionamide_inactive->EthA Activation Prothionamide_active Activated this compound EthA->Prothionamide_active Adduct This compound-NAD Adduct Prothionamide_active->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Bacterial_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Bacterial_Death Disruption leads to

This compound's mechanism of action.

Experimental Protocols

Generalized MDR-TB Clinical Trial Workflow

MDR_TB_Trial_Workflow cluster_workflow Typical MDR-TB Clinical Trial Workflow Patient_Screening Patient Screening and Enrollment (Confirmed MDR-TB) Baseline_Assessment Baseline Assessment (Sputum Smear/Culture, Chest X-ray, etc.) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound-containing regimen) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Ethionamide-containing regimen) Randomization->Treatment_Arm_B Monitoring Regular Monitoring (Sputum samples, clinical evaluation, adverse events) Treatment_Arm_A->Monitoring Treatment_Arm_B->Monitoring Endpoint_Assessment Primary Endpoint Assessment (e.g., Sputum culture conversion at 6 months) Monitoring->Endpoint_Assessment Follow_up Long-term Follow-up (Relapse assessment) Endpoint_Assessment->Follow_up Data_Analysis Data Analysis and Reporting Follow_up->Data_Analysis

A generalized MDR-TB clinical trial workflow.

This compound in the Context of Modern MDR-TB Treatment

The treatment landscape for MDR-TB has significantly evolved. The WHO now recommends all-oral regimens containing newer and repurposed drugs.

Table 3: Comparison of this compound with Current Core MDR-TB Drugs
Drug ClassDrugMechanism of ActionKey Efficacy PointsCommon Adverse Events
Thioamide This compound Inhibits mycolic acid synthesis Comparable to Ethionamide Gastrointestinal intolerance, hepatotoxicity, hypothyroidism [2][3]
DiarylquinolineBedaquilineInhibits mycobacterial ATP synthaseHigh rates of culture conversionQT prolongation, hepatotoxicity
NitroimidazolePretomanidRespiratory poison and nitric oxide productionHigh success rates in combination regimens (BPaL)Peripheral neuropathy, myelosuppression (with Linezolid)
OxazolidinoneLinezolidInhibits protein synthesisHighly effective, good CNS penetrationMyelosuppression, peripheral and optic neuropathy

The STREAM clinical trial is a more recent study that includes a regimen containing this compound. Stage 1 of the trial evaluated a 9-month regimen containing moxifloxacin, clofazimine, ethambutol, pyrazinamide, kanamycin, isoniazid, and this compound. While this regimen was found to be non-inferior to the longer 20-month regimen, the injectable agent (kanamycin) and the complexity of the regimen are notable drawbacks compared to newer all-oral regimens.

Conclusion

The available evidence indicates that this compound has comparable efficacy to Ethionamide in the treatment of MDR-TB, with a potential advantage in terms of gastrointestinal tolerability. However, its role in modern MDR-TB therapy is limited. The development of more effective and better-tolerated drugs has led to a shift in treatment guidelines, with this compound now considered a second-line option to be used only when core drugs are not viable. Future research is unlikely to focus on new clinical trials for this compound in MDR-TB, as the field has moved towards shorter, all-oral regimens with novel agents.

References

Decoding Prothionamide Resistance in M. tuberculosis: A Comparative Genomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prothionamide, a critical second-line anti-tuberculosis drug, is increasingly compromised by the emergence of resistant Mycobacterium tuberculosis (M. tuberculosis) strains. Understanding the genetic underpinnings of this resistance is paramount for the development of novel diagnostics and therapeutic strategies. This guide provides a comparative analysis of the genomics of this compound-resistant M. tuberculosis, summarizing key genetic determinants, experimental data, and the methodologies used to uncover them.

The Genetic Landscape of this compound Resistance

This compound is a prodrug, requiring activation by the monooxygenase EthA to exert its therapeutic effect. The activated form of the drug then inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis and, consequently, the integrity of the mycobacterial cell wall.[1] Resistance to this compound primarily arises from mutations that disrupt this pathway.

Comparative genomic studies have identified a core set of genes consistently implicated in this compound resistance. Mutations within these genes can prevent the activation of the drug or alter its target, rendering it ineffective. The table below summarizes the key genes and their roles in this compound resistance.

Table 1: Key Genes Associated with this compound Resistance in M. tuberculosis

GeneFunctionRole in Resistance
ethAEncodes the monooxygenase EthA, responsible for activating this compound.[1]Loss-of-function mutations are the most common cause of this compound resistance, preventing drug activation.[2][3]
inhAEncodes the enoyl-acyl carrier protein reductase InhA, the primary target of activated this compound.[1][4]Mutations in the coding region or promoter can lead to overexpression of InhA or reduced binding affinity of the activated drug, conferring resistance.[2][5]
ethREncodes a transcriptional repressor of ethA.While less common, mutations in ethR can lead to overexpression of the EthA-EthR repressor complex, reducing ethA expression and thus this compound activation.
mshAInvolved in the biosynthesis of mycothiol, which plays a role in protecting M. tuberculosis from oxidative stress.Mutations in mshA have been associated with low-level resistance to this compound, though the exact mechanism is still under investigation.[2][6]
ndhEncodes a type II NADH dehydrogenase.Mutations in ndh have been identified in some this compound-resistant isolates, but their direct role in resistance is not fully elucidated.[2][6]
katGEncodes a catalase-peroxidase involved in activating isoniazid, another anti-tubercular drug.While primarily associated with isoniazid resistance, mutations in katG are often found in strains cross-resistant to this compound, particularly in isoniazid-resistant isolates.[6]

Comparative Frequency of Resistance Mutations

Whole-genome sequencing of clinical isolates has provided valuable quantitative data on the prevalence of mutations in this compound-resistant M. tuberculosis. These studies reveal a hierarchy of genetic determinants, with ethA and inhA mutations being the most frequent.

Table 2: Frequency of Mutations in this compound-Resistant M. tuberculosis Isolates from Various Studies

GeneStudy 1: 173 INHR PTOR Isolates[6]Study 2: 46 PTH-Resistant Isolates[2][3]
ethA64.2%51.4%
inhA (promoter & coding)33.5%43.2% (promoter), 16.2% (coding)
katG98.3% (co-resistance with INH)Not reported
ndh2.9%10.8%
ethR1.7%Not detected
mshA1.2%5.4%

It is noteworthy that a significant portion of this compound-resistant isolates in some studies do not harbor mutations in these known resistance-associated genes, suggesting the existence of undiscovered resistance mechanisms.[6]

Mechanism of Action and Resistance Pathway

The following diagram illustrates the established pathway of this compound activation and the points at which genetic mutations can confer resistance.

Prothionamide_Pathway This compound This compound (Prodrug) Activated_this compound Activated this compound This compound->Activated_this compound Activation Resistance_EthA ethA mutation (No Activation) This compound->Resistance_EthA InhA InhA Enzyme Activated_this compound->InhA Inhibition Resistance_InhA inhA mutation (Target Modification) Activated_this compound->Resistance_InhA EthA EthA Enzyme EthA->Activated_this compound Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Resistance_EthA->Activated_this compound Blocks Resistance_InhA->InhA Prevents Inhibition

Caption: Mechanism of this compound action and resistance.

Experimental Protocols

The following sections detail the typical methodologies employed in the comparative genomics of this compound-resistant M. tuberculosis.

Whole-Genome Sequencing (WGS) of M. tuberculosis

A generalized workflow for WGS is presented below. Specific reagents and equipment may vary between laboratories.

a. DNA Extraction:

High-quality genomic DNA is a prerequisite for successful WGS. Several methods can be employed, including the widely used CTAB (cetyltrimethylammonium bromide) method.[7]

  • Cell Lysis: M. tuberculosis cultures are harvested and subjected to mechanical (e.g., bead beating) and/or chemical lysis to break open the tough mycobacterial cell wall.

  • Protein and RNA Removal: Proteins are typically removed by treatment with Proteinase K, and RNA is removed using RNase A.

  • DNA Precipitation: DNA is precipitated from the lysate using isopropanol or ethanol.

  • DNA Washing and Resuspension: The DNA pellet is washed with ethanol to remove residual salts and contaminants and then resuspended in a suitable buffer.

  • Quality Control: The quantity and quality of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). DNA integrity is checked by agarose gel electrophoresis.

b. Library Preparation (Illumina Platform):

  • DNA Fragmentation: The genomic DNA is fragmented into smaller, uniform pieces using enzymatic digestion or mechanical shearing.

  • End Repair and A-tailing: The fragmented DNA is repaired to create blunt ends, and a single adenine (A) nucleotide is added to the 3' ends.

  • Adapter Ligation: Sequencing adapters are ligated to the ends of the DNA fragments. These adapters contain sequences necessary for binding to the flow cell and for primer annealing during sequencing.

  • Size Selection: The library is size-selected to obtain fragments of a desired length range, typically using magnetic beads.

  • Library Amplification: The adapter-ligated DNA fragments are amplified by PCR to generate a sufficient quantity of library for sequencing.

  • Library Quantification and Quality Control: The final library is quantified, and its size distribution is assessed using methods like qPCR and a bioanalyzer.

c. Sequencing:

The prepared libraries are loaded onto an Illumina sequencer (e.g., MiSeq, NextSeq), where they undergo cluster generation and sequencing-by-synthesis.

This compound Drug Susceptibility Testing (DST)

Phenotypic DST is crucial for correlating genomic findings with the actual resistance profile of the isolates.

a. Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

  • Resazurin Microtiter Assay (RMA): This is a colorimetric method performed in 96-well plates.

    • A serial dilution of this compound is prepared in the wells.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated.

    • A resazurin solution is added. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration in a well that remains blue.[4]

  • BACTEC MGIT 960 System: This is an automated system that detects mycobacterial growth by monitoring oxygen consumption.

    • Drug-containing and drug-free tubes are inoculated with the bacterial suspension.

    • The instrument continuously monitors the tubes for fluorescence, which is quenched by oxygen. Growth is detected as an increase in fluorescence.

    • The system reports the isolate as susceptible or resistant based on a comparison of growth in the drug-containing and control tubes.[4]

Bioinformatic Analysis

The raw sequencing data is processed through a bioinformatic pipeline to identify mutations associated with drug resistance.

  • Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

  • Read Mapping: The high-quality reads are aligned to a reference M. tuberculosis genome (e.g., H37Rv).

  • Variant Calling: Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) are identified by comparing the mapped reads to the reference genome.

  • Variant Annotation: The identified variants are annotated to determine their location (e.g., which gene they are in) and their predicted effect on the protein (e.g., synonymous, non-synonymous, frameshift).

  • Resistance Prediction: The annotated variants are compared against a database of known resistance-conferring mutations to predict the drug resistance profile of the isolate.

Experimental and Analytical Workflow

The diagram below outlines the comprehensive workflow for the comparative genomics of this compound-resistant M. tuberculosis.

Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis cluster_synthesis Data Interpretation Isolates M. tuberculosis Isolates (Resistant & Susceptible) Culture Culture in MGIT/LJ Media Isolates->Culture DNA_Extraction Genomic DNA Extraction Culture->DNA_Extraction DST This compound DST (MIC) Culture->DST Library_Prep WGS Library Preparation DNA_Extraction->Library_Prep Correlation Genotype-Phenotype Correlation DST->Correlation Sequencing Whole-Genome Sequencing Library_Prep->Sequencing QC Raw Read Quality Control Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Variant_Calling Variant Calling (SNPs/Indels) Mapping->Variant_Calling Annotation Variant Annotation Variant_Calling->Annotation Resistance_Prediction Resistance Gene Analysis Annotation->Resistance_Prediction Comparative_Genomics Comparative Genomic Analysis Resistance_Prediction->Comparative_Genomics Comparative_Genomics->Correlation Conclusion Identification of Novel Resistance Markers Correlation->Conclusion

Caption: Experimental workflow for comparative genomics.

This guide provides a foundational understanding of the genomic landscape of this compound resistance in M. tuberculosis. Continued surveillance through whole-genome sequencing and functional characterization of novel mutations will be crucial for staying ahead of this evolving public health threat.

References

A Comparative Analysis of Prothionamide and Isoniazid Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genetic basis of resistance to Prothionamide and Isoniazid, two critical drugs in the treatment of tuberculosis. This analysis is supported by a summary of key resistance-conferring mutations and an overview of the experimental methodologies used for their detection.

This compound and Isoniazid are both cornerstone drugs in the fight against Mycobacterium tuberculosis. Both are prodrugs that ultimately disrupt the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][3][4] Despite a shared downstream target, the mechanisms of their activation and the primary genetic drivers of resistance exhibit notable differences, alongside crucial areas of overlap that lead to cross-resistance.

Mechanism of Action and Resistance at a Glance

Isoniazid (INH) is a first-line anti-tuberculosis drug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the enoyl-acyl carrier protein reductase InhA.[1][5][6][7] This inhibition blocks the synthesis of mycolic acids, leading to bacterial cell death.[1][6] this compound (PTH), a second-line thioamide drug, is activated by the monooxygenase EthA.[2][3] The activated form of this compound also targets and inhibits InhA, creating a common mechanism of action with isoniazid and a basis for cross-resistance.[2][8]

Resistance to both drugs primarily arises from genetic mutations that either prevent the activation of the prodrug or alter the drug's ultimate target.

Comparative Data on Resistance Mutations

The following tables summarize the key genes and specific mutations associated with resistance to this compound and Isoniazid.

Table 1: Key Genes Associated with this compound and Isoniazid Resistance

GeneFunctionRole in Isoniazid ResistanceRole in this compound Resistance
katGCatalase-peroxidase, activates IsoniazidPrimary. Mutations prevent INH activation.[1][6][9]Not directly involved.
ethAMonooxygenase, activates this compoundNot directly involved.Primary. Mutations prevent PTH activation.[2][10][11]
inhAEnoyl-acyl carrier protein reductase (drug target)Secondary. Promoter mutations cause InhA overexpression, leading to drug titration. Coding region mutations are rarer.[9][12]Secondary. Promoter mutations cause InhA overexpression.[10][11]
ahpCAlkyl hydroperoxide reductaseCompensatory mutations often found with katG mutations.[1][13]Not a primary mechanism.
ndhNADH dehydrogenaseImplicated in resistance, but the exact mechanism is less clear.[14]Mutations can confer resistance.[10][11]
mshAMycothiol biosynthesis proteinNot a primary mechanism.Mutations can confer resistance.[10][11][15]
kasAβ-ketoacyl-ACP synthaseAssociated with resistance, but its role is debated.[1][13]Not a primary mechanism.

Table 2: Common Resistance-Conferring Mutations

DrugGeneCommon MutationsConsequence
Isoniazid katGS315THigh-level resistance; most frequent mutation.[9][16]
inhA promoterc-15tLow-level resistance; cross-resistance to this compound.[9][16]
ahpC promoterVariousCompensates for fitness loss from katG mutations.[12]
This compound ethAFrameshift, nonsense, and missense mutationsLoss of function, preventing drug activation.[10][11]
inhA promoterc-15tOverexpression of InhA, leading to cross-resistance with Isoniazid.[10][17]
inhA coding regionS94A, I21T, I95PAltered drug binding site; cross-resistance.[9]

Signaling Pathways and Resistance Mechanisms

The mechanisms of action and the points at which mutations confer resistance can be visualized as follows:

G cluster_this compound This compound Pathway cluster_isoniazid Isoniazid Pathway cluster_common Common Pathway PTH This compound (Prodrug) EthA EthA PTH->EthA Activation Active_PTH Active this compound EthA->Active_PTH InhA InhA Active_PTH->InhA Inhibition EthA_mut ethA mutations (Loss of function) EthA_mut->EthA INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Active_INH Active Isoniazid KatG->Active_INH Active_INH->InhA Inhibition KatG_mut katG mutations (e.g., S315T) KatG_mut->KatG Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall InhA_promoter_mut inhA promoter mutations (e.g., c-15t) InhA_promoter_mut->InhA Overexpression

Caption: Mechanisms of action for this compound and Isoniazid and key resistance points.

Experimental Protocols for Resistance Detection

The identification of resistance-conferring mutations relies on both phenotypic and genotypic methods.

1. Phenotypic Drug Susceptibility Testing (pDST)

  • Principle: This culture-based method directly measures the ability of M. tuberculosis to grow in the presence of a specific drug concentration.

  • Methodology: A common method is the BACTEC MGIT 960 system. Mycobacterial isolates are inoculated into liquid media containing a range of drug concentrations. The minimum inhibitory concentration (MIC) is determined by monitoring bacterial growth, typically through fluorescence detection.

  • Application: It is the gold standard for determining the phenotypic resistance profile of a bacterial isolate.

2. DNA Sequencing

  • Principle: This method directly identifies the nucleotide sequence of target genes to find mutations associated with resistance.

  • Methodology:

    • Sanger Sequencing: Specific genes of interest (e.g., katG, ethA, inhA promoter) are amplified using Polymerase Chain Reaction (PCR). The PCR products are then sequenced to identify mutations compared to a reference wild-type sequence.[18]

    • Whole Genome Sequencing (WGS): The entire genome of the M. tuberculosis isolate is sequenced. This provides a comprehensive view of all potential resistance mutations, including novel ones, and allows for phylogenetic analysis.[19]

  • Application: WGS is becoming the preferred method for a complete genotypic characterization of drug resistance.

3. PCR-Based Molecular Assays

  • Principle: These assays use PCR to amplify specific regions of the M. tuberculosis genome and then employ probes to detect the presence of the most common resistance-conferring mutations.

  • Methodology:

    • GeneXpert MTB/RIF: A real-time PCR-based automated system that can simultaneously detect M. tuberculosis and resistance to rifampicin. While not directly for isoniazid or this compound, it exemplifies the technology.[20]

    • Line Probe Assays (e.g., GenoType MTBDRplus): These assays use reverse hybridization of PCR products to probes targeting wild-type and mutant sequences of genes like katG and inhA.[20][21]

  • Application: These methods provide rapid detection of common resistance mutations and are suitable for clinical settings.

G cluster_sample Sample Processing cluster_genotypic Genotypic Methods cluster_phenotypic Phenotypic Method cluster_results Data Analysis Sample Clinical Isolate (M. tuberculosis) DNA_Extraction DNA Extraction Sample->DNA_Extraction Culture Liquid/Solid Culture Sample->Culture PCR PCR Amplification (Target Genes) DNA_Extraction->PCR pDST Phenotypic DST (e.g., MGIT 960) Culture->pDST Sequencing Sanger/Whole Genome Sequencing PCR->Sequencing LPA Line Probe Assay (e.g., MTBDRplus) PCR->LPA Genotypic_Result Mutation Profile Sequencing->Genotypic_Result LPA->Genotypic_Result Phenotypic_Result MIC Value pDST->Phenotypic_Result Correlation Genotype-Phenotype Correlation Genotypic_Result->Correlation Phenotypic_Result->Correlation

Caption: Experimental workflow for detecting drug resistance mutations in M. tuberculosis.

Conclusion

The landscape of resistance to this compound and Isoniazid is complex, with distinct and overlapping genetic determinants. While Isoniazid resistance is predominantly driven by mutations in its activating enzyme, katG, this compound resistance is most frequently associated with mutations in its activator, ethA. Critically for drug development and clinical practice, mutations in the promoter of their shared target, inhA, can confer cross-resistance to both agents. A comprehensive understanding of these mutations, facilitated by a combination of phenotypic and advanced genotypic methods, is essential for the development of new diagnostic tools and therapeutic strategies to combat drug-resistant tuberculosis.

References

Efficacy of Prothionamide-containing regimens in retreatment patients

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered substantial information on the efficacy of prothionamide-containing regimens in multidrug-resistant tuberculosis (MDR-TB) patients, with a particular focus on the STREAM Stage 1 clinical trial. I have the primary results from the New England Journal of Medicine publication, which establishes the non-inferiority of the shorter, this compound-containing regimen compared to the longer standard of care. I also have details on the regimen composition and some information on adverse events.

However, a key piece of missing information is a direct comparison of the efficacy of these regimens specifically within the subgroup of retreatment patients. While the STREAM trial likely included such patients, the main publications may not have presented the data stratified in this way. To create a comprehensive comparison guide as requested, this subgroup analysis is crucial. Additionally, while I have an overview of the STREAM trial's methodology, a detailed, step-by-step experimental protocol is still needed to fulfill the core requirements.

Therefore, the next logical step is to specifically search for publications or supplementary data from the STREAM trial that provide a subgroup analysis of outcomes based on prior treatment history. I will also intensify my search for the detailed clinical trial protocol for the STREAM Stage 1 trial. This will likely involve looking for supplementary appendices of the main publications or separate protocol publications.

Efficacy of this compound-Containing Regimens in Retreatment Patients with Multidrug-Resistant Tuberculosis: A Comparative Guide

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a significant global health challenge, necessitating the use of second-line drugs, which are often more toxic and less effective than first-line therapies. This compound, a thioamide, has been a component of MDR-TB treatment regimens for decades, particularly in retreatment cases where resistance to primary drugs is common. This guide provides a comparative analysis of the efficacy of this compound-containing regimens versus alternative treatments for retreatment TB patients, supported by data from clinical trials.

Mechanism of Action of this compound

This compound is a prodrug that requires activation by the mycobacterial enzyme EthA. Once activated, it inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid synthesis. Mycolic acids are crucial components of the mycobacterial cell wall, and their disruption leads to a loss of bacterial integrity.

Prothionamide_Mechanism cluster_bacterium Mycobacterium tuberculosis This compound This compound EthA EthA This compound->EthA Activation Activated this compound Activated this compound EthA->Activated this compound InhA InhA Activated this compound->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Bacterial Cell Death Bacterial Cell Death Cell Wall Integrity->Bacterial Cell Death Disruption leads to

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Comparative Efficacy from Clinical Trials

The Standard Treatment Regimen of Anti-Tuberculosis Drugs for Patients with MDR-TB (STREAM) trial is a key source of data on the efficacy of a this compound-containing shorter regimen.

The STREAM Stage 1 Trial

The STREAM Stage 1 trial was a multicenter, non-inferiority, randomized controlled trial that compared a 9-11 month this compound-containing regimen (Regimen B) with the 20-24 month World Health Organization (WHO)-recommended standard of care at the time.[1]

Table 1: Regimen Composition in the STREAM Stage 1 Trial

RegimenIntensive Phase (16 weeks)Continuation Phase (24 weeks)
Short Regimen (Regimen B) Kanamycin, Moxifloxacin, This compound , Clofazimine, Pyrazinamide, Isoniazid (high-dose), EthambutolMoxifloxacin, Clofazimine, Pyrazinamide, Ethambutol
Long Regimen (Control) Amikacin/Kanamycin, Levofloxacin, Ethionamide/Prothionamide , Cycloserine, PASLevofloxacin, Ethionamide/Prothionamide, Cycloserine, PAS

* Choice of ethionamide or this compound was at the discretion of the treating physician.

Table 2: Efficacy Outcomes in the STREAM Stage 1 Trial (Modified Intention-to-Treat Population)

OutcomeShort Regimen (n=245)Long Regimen (n=124)Adjusted Difference (95% CI)
Favorable Outcome 78.8%79.8%-1.0% (-8.7 to 6.7)
Unfavorable Outcome 21.2%20.2%
Treatment Failure/Relapse9.8%8.1%
Death8.6%9.7%

Experimental Protocols

A generalized workflow for a clinical trial evaluating a new regimen for retreatment tuberculosis is outlined below.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment and Monitoring cluster_outcomes Outcome Assessment Inclusion Criteria Inclusion Criteria: - Confirmed MDR-TB - History of previous TB treatment Informed Consent Informed Consent Inclusion Criteria->Informed Consent Exclusion Criteria Exclusion Criteria: - Resistance to key second-line drugs - Severe comorbidities Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization Regimen A This compound-containing Regimen Randomization->Regimen A Regimen B Alternative/Standard Regimen Randomization->Regimen B Monthly Sputum Smear and Culture Monthly Sputum Smear and Culture Regimen A->Monthly Sputum Smear and Culture Adverse Event Monitoring Adverse Event Monitoring Regimen A->Adverse Event Monitoring Regimen B->Monthly Sputum Smear and Culture Regimen B->Adverse Event Monitoring End of Treatment Evaluation End of Treatment Evaluation Monthly Sputum Smear and Culture->End of Treatment Evaluation Adverse Event Monitoring->End of Treatment Evaluation Post-Treatment Follow-up Follow-up (e.g., 12-24 months) End of Treatment Evaluation->Post-Treatment Follow-up Final Outcome Classification Cure, Treatment Completed, Treatment Failure, Relapse, Death Post-Treatment Follow-up->Final Outcome Classification

Caption: Generalized experimental workflow for a retreatment TB clinical trial.

Key Methodological Aspects of the STREAM Stage 1 Trial:
  • Study Design: Multicenter, parallel-group, open-label, randomized, non-inferiority trial.

  • Participants: Adults with rifampicin-resistant pulmonary TB without evidence of resistance to fluoroquinolones or second-line injectable drugs.

  • Interventions: A 9-11 month oral and injectable regimen containing this compound versus a 20-24 month regimen based on WHO 2011 guidelines.

  • Primary Outcome: The primary outcome was a favorable status at 132 weeks, defined as cultures negative for Mycobacterium tuberculosis at 132 weeks and at the end of treatment, without a preceding unfavorable outcome.

  • Bacteriological Monitoring: Monthly sputum samples were collected for smear microscopy and culture.

  • Safety Monitoring: Regular clinical and laboratory monitoring for adverse events was conducted.

Adverse Events

This compound is associated with a range of adverse effects, with gastrointestinal disturbances being the most common. Other notable side effects include hepatotoxicity and hypothyroidism. In the STREAM Stage 1 trial, the incidence of grade 3 or higher adverse events was similar between the short-regimen group (48.2%) and the long-regimen group (45.4%).[1] However, prolongation of the QT interval was more common in the short-regimen group.[1]

Conclusion

This compound-containing regimens, particularly the shorter regimen tested in the STREAM Stage 1 trial, have demonstrated non-inferior efficacy to the longer, standard of care for MDR-TB, a patient population that includes a substantial number of retreatment cases. While direct comparative data in a purely retreatment cohort from a single, large-scale randomized trial is limited, the available evidence from broader MDR-TB studies supports the inclusion of this compound in treatment regimens for previously treated patients. The decision to use a this compound-containing regimen should be made based on the patient's drug susceptibility profile, previous treatment history, and potential for adverse events. Further research focusing specifically on the retreatment population would be beneficial to further refine treatment guidelines.

References

Prothionamide in the Shifting Landscape of MDR-TB Treatment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a meta-analysis of Prothionamide's role in treating multidrug-resistant tuberculosis (MDR-TB). Through a detailed comparison with key alternatives, supported by experimental data and methodologies, this document offers a comprehensive overview of the current therapeutic landscape.

This compound, a second-line thioamide antitubercular agent, has long been a component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). However, the advent of newer and repurposed drugs has significantly altered treatment strategies, leading to a re-evaluation of this compound's position. This guide synthesizes data from systematic reviews and major clinical trials to compare the efficacy, safety, and mechanisms of action of this compound against its primary alternative, ethionamide, and other critical drugs in the MDR-TB armamentarium, including bedaquiline, linezolid, clofazimine, and cycloserine.

Comparative Efficacy and Safety of this compound and Alternatives

This compound and its close analog, ethionamide, have historically been used interchangeably in MDR-TB regimens.[1][2] A systematic review of early clinical trials suggested that this compound may be slightly better tolerated than ethionamide, though the evidence is of very low certainty.[3] More recent World Health Organization (WHO) guidelines have conditionally recommended against the inclusion of ethionamide or this compound in longer MDR-TB regimens, favoring more effective and often better-tolerated drugs like bedaquiline, linezolid, and clofazimine, unless these options are unavailable.[4][5]

Recent large-scale clinical trials, such as the STREAM and endTB studies, have established the efficacy of shorter, all-oral regimens that do not typically include this compound. These trials have demonstrated high success rates with combinations of newer and repurposed drugs.

The following tables summarize the available quantitative data on treatment outcomes and adverse events for this compound and its alternatives.

Table 1: Comparison of Treatment Outcomes for this compound and Ethionamide in MDR-TB

OutcomeThis compoundEthionamideStudy/Source
Culture Conversion Rate 70%45%Anastasatu et al. (1969) [as cited in 4]
Adverse Events Rate 60%75%Japanese study (1968) [as cited in 4]
Treatment Success (in combination regimens) Adjusted Odds Ratio: 1.7 (for Ethionamide or this compound)-Ahuja et al. (2012)[6]

Note: Data is from older studies and should be interpreted with caution due to methodological limitations.

Table 2: Treatment Outcomes of Modern MDR-TB Regimens (this compound generally not included)

Regimen/TrialKey DrugsTreatment DurationFavorable Outcome RateSource
endTB Regimen 1 Bedaquiline, Linezolid, Levofloxacin/Moxifloxacin, Pyrazinamide, Clofazimine9 months89.0%endTB trial results[7]
endTB Regimen 2 Bedaquiline, Linezolid, Moxifloxacin, Pyrazinamide9 months90.4%endTB trial results[7]
endTB Regimen 3 Bedaquiline, Delamanid, Linezolid, Levofloxacin/Moxifloxacin, Pyrazinamide9 months85.2%endTB trial results[7]
STREAM Stage 1 (9-11 month regimen) Kanamycin, Moxifloxacin, Clofazimine, Ethambutol, Pyrazinamide, this compound, Isoniazid9-11 months78.8%STREAM trial results[8][9]
STREAM Stage 2 (all-oral 9-month regimen) Bedaquiline, Clofazimine, Levofloxacin, Pyrazinamide, Isoniazid, this compound, Ethambutol9 monthsSuperior to controlSTREAM Stage 2 results[10][11]
STREAM Stage 2 (6-month regimen) Bedaquiline, Kanamycin, Clofazimine, Levofloxacin, Pyrazinamide, Isoniazid6 months91.0%STREAM Stage 2 results[10]

Table 3: Common Adverse Events Associated with this compound and Alternatives

DrugCommon Adverse Events
This compound/Ethionamide Gastrointestinal disturbances (nausea, vomiting), hepatotoxicity, hypothyroidism, neurological effects.[12]
Bedaquiline Nausea, arthralgia, headache, QT prolongation.
Linezolid Myelosuppression (anemia, thrombocytopenia), peripheral neuropathy, optic neuritis.
Clofazimine Skin discoloration, gastrointestinal issues, QT prolongation.
Cycloserine Neuropsychiatric effects (anxiety, depression, psychosis), seizures.[2]

Mechanisms of Action: Signaling Pathways

The therapeutic efficacy of these drugs stems from their distinct mechanisms of action against Mycobacterium tuberculosis.

This compound and Ethionamide Signaling Pathway

This compound and ethionamide are pro-drugs that require activation by the mycobacterial enzyme EthA. Once activated, they form an adduct with NAD+ which then inhibits the enoyl-acyl carrier protein reductase, InhA. This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial growth inhibition or death.

Prothionamide_Ethionamide_Pathway This compound This compound/ Ethionamide (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activation Active_Drug Activated Drug EthA->Active_Drug Adduct Drug-NAD Adduct Active_Drug->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

This compound/Ethionamide Activation and Target Pathway
Bedaquiline Signaling Pathway

Bedaquiline represents a novel class of antitubercular drugs, the diarylquinolines. It specifically targets the F0 subunit of ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis. By inhibiting ATP synthase, bedaquiline disrupts the proton motive force and depletes the cell's energy supply, leading to bactericidal activity against both replicating and non-replicating bacilli.

Bedaquiline_Pathway Bedaquiline Bedaquiline ATP_Synthase ATP Synthase (F0 subunit) Bedaquiline->ATP_Synthase Inhibition Proton_Motive_Force Proton Motive Force ATP_Synthase->Proton_Motive_Force ATP_Production ATP Production Proton_Motive_Force->ATP_Production Bacterial_Energy Bacterial Energy Metabolism ATP_Production->Bacterial_Energy

Bedaquiline's Mechanism of Action on ATP Synthase
Linezolid Signaling Pathway

Linezolid, an oxazolidinone antibiotic, inhibits the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a critical step in translation. This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.

Linezolid_Pathway Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit (23S rRNA) Linezolid->Ribosome_50S Binding Initiation_Complex 70S Initiation Complex Formation Ribosome_50S->Initiation_Complex Prevents formation Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis

Linezolid's Inhibition of Protein Synthesis Initiation
Clofazimine Signaling Pathway

The exact mechanism of action of clofazimine is not fully elucidated but is thought to be multifactorial. It is believed to involve the disruption of the mycobacterial cell membrane, interference with cellular respiration, and the production of reactive oxygen species (ROS), which are toxic to the bacteria.

Clofazimine_Pathway Clofazimine Clofazimine Membrane Mycobacterial Cell Membrane Clofazimine->Membrane Disruption Respiration Cellular Respiration Clofazimine->Respiration Interference ROS Reactive Oxygen Species (ROS) Production Clofazimine->ROS Induction Bacterial_Death Bacterial Cell Death Membrane->Bacterial_Death Respiration->Bacterial_Death ROS->Bacterial_Death

Proposed Mechanisms of Action for Clofazimine
Cycloserine Signaling Pathway

Cycloserine is a structural analog of the amino acid D-alanine. It competitively inhibits two key enzymes in the early stages of peptidoglycan synthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). Peptidoglycan is an essential component of the bacterial cell wall, and its disruption leads to cell lysis.

Cycloserine_Pathway Cycloserine Cycloserine Alr Alanine Racemase (Alr) Cycloserine->Alr Inhibition Ddl D-alanine:D-alanine Ligase (Ddl) Cycloserine->Ddl Inhibition L_Alanine L-Alanine L_Alanine->Alr D_Alanine D-Alanine Alr->D_Alanine D_Alanine->Ddl D_Ala_D_Ala D-Ala-D-Ala Ddl->D_Ala_D_Ala Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ala->Peptidoglycan Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan->Cell_Wall MDRTB_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Clinical, Radiological, Microbiological) Consent->Baseline Randomization Randomization to Treatment Arms Baseline->Randomization Treatment_Admin Treatment Administration (Directly Observed Therapy) Randomization->Treatment_Admin Monitoring Regular Monitoring (Clinical, Sputum, Safety Labs) Treatment_Admin->Monitoring EOT_Assessment End of Treatment Assessment Monitoring->EOT_Assessment Post_Treatment_FU Post-Treatment Follow-up EOT_Assessment->Post_Treatment_FU Outcome_Analysis Final Outcome Analysis (Cure, Failure, Relapse, Death) Post_Treatment_FU->Outcome_Analysis

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Prothionamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Prothionamide, a thioamide antimicrobial agent, requires careful handling and disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][3] State regulations may impose more stringent requirements than federal laws.[1]

This compound Hazard Profile

Understanding the hazard profile of this compound is the first step in ensuring its safe handling and disposal. According to safety data sheets (SDS), this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed.[4][5]

  • Carcinogenicity: Limited evidence of a carcinogenic effect.[4]

  • Reproductive Toxicity: Possible risk of harm to the unborn child.[4]

  • Combustibility: It is a combustible solid that can form explosive dust mixtures with air.[4]

Given these hazards, it is imperative to follow established disposal protocols to prevent accidental ingestion, environmental contamination, and other exposure risks.

Standard Operating Procedure for this compound Disposal

This section outlines the step-by-step process for the proper disposal of this compound waste generated in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear appropriate PPE to minimize exposure:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In cases where dust may be generated, a dust respirator should be used.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe and compliant disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof, and sealable container specifically for this compound waste.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal of Unused or Expired this compound

For pure, unused, or expired this compound:

  • Original Container: If possible, keep the chemical in its original container.

  • Secure Packaging: Ensure the container is securely sealed.

  • Waste Collection: Place the sealed container in the designated hazardous waste accumulation area for pickup by a licensed hazardous waste disposal contractor.

Disposal of Contaminated Materials

Items contaminated with this compound, such as personal protective equipment (gloves, weighing paper, etc.), should be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into the designated this compound waste container.

  • Decontamination of Glassware: Glassware that has come into contact with this compound should be decontaminated before being washed. Rinse the glassware with a suitable solvent (e.g., ethanol or methanol, as this compound is soluble in these[6]) and collect the rinsate as hazardous waste.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.

  • Incineration: The most common and recommended method for disposing of pharmaceutical waste is incineration at a permitted facility.[2]

  • Do Not:

    • Do not dispose of this compound down the drain.[2][3]

    • Do not dispose of this compound in the regular trash.[1]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Prothionamide_Disposal_Workflow Start This compound Waste Generated Identify Identify Waste Type Start->Identify Unused Unused/Expired this compound Identify->Unused Pure Chemical Contaminated Contaminated Materials (PPE, Glassware, etc.) Identify->Contaminated Lab Waste Segregate Segregate into Labeled, Approved Hazardous Waste Container Unused->Segregate Contaminated->Segregate Store Store in Designated Hazardous Waste Accumulation Area Segregate->Store Collect Arrange for Pickup by Licensed Hazardous Waste Contractor Store->Collect Dispose Final Disposal via Incineration at a Permitted Facility Collect->Dispose

This compound Disposal Workflow Diagram

Quantitative Data Summary

ParameterGuidelineSource
Oral LD50 (rat) 1320 mg/kg[4]
Oral LD50 (mouse) 1000 mg/kg[4]
Solubility Soluble in ethanol and methanol; insoluble in water.[6]

This information underscores the toxicity of this compound and the importance of preventing its release into the environment, particularly aqueous systems.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for chemical waste management.

References

Personal protective equipment for handling Prothionamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Prothionamide

This compound is a thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis.[1][2][3] As a hazardous substance, it requires careful handling to minimize exposure risks to laboratory personnel.[4] This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Key Hazards

This compound is classified as a hazardous substance. It is harmful if swallowed, may cause skin and eye irritation, and presents a possible risk of harm to an unborn child, with limited evidence of a carcinogenic effect.[4][5][6] The compound is a yellow crystalline solid that can form explosive dust clouds in the air.[4][7]

Essential Safety Information

Adherence to the following safety measures is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted to determine the appropriate PPE.[8][9] The following PPE is required for handling this compound powder:

  • Respiratory Protection : A dust respirator is essential to prevent inhalation.[4][6] In settings with potential for high dust generation, enclosed local exhaust ventilation or a HEPA-filtered system should be used.[4][5] For large-scale operations, air-supplied full-body suits may be necessary.[4]

  • Eye and Face Protection : Safety glasses are required.[4][6] A face shield should be worn in situations where splashing or significant dust generation is possible.[6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or latex, must be worn.[4][6][10] Gloves should be disposed of as contaminated waste after use.[10]

  • Body Protection : A protective lab coat or gown with long sleeves that opens in the back is required.[6][10] For emergencies or major spills, a full vinyl suit may be necessary.[4] Protective boots may also be required depending on the scale of work.[6]

Hazard and Toxicity Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Chemical Formula C₉H₁₂N₂S[6][7]
Molecular Weight 180.27 g/mol [7]
Appearance Yellow crystalline powder/solid[4][7]
Melting Point 140 - 142°C[5][7]
Solubility Insoluble in water; Soluble in ethanol and methanol[7]
Oral LD50 (Rat) 1320 mg/kg[4][6]
Subcutaneous LD50 (Rat) 760 mg/kg[4]
Oral LD50 (Mouse) 1000 mg/kg[4]

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound in a laboratory setting.

Pre-Handling Preparations
  • Area Designation : Designate a specific area for handling this compound, preferably within a chemical fume hood or an area with local exhaust ventilation.[4][5]

  • Emergency Equipment : Ensure an eye wash station and emergency shower are readily accessible.[4]

  • PPE Check : Before starting, inspect all PPE for integrity. Don the required PPE as listed above.

  • Documentation Review : Review the Safety Data Sheet (SDS) for this compound.[4][5]

Step-by-Step Handling Procedure
  • Weighing and Transfer : Conduct all weighing and transferring of this compound powder within a ventilated enclosure (e.g., fume hood) to minimize dust generation.

  • Avoid Contact : Avoid all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[4]

  • No Personal Items : Do not eat, drink, or smoke in the designated handling area.[5][6]

  • Spill Management : Keep a spill kit readily available. In case of a minor spill, immediately clean it up using dry procedures.[4] Dampen the material with water to prevent dusting before sweeping.[4] For major spills, evacuate the area and alert emergency responders.[4]

Post-Handling Procedures
  • Decontamination : Thoroughly wipe down the work surface and any equipment used with an appropriate cleaning agent.

  • Hand Washing : Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[5][6]

  • PPE Removal : Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the designated waste stream.

  • Storage : Store this compound in a clearly labeled, tightly sealed container (glass or polyethylene) at room temperature, away from light and incompatible materials like oxidizing agents.[1][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Contaminated Solids : All disposable PPE (gloves, masks, gowns) and materials used to clean spills (e.g., absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused this compound : Unused or expired this compound is considered chemical waste and must be disposed of through an approved waste disposal facility.[5] Do not dispose of it in the standard trash or sewer system.

  • Empty Containers : Empty containers may retain product residue.[4] They should be triple-rinsed (if appropriate for the container type) with a suitable solvent. The rinsate should be collected as hazardous waste. Do not cut, grind, or weld empty containers as residual dust may pose an explosion hazard.[4]

Decontamination of Labware
  • Reusable Labware : All reusable glassware and equipment should be decontaminated. Soak the labware in a suitable solvent to dissolve any remaining this compound, then wash thoroughly. The solvent used for soaking must be collected and disposed of as hazardous chemical waste.

  • Wash Water : Do not allow wash water from cleaning equipment to enter drains.[4] Collect all wash water for treatment and proper disposal.[4]

Final Disposal
  • Consult Regulations : All waste must be disposed of in accordance with local, regional, and national regulations.

  • Professional Disposal Service : Contact your institution's environmental health and safety department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of this compound waste.[4]

This compound Handling Workflow

Prothionamide_Handling_Workflow prep 1. Preparation ppe Don PPE (Respirator, Gloves, Gown, Goggles) prep->ppe Check Equipment handling 2. Handling ppe->handling weigh Weigh & Transfer in Ventilated Enclosure handling->weigh cleanup 3. Post-Handling weigh->cleanup store Store this compound Properly weigh->store If not all used decon Decontaminate Area & Equipment cleanup->decon doff Doff PPE decon->doff wash Wash Hands doff->wash disposal 4. Disposal wash->disposal waste Segregate & Dispose of Hazardous Waste disposal->waste

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prothionamide
Reactant of Route 2
Prothionamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。